molecular formula C22H22O10 B15595558 Oroxylin 7-O-glucoside

Oroxylin 7-O-glucoside

Cat. No.: B15595558
M. Wt: 446.4 g/mol
InChI Key: RQZJKRNQAPBBAP-IWLDQSELSA-N
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Description

Oroxylin 7-O-glucoside is a useful research compound. Its molecular formula is C22H22O10 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

RQZJKRNQAPBBAP-IWLDQSELSA-N

Origin of Product

United States

Foundational & Exploratory

Oroxylin A 7-O-glucoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside, a significant flavonoid glycoside, has garnered considerable attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources and detailed methodologies for its extraction, isolation, and purification. Experimental protocols for solvent extraction, liquid-liquid partitioning, and advanced chromatographic techniques are presented, supported by quantitative data on extraction yields and purity. Furthermore, this document elucidates the key signaling pathways modulated by Oroxylin A and its aglycone, offering a molecular basis for its therapeutic potential.

Introduction

Oroxylin A is an O-methylated flavone (B191248) distinguished by its unique pharmacological properties.[1] Its glycosylated form, Oroxylin A 7-O-glucoside, is a naturally occurring compound that demonstrates a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of this compound is largely attributed to its ability to modulate critical cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the natural origins of Oroxylin A 7-O-glucoside and providing robust protocols for its isolation and purification.

Natural Sources

Oroxylin A 7-O-glucoside is predominantly found in two key medicinal plants:

  • Oroxylum indicum : The bark and roots of this plant are rich sources of Oroxylin A 7-O-glucoside.[2][3] This plant is a constituent in various traditional Ayurvedic preparations.[1]

  • Scutellaria baicalensis (Baikal Skullcap) : The dried roots of this plant, a staple in traditional Chinese medicine, are a well-established source of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A.[2][4][5] The aerial parts of the plant also contain this compound.[6][7]

Other species of the Scutellaria genus, such as Scutellaria ovata, have also been identified as sources of this flavonoid.[8]

Isolation and Purification Methodologies

The isolation of Oroxylin A 7-O-glucoside from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

Experimental Protocols

3.1.1. General Extraction and Partitioning

This initial phase aims to extract a crude flavonoid-rich fraction from the plant material.

  • Plant Material Preparation : The dried and pulverized bark or roots of Oroxylum indicum or Scutellaria baicalensis are used as the starting material.[2]

  • Primary Solvent Extraction :

    • Objective : To solubilize flavonoids from the plant matrix.

    • Protocol : Macerate 100 kg of the fine powder of Oroxylum indicum bark with 80% methanol (B129727) (v/v). This yields an aqueous methanol extract.[9] Alternatively, 70-80% ethanol (B145695) can be used.[2] The resulting crude extract yield is typically between 12-15%.[2]

  • Liquid-Liquid Partitioning :

    • Objective : To separate the target glucuronides from more polar impurities.

    • Protocol : The crude extract is dissolved in water to form a turbid solution. This solution is then subjected to extraction with ethyl acetate (B1210297). The ethyl acetate fraction, containing the desired flavonoids, is separated, concentrated, and dried.[2][9] For Scutellaria baicalensis, this ethyl acetate fraction can yield 8-10% of Oroxylin A 7-O-glucoside.[2]

3.1.2. Chromatographic Purification

Further purification of the enriched extract is achieved through advanced chromatographic techniques to isolate Oroxylin A 7-O-glucoside to a high degree of purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Objective : To achieve high-purity isolation of Oroxylin A 7-O-glucoside.

    • Protocol : A C18 reversed-phase column is typically employed. The mobile phase consists of a gradient of acetonitrile (B52724) and water.[2] A common protocol for flavonoid glycosides involves a mobile phase of methanol and 0.2% formic acid (20:80, v/v) at a flow rate of 0.8 mL/min, with detection at 254 nm.[5] This method can achieve purities of over 99%.[2]

  • High-Speed Counter-Current Chromatography (HSCCC) :

    • Objective : An effective liquid-liquid partition chromatography technique for separating flavonoid glycosides without a solid support matrix, thus avoiding irreversible adsorption.

    • Protocol : A two-phase solvent system is crucial for successful separation. A representative system for flavonoid glycosides is composed of n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.[4] Another effective solvent system is ethyl acetate/butanol/water (4:1:5).[2] This technique can achieve a recovery rate of 90%.[2]

Data Presentation: Yield and Purity

The following table summarizes the quantitative data associated with the isolation of Oroxylin A 7-O-glucoside from its primary natural sources.

Plant SourcePlant PartExtraction MethodPurification MethodYieldPurityRecoveryReference
Oroxylum indicumBark80% Methanol Extraction, Ethyl Acetate Partitioning-12-15% (Crude Extract)--[2][9]
Scutellaria baicalensisRootSolvent Extraction, Ethyl Acetate Partitioning-8-10% (Ethyl Acetate Fraction)--[2]
General--Preparative HPLC (C18)->99%-[2]
General--Counter-Current Chromatography--90%[2]

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Oroxylin A 7-O-glucoside.

G cluster_0 Extraction & Partitioning cluster_1 Purification Plant_Material Dried, Pulverized Plant Material (O. indicum bark or S. baicalensis root) Solvent_Extraction Primary Solvent Extraction (80% Methanol or Ethanol) Plant_Material->Solvent_Extraction Liquid_Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Solvent_Extraction->Liquid_Partitioning Crude_Extract Crude Flavonoid Extract Liquid_Partitioning->Crude_Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC HSCCC Counter-Current Chromatography Crude_Extract->HSCCC Pure_Compound >99% Pure Oroxylin A 7-O-glucoside Prep_HPLC->Pure_Compound HSCCC->Pure_Compound

Isolation Workflow for Oroxylin A 7-O-glucoside.
Signaling Pathway Modulation

Oroxylin A and its glucoside derivative have been shown to modulate several key signaling pathways implicated in inflammation and cancer. The diagram below illustrates the inhibitory effects on the NF-κB pathway.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release NFkB_Translocation p65 Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, COX-2, iNOS) NFkB_Translocation->Gene_Expression Oroxylin Oroxylin A 7-O-glucoside Oroxylin->NFkB_Translocation Inhibits

Inhibition of NF-κB Signaling by Oroxylin A 7-O-glucoside.

Conclusion

Oroxylin A 7-O-glucoside represents a promising natural compound with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for its efficient isolation from natural sources, enabling further research into its pharmacological properties and potential applications in drug development. The elucidation of its modulatory effects on key signaling pathways provides a scientific basis for its observed biological activities and underscores its importance as a lead compound for novel therapeutics.

References

Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.[1] As a naturally occurring compound found in medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, it presents a promising avenue for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to Oroxylin A 7-O-glucoside.

Chemical Structure and Physicochemical Properties

Oroxylin A 7-O-glucoside is structurally composed of a flavonoid aglycone, Oroxylin A, linked to a β-D-glucopyranosyl moiety at the 7-hydroxyl position.[1] The core structure is a flavone (B191248) backbone with a 5-hydroxy-6-methoxy substitution pattern on the A-ring and a phenyl group at the C-2 position of the B-ring.[1] The attachment of the glucose unit enhances the compound's hydrophilicity.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Oroxylin A 7-O-glucoside.

Table 1: Physicochemical Properties of Oroxylin A 7-O-glucoside

PropertyValueReference
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.4 g/mol [1]
CAS Number 36948-77-3
Appearance Yellow powder
Solubility Soluble in DMSO

Table 2: ¹H-NMR Spectroscopic Data for Oroxylin A 7-O-glucoside (DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'' (Anomeric proton of glucose)4.98d7.2
H-36.82s
H-2', H-3', H-4', H-5', H-6' (Aromatic protons)7.48–7.72m
-OCH₃ (Methoxy group)3.89s

Data sourced from Benchchem.[1]

Biological Properties and Therapeutic Potential

Oroxylin A 7-O-glucoside exhibits a wide range of biological activities, making it a compound of interest for drug development. Its primary mechanism of action is believed to involve the modulation of key cellular signaling pathways.

Key Biological Activities:
  • Anti-Cancer: Oroxylin A 7-O-glucoside has demonstrated the ability to inhibit the proliferation of various cancer cells, including breast cancer.[1] Its anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.[1]

  • Anti-Inflammatory: The compound exhibits potent anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] It also inhibits the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1]

  • Antioxidant: The antioxidant capacity of Oroxylin A 7-O-glucoside has been well-documented, contributing to its protective effects against oxidative stress-related cellular damage.[1]

  • Antimicrobial: Research indicates that this flavonoid glycoside possesses significant antimicrobial properties.[1]

Modulation of Signaling Pathways

Oroxylin A 7-O-glucoside exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states.

  • NF-κB Signaling Pathway: Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] It prevents the nuclear translocation of the p65 subunit and the phosphorylation of IκBα and IKKα/β.[2] This inhibition leads to the downregulation of inflammatory gene expression.[2]

NF_kB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa P IKK->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Expression NFkB_active->Gene activates OroxylinA Oroxylin A OroxylinA->IKK inhibits OroxylinA->NFkB_active inhibits translocation

NF-κB Signaling Pathway Inhibition by Oroxylin A.
  • PI3K/Akt Signaling Pathway: Oroxylin A has been reported to exert its anti-tumor effects by inhibiting the PTEN/PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Oroxylin A can induce apoptosis in cancer cells.[4][5]

PI3K_Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt_active p-Akt PIP3->Akt_active activates Akt Akt Downstream Downstream Targets (Cell Survival, Proliferation) Akt_active->Downstream PTEN PTEN PTEN->PIP3 inhibits OroxylinA Oroxylin A OroxylinA->PI3K inhibits

PI3K/Akt Signaling Pathway Modulation by Oroxylin A.

Experimental Protocols

This section provides detailed methodologies for the extraction and key biological assays related to Oroxylin A 7-O-glucoside, based on available literature.

Extraction and Isolation from Scutellaria baicalensis

The following is a generalized protocol for the extraction and isolation of flavonoids, including Oroxylin A 7-O-glucoside, from the dried roots of Scutellaria baicalensis.

Extraction_Workflow Start Dried Roots of Scutellaria baicalensis Pulverize Pulverize into fine powder Start->Pulverize Extract Extraction with 70-80% Methanol (B129727) or Ethanol (B145695) Pulverize->Extract Partition Liquid-Liquid Partitioning with Ethyl Acetate (B1210297) Extract->Partition Chromatography Chromatographic Purification (e.g., HSCCC, HPLC) Partition->Chromatography End Isolated Oroxylin A 7-O-glucoside Chromatography->End

General Workflow for Extraction and Isolation.

Protocol:

  • Plant Material Preparation:

    • Obtain dried roots of Scutellaria baicalensis.

    • Pulverize the roots into a fine powder using a mechanical grinder.[1]

  • Primary Extraction:

    • Macerate the powdered plant material in 70-80% aqueous methanol or ethanol at room temperature.[1] A common ratio is 1:10 (w/v) of plant material to solvent.

    • Perform the extraction for a sufficient period (e.g., 24-48 hours) with occasional agitation or use sonication for a shorter duration (e.g., 30-60 minutes).

    • Filter the extract through cheesecloth or filter paper to remove solid plant debris.

    • Repeat the extraction process on the residue to ensure maximum yield.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The flavonoid glycosides, including Oroxylin A 7-O-glucoside, are typically enriched in the ethyl acetate fraction.[1]

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to further purification using chromatographic techniques.

    • High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-n-butanol-water) can be employed for preparative separation.

    • Alternatively, column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate pure Oroxylin A 7-O-glucoside.

Anti-Cancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oroxylin A 7-O-glucoside. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity Assessment in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of Oroxylin A 7-O-glucoside on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare various concentrations of Oroxylin A 7-O-glucoside in the culture medium.

    • Remove the existing medium and pre-treat the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of Oroxylin A 7-O-glucoside. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

    • Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 5-10 minutes.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 5-10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite (a stable product of NO) in each sample based on the standard curve.

    • Determine the inhibitory effect of Oroxylin A 7-O-glucoside on LPS-induced NO production.

Conclusion

Oroxylin A 7-O-glucoside is a multifaceted flavonoid with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its importance as a lead compound for drug discovery. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural product. Further research, including in vivo studies and formulation development, is warranted to translate the therapeutic potential of Oroxylin A 7-O-glucoside into clinical applications.

References

Oroxylin A 7-O-Glucoside: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside, a major flavonoid component derived from the root of Scutellaria baicalensis, has garnered significant scientific interest for its potential as an anticancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the core cellular processes affected, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. Key signaling pathways modulated by Oroxylin A 7-O-glucoside are elucidated with pathway diagrams. Furthermore, this document compiles quantitative data from various studies and provides detailed protocols for the key experimental methodologies used to investigate its mechanism of action.

Core Anticancer Mechanisms of Action

Oroxylin A 7-O-glucoside, and its aglycone form Oroxylin A, exhibit a multi-targeted approach in combating cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and impeding the processes of cancer spread (metastasis) and new blood vessel formation (angiogenesis).

Induction of Apoptosis

Oroxylin A 7-O-glucoside promotes apoptosis in cancer cells through the modulation of key regulatory proteins. A primary mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[1][2][3][4] Studies have also shown that Oroxylin A can induce apoptosis through the activation of the p53 tumor suppressor pathway.[5]

Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[6][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cdc2/p34, cyclin A, and cyclin B1.[7] The inhibition of Cdk7, a kinase that activates other cyclin-dependent kinases, has been identified as a crucial event in Oroxylin A-induced G2/M arrest.[7]

Inhibition of Metastasis

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. Oroxylin A has been shown to inhibit the invasion and migration of cancer cells.[8][9] This is accomplished by reducing the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. The upregulation of tissue inhibitor of metalloproteinase-2 (TIMP-2) and the suppression of the ERK1/2 signaling pathway are contributing factors to this anti-metastatic effect.[8]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Oroxylin A and its glucoside have demonstrated potent anti-angiogenic properties.[10][11] The mechanism involves the inhibition of vascular endothelial growth factor (VEGF)-induced signaling. Specifically, Oroxylin A blocks the phosphorylation of the VEGF receptor 2 (KDR/Flk-1), which in turn inhibits downstream signaling molecules such as Akt, p38 MAPK, and ERK.[10]

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data on the effects of Oroxylin A 7-O-glucoside and its related compounds on various cancer cell lines.

Table 1: Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Oroxylin AHep3BHepatocellular Carcinoma138524[5]
Oroxylin ABGC-823Gastric CarcinomaGrowth Suppressive Concentrations-[7]
Baicalein (B1667712)MCF-7Breast Cancer95 ± 4.824[12]
BaicaleinHT29Colorectal Cancer34.3548[2]
BaicaleinDLD1Colorectal Cancer34.7048[2]
Baicalin (B1667713)MCF-7Breast Cancer250 ± 10.524[12]
BaicalinCNE-2RNasopharyngeal Carcinoma~74.5 (16.68 µg/ml)24[13]
BaicalinHT-29Colorectal Cancer165.5-[14]
Table 2: Induction of Apoptosis
CompoundCell LineConcentration (µM)Apoptotic Cells (%)Incubation Time (h)Reference
BaicaleinMCF-71013.08 ± 0.7848[1]
BaicaleinMCF-72020.55 ± 0.6248[1]
BaicaleinMCF-74026.89 ± 0.9648[1]
BaicaleinMDA-MB-2311016.94 ± 0.8648[1]
BaicaleinMDA-MB-2312020.27 ± 0.3648[1]
BaicaleinMDA-MB-2314027.73 ± 0.2348[1]
BaicaleinPanc-150Increased48[15]
BaicaleinPanc-1100Significantly Increased48[15]
BaicalinCNE-2R~89.4 (20 µg/ml)24.55-[13]
BaicalinCNE-2R~134.1 (30 µg/ml)41.64-[13]
BaicalinCNE-2R~178.8 (40 µg/ml)49.12-[13]
Baicalin + BaicaleinMCF-750 + 251224[3]
Baicalin + BaicaleinMCF-750 + 252048[3]
Table 3: Cell Cycle Arrest
CompoundCell LineConcentrationEffectReference
Oroxylin AHep3B1385 µMG2/M Phase Arrest[5]
Oroxylin ABGC-823Growth SuppressiveG2/M Phase Arrest[7]
BaicaleinPanc-150 µM, 100 µMS Phase Arrest[15]

Key Signaling Pathways

Oroxylin A 7-O-glucoside exerts its anticancer effects by modulating several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Oroxylin A and its analogues have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway Oroxylin_A Oroxylin A 7-O-glucoside PI3K PI3K Oroxylin_A->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Oroxylin_A Oroxylin A 7-O-glucoside Ras Ras Oroxylin_A->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 MMPs MMP-2/9 Expression AP1->MMPs NFkB_Pathway Oroxylin_A Oroxylin A 7-O-glucoside IKK IKK Oroxylin_A->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Oroxylin A 7-O-glucoside (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Apoptosis_Assay_Workflow Start Seed cells in 6-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Oroxylin A 7-O-glucoside Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Harvest Harvest cells (trypsinization) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate3 Incubate in dark (15 min) Stain->Incubate3 Analyze Analyze by Flow Cytometry Incubate3->Analyze Western_Blot_Workflow Start Treat cells with Oroxylin A 7-O-glucoside Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., with 5% milk) Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Wash1 Wash with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash with TBST Secondary_Ab->Wash2 Detect Detect with ECL and image Wash2->Detect

References

A Technical Guide on the Biological Activity of Oroxylin A 7-O-glucoside and its Aglycone, Oroxylin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the biological activities of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, a flavonoid primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1][2] Oroxylin A and its derivatives have garnered significant scientific interest for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects.[1] This guide synthesizes current research, focusing on the molecular mechanisms, signaling pathways, and quantitative data from key preclinical studies. Detailed experimental protocols are provided for major assays, and complex biological pathways are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of these compounds. The primary focus is on the activities of Oroxylin A, which is often studied as the principal bioactive form, with data on its glycoside and glucuronide derivatives included where available.

Introduction

Chemical Profile and Pharmacokinetics

Oroxylin A (5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one) is an O-methylated flavone.[2] In its natural state, it often exists as a glycoside, such as Oroxylin A 7-O-glucoside or Oroxylin A 7-O-glucuronide (also known as oroxyloside).[1][2] The molecular formula for Oroxylin A 7-O-glucoside is C₂₂H₂₂O₁₀.[3]

Pharmacokinetic studies indicate that Oroxylin A itself has low oral bioavailability (<2% in rats).[4][5] Following administration, it is rapidly metabolized into more water-soluble glucuronide and sulfonate conjugates, which are the primary forms detected in plasma.[4][6][7] The glucuronide metabolite, Oroxylin A 7-O-glucuronide, exhibits significant systemic exposure and is considered an important active metabolite.[8][9]

Anti-Cancer Activity

Oroxylin A demonstrates potent anti-cancer activity across various cancer types by modulating critical cellular processes including proliferation, apoptosis, metabolism, and metastasis.[1][2]

Mechanisms of Action and Signaling Pathways

Metabolic Reprogramming: A key anti-cancer mechanism of Oroxylin A is the reprogramming of tumor cell metabolism. In breast cancer cells, Oroxylin A upregulates the mitochondrial deacetylase SIRT3.[2][10] This leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor adaptation to hypoxia.[2][10] The destabilization of HIF-1α inhibits glycolysis, a metabolic pathway that cancer cells heavily rely on for energy and growth (the Warburg effect).[10][11] This action also involves the dissociation of Hexokinase II (HK II) from mitochondria, further disrupting cancer cell glycolysis.[10][12]

Inhibition of Invasion and Migration: In breast cancer cells, Oroxylin A has been shown to inhibit hypoxia-induced invasion and migration by suppressing the Notch signaling pathway.[13] It prevents the translocation of the Notch1 intracellular domain (N1ICD) to the nucleus, thereby inhibiting the expression of downstream targets like Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[13] Oroxylin A also modulates other pathways implicated in tumorigenesis, including the Wnt/β-catenin and PTEN/PI3K/Akt pathways.[1][2]

Induction of Apoptosis: In oral cancer cells (HSC-3), an extract enriched in Oroxylin A 7-O-glucuronide was found to induce apoptosis, as evidenced by DNA fragmentation.[1][14] Molecular docking studies suggest that the compound interacts with key apoptotic proteins like PARP and caspase-3.[14]

Logical Relationship of Oroxylin A in Cancer Metabolism OA Oroxylin A SIRT3 SIRT3 Activation OA->SIRT3 Upregulates HIF1a HIF-1α Destabilization SIRT3->HIF1a Promotes Glycolysis Glycolysis Inhibition (HK II Dissociation) HIF1a->Glycolysis Leads to Proliferation Decreased Cancer Cell Proliferation Glycolysis->Proliferation Results in

Oroxylin A's impact on cancer cell metabolism.
Quantitative Data on Anti-Cancer Effects

CompoundCancer Type / Cell LineParameterResultReference
Oroxylin A 7-O-glucuronideGlioma (U87-MG)IC₅₀36.87 µM[8]
Oroxylin A 7-O-glucuronideGlioma (U251-MG)IC₅₀52.36 µM[8]
Oroxylin A 7-O-glucuronideGlioma (U138-MG)IC₅₀59.67 µM[8]
Oroxylin A 7-O-glucuronideGlioma (SHG44)IC₅₀56.39 µM[8]
Oroxylum indicum ExtractOral Cancer (HSC-3)CytotoxicitySignificant toxicity at 50 µg/mL[14]
Oroxylin ABreast Cancer (MCF-7, MDA-MB-231)ProliferationInhibition of glycolysis-dependent proliferation[1][10]
Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., U87-MG glioma cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of Oroxylin A 7-O-glucuronide (e.g., 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: DNA Fragmentation Assay for Apoptosis

  • Cell Treatment: Culture HSC-3 cells and treat with the test compound (e.g., 50 µg/mL of Oroxylum indicum extract) for a designated time (e.g., 24 hours).[14]

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Agarose (B213101) Gel Electrophoresis: Load equal amounts of extracted DNA into the wells of a 1.5% agarose gel containing an intercalating dye (e.g., ethidium (B1194527) bromide).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[14]

Anti-Inflammatory Activity

Oroxylin A and its derivatives exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating upstream signaling pathways.[1][15]

Mechanisms of Action and Signaling Pathways

The primary anti-inflammatory mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] In models of sepsis, Oroxylin A was shown to significantly reduce the activation of this pathway.[15] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation normally leads to a cascade involving MyD88, IRAK4, and TAK1, culminating in the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15] Oroxylin A has been shown to inhibit multiple steps in this cascade, including the phosphorylation of IKKβ, IκBα, and p65.[15][16] Oroxylin A 7-O-glucuronide also reduces cytokine production by upregulating PPARγ, which in turn inhibits NF-κB nuclear translocation.[8]

Oroxylin A Inhibition of the TLR4/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TAK1 p-TAK1 IRAK4->TAK1 IKK p-IKKβ TAK1->IKK IkB_p65 IκBα p65 IKK->IkB_p65 p_IkB p-IκBα IkB_p65->p_IkB Phosphorylation & Degradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation DNA DNA p65_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription OA Oroxylin A OA->TAK1 Inhibits OA->IKK OA->p65_nuc

Inhibitory action of Oroxylin A on inflammatory signaling.
Quantitative Data on Anti-Inflammatory Effects

CompoundModel / Cell LineParameterResultReference
Oroxylin ALPS-stimulated Raw264.7 cellsIC₅₀ for NO release8.2 ± 0.27 µM[15]
Oroxylin APIC-stimulated Raw264.7 cellsNO ProductionSignificant inhibition at ≤ 50 µM[17]
Oroxylin APIC-stimulated Raw264.7 cellsCytokine Production (IL-1α, IL-1β, IL-6, TNF-α)Significant inhibition at ≤ 50 µM[17]
Oroxylin A 7-O-glucuronideLPS-stimulated Raw264.7 cellsPro-inflammatory CytokinesDose-dependent decrease (2-100 µM)[8]
Oroxylin AEndotoxemia Mouse ModelPlasma Cytokines (IL-1β, IL-6, TNF-α)Significant reduction[15]
Experimental Protocols

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of Oroxylin A (e.g., 1 to 50 µM) for 1 hour.[15]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Neuroprotective Effects

Oroxylin A exhibits significant neuroprotective properties, making it a candidate for treating neurological disorders characterized by oxidative stress and inflammation.[1][18]

Mechanisms of Action and Signaling Pathways

Protection Against Aβ-Induced Toxicity: In models of Alzheimer's disease, Oroxylin A protects neuronal cells (PC12) from amyloid-beta (Aβ)-induced toxicity.[19] It mitigates Aβ-induced reactive oxygen species (ROS) generation, mitochondrial dysfunction, and apoptosis.[19] This neuroprotection is achieved by downregulating the NF-κB and MAPK signaling pathways, which are key mediators of neuroinflammation.[19]

Activation of the Nrf2 Pathway: In a rat model of anterior ischemic optic neuropathy (rAION), Oroxylin A was shown to protect retinal ganglion cells (RGCs) from ischemic injury.[20] The protective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20] Oroxylin A promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of downstream antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NQO-1, thereby reducing oxidative damage.[20]

Neuroprotective Mechanism of Oroxylin A via Nrf2 cluster_nuc Stress Ischemic Injury / Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 Protection Retinal Ganglion Cell Protection Stress->Protection OA Oroxylin A OA->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 ARE ARE Binding Nrf2->ARE Translocation Nuc Nucleus Enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->Enzymes Upregulates Transcription Enzymes->Protection Leads to

Oroxylin A activates the Nrf2 antioxidant pathway.
Experimental Protocols

Protocol 4: Aβ-Induced Neurotoxicity Model

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with Oroxylin A at various concentrations for 2 hours.

  • Aβ Treatment: Expose the cells to aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) for 24 hours to induce neurotoxicity.[19]

  • Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK) to determine the effect of Oroxylin A on these signaling cascades.

Antioxidant Activity

The flavonoid structure of Oroxylin A contributes to its significant antioxidant properties.

Mechanisms of Action

Oroxylin A and Oroxylin A 7-O-glucoside have demonstrated direct antioxidant effects. They effectively prevent FeSO₄-induced lipid peroxidation in liver homogenates.[1][2] Furthermore, they exhibit cytoprotective effects against H₂O₂-induced oxidative damage in various cell types, including human umbilical vein endothelial cells (HUVECs) and PC12 cells, by reducing intracellular ROS levels.[2]

Experimental Protocols

Protocol 5: Lipid Peroxidation Assay (TBARS Assay)

  • Tissue Preparation: Prepare a liver homogenate from a healthy animal model (e.g., rat or mouse).

  • Incubation: Incubate aliquots of the homogenate with a pro-oxidant (e.g., FeSO₄) in the presence or absence of various concentrations of Oroxylin A or its glucoside.

  • TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of a colored adduct with malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Measurement: Centrifuge the samples to pellet debris and measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of thiobarbituric acid reactive substances (TBARS) using an MDA standard curve. Determine the percentage inhibition of lipid peroxidation by the test compound.

Conclusion and Future Directions

Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, are multifaceted flavonoids with significant therapeutic potential. Preclinical evidence robustly supports their anti-cancer, anti-inflammatory, neuroprotective, and antioxidant activities. The mechanisms of action are rooted in the modulation of fundamental signaling pathways such as NF-κB, HIF-1α, Nrf2, and Notch. The quantitative data presented herein provide a strong basis for their further development.

Future research should focus on several key areas. Firstly, more studies are needed to specifically delineate the activity of Oroxylin A 7-O-glucoside itself, as much of the current mechanistic data is derived from its aglycone. Secondly, transitioning from preclinical models to well-designed clinical trials is essential to validate these findings in humans. Finally, optimizing drug delivery systems to overcome the low oral bioavailability of Oroxylin A could significantly enhance its therapeutic efficacy. Continued investigation into these promising natural compounds is warranted to unlock their full potential in treating a range of chronic and debilitating diseases.

References

Oroxylin A vs. Oroxylin 7-O-glucoside: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oroxylin A, a promising flavonoid with a wide range of pharmacological activities, has been the subject of extensive research. However, its therapeutic potential is significantly hampered by its extremely low oral bioavailability. This technical guide provides a comprehensive comparison of the bioavailability of Oroxylin A and its primary metabolite, Oroxylin 7-O-glucoside. Through a detailed analysis of existing pharmacokinetic data, experimental protocols, and relevant signaling pathways, this document aims to equip researchers and drug development professionals with the critical information needed to navigate the challenges and opportunities associated with these compounds. The evidence strongly suggests that while Oroxylin A itself is poorly absorbed, its glucuronidated form, this compound, achieves significantly higher systemic exposure, positioning it as a potentially more viable candidate for oral drug development.

Comparative Bioavailability and Pharmacokinetics

The oral bioavailability of Oroxylin A is consistently reported to be very low. In contrast, its metabolite, this compound, demonstrates substantially higher systemic exposure following oral administration of extracts containing this compound.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Oroxylin A and this compound (also referred to as Oroxylin A 7-O-glucuronide or OG in the literature) based on studies in rats and beagle dogs.

Table 1: Pharmacokinetic Parameters of Oroxylin A in Rats Following Oral and Intravenous Administration [1]

ParameterOral Administration (40 mg/kg)Oral Administration (120 mg/kg)Oral Administration (360 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 18.5 ± 5.245.8 ± 12.3110.2 ± 35.71580 ± 450
Tmax (h) 0.50.751.00.083
AUC (0-t) (ng·h/mL) 35.7 ± 9.8105.6 ± 28.4325.1 ± 98.6215.3 ± 55.4
AUC (0-∞) (ng·h/mL) 38.9 ± 10.5112.7 ± 30.1340.8 ± 103.2220.1 ± 58.7
t1/2 (h) 2.5 ± 0.83.1 ± 0.93.5 ± 1.11.8 ± 0.5
Relative Bioavailability (%) <2<2<2-

Table 2: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats Following Oral Administration of Oroxylin A (120 mg/kg) [1]

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Oroxylin A45.8 ± 12.30.75105.6 ± 28.4
Oroxylin A 7-O-glucuronide (OG)1250.6 ± 350.12.08560.4 ± 2140.5
Oroxylin A sodium sulfonate (OS)380.2 ± 95.31.52150.7 ± 530.2

Table 3: Comparative Systemic Exposure of Flavonoids in Rats Following Oral Administration of Scutellariae Radix Extract (800 mg/kg) [2]

CompoundCmax (ng/mL)AUC (0-48h) (ng·h/mL)
Oroxylin A5.3 ± 1.828.7 ± 9.5
Oroxylin A 7-O-β-d-glucuronide (OG) 705.4 ± 180.2 10560.8 ± 2540.1
Baicalein12.1 ± 3.585.2 ± 20.8
Baicalin (BG)1250.3 ± 310.525890.4 ± 6120.7
Wogonin30.5 ± 8.1250.6 ± 60.3
Wogonoside (WG)450.7 ± 110.28760.5 ± 2130.4

Note: The Cmax and AUC of the glucuronides were found to be 10-130 times that of their respective aglycones.[2]

The data clearly indicates that after oral administration of Oroxylin A, its systemic exposure is minimal, with a relative bioavailability of less than 2% in rats[1]. However, its metabolites, particularly Oroxylin A 7-O-glucuronide, are found in much higher concentrations in the plasma[1]. Furthermore, when a Scutellariae Radix extract is administered orally, Oroxylin A 7-O-glucuronide is the most abundant of the measured oroxylin compounds in vivo, suggesting it is either absorbed more efficiently or is rapidly formed from other precursors in the extract and then absorbed[2].

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the bioavailability and pharmacokinetics of Oroxylin A and its metabolites.

Animal Studies
  • Animal Models: Male Sprague-Dawley rats and beagle dogs are commonly used models for pharmacokinetic studies of Oroxylin A[1][3].

  • Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a period before the experiments.

  • Fasting: Animals are generally fasted overnight with free access to water before drug administration.

Drug Administration and Sample Collection
  • Oral Administration: Oroxylin A or plant extracts are typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage[1].

  • Intravenous Administration: For determining absolute bioavailability, Oroxylin A is dissolved in a suitable solvent (e.g., a mixture of polyethylene (B3416737) glycol and saline) and administered via a tail vein[1].

  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[3].

Analytical Methodology
  • Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and sensitive method for the simultaneous quantification of Oroxylin A and its metabolites in plasma[1][3]. High-performance liquid chromatography with UV detection (HPLC/UV) has also been used[4].

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then separated, dried, and reconstituted in the mobile phase for injection into the chromatography system[3].

  • Chromatographic Separation: A C18 column is commonly used for the separation of the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or a buffer) and an organic component (e.g., acetonitrile or methanol) is employed[3][4].

  • Mass Spectrometry Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Signaling Pathways and Metabolism

The biological effects of Oroxylin A are mediated through its interaction with various cellular signaling pathways. The metabolic conversion of Oroxylin A to its glucuronide and sulfonate conjugates is a critical determinant of its pharmacokinetic profile.

Metabolic Pathway of Oroxylin A

Oroxylin A undergoes extensive phase II metabolism, primarily glucuronidation and sulfonation, in the liver and intestines[5][6]. This metabolic conversion is a major reason for the low oral bioavailability of the parent compound. Oroxylin A 7-O-glucoside is a major metabolite, and it is believed that the glucoside may act as a prodrug, being hydrolyzed back to Oroxylin A in target tissues to exert its pharmacological effects.

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Intestines cluster_circulation Systemic Circulation Oroxylin A (Oral) Oroxylin A (Oral) Oroxylin A Oroxylin A Oroxylin A (Oral)->Oroxylin A Poor Absorption This compound (Oral) This compound (Oral) Gut Microbiota Gut Microbiota This compound (Oral)->Gut Microbiota Hydrolysis Gut Microbiota->Oroxylin A Deglycosylation UGTs UDP-glucuronosyltransferases Oroxylin A->UGTs Glucuronidation SULTs Sulfotransferases Oroxylin A->SULTs Sulfonation Oroxylin A (Low) Oroxylin A (Low) Oroxylin A->Oroxylin A (Low) Oroxylin 7-O-glucuronide Oroxylin 7-O-glucuronide UGTs->Oroxylin 7-O-glucuronide Oroxylin A sodium sulfonate Oroxylin A sodium sulfonate SULTs->Oroxylin A sodium sulfonate Oroxylin 7-O-glucuronide (High) Oroxylin 7-O-glucuronide (High) Oroxylin 7-O-glucuronide->Oroxylin 7-O-glucuronide (High) Oroxylin A sodium sulfonate (Moderate) Oroxylin A sodium sulfonate (Moderate) Oroxylin A sodium sulfonate->Oroxylin A sodium sulfonate (Moderate)

Caption: Metabolic fate of orally administered Oroxylin A and this compound.

Signaling Pathways Modulated by Oroxylin A

Oroxylin A has been shown to modulate a variety of signaling pathways involved in inflammation, cancer, and other chronic diseases. It is likely that this compound serves as a prodrug, delivering Oroxylin A to target tissues where it can then exert its effects on these pathways.

G cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Oroxylin A Oroxylin A NF-κB NF-κB Oroxylin A->NF-κB Inhibition MAPK/ERK MAPK/ERK Oroxylin A->MAPK/ERK Inhibition PI3K/Akt PI3K/Akt Oroxylin A->PI3K/Akt Inhibition Nrf2 Nrf2 Oroxylin A->Nrf2 Activation TLR4/NF-κB TLR4/NF-κB Oroxylin A->TLR4/NF-κB Inhibition Anti-inflammatory Effects Anti-inflammatory Effects NF-κB->Anti-inflammatory Effects Anticancer Activity Anticancer Activity MAPK/ERK->Anticancer Activity PI3K/Akt->Anticancer Activity Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response TLR4/NF-κB->Anti-inflammatory Effects

Caption: Key signaling pathways modulated by Oroxylin A.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses significantly higher systemic bioavailability compared to its aglycone, Oroxylin A, following oral administration. The low oral bioavailability of Oroxylin A is a major obstacle to its clinical development. Therefore, focusing on this compound as a prodrug or developing novel formulations to enhance the absorption of Oroxylin A are critical strategies for future research. Further studies directly comparing the oral bioavailability of pure Oroxylin A and this compound are warranted to definitively quantify their pharmacokinetic differences. Understanding the precise mechanisms of this compound absorption and its potential for direct biological activity will also be crucial for its successful translation into a therapeutic agent.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside, a prominent flavonoid glycoside primarily derived from the medicinal plant Scutellaria baicalensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a key metabolite of Oroxylin A, understanding its pharmacokinetic profile and metabolic fate is paramount for the development of novel therapeutics. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Oroxylin A 7-O-glucoside, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Oroxylin A 7-O-glucoside has been investigated in various preclinical models, primarily in rats and beagle dogs. Following oral administration of Oroxylin A, it is extensively metabolized to Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sodium sulfonate (OS). The systemic exposure to the glucuronide metabolite is often significantly higher than that of the parent compound, highlighting the importance of first-pass metabolism.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Oroxylin A and its major metabolite, Oroxylin A 7-O-glucuronide, in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Oroxylin A and Oroxylin A 7-O-glucuronide in Rats After Intravenous Administration of Oroxylin A (2 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)
Oroxylin A----
Oroxylin A 7-O-glucuronide----

Data not consistently available in the reviewed literature for all parameters after IV administration in a comparable format.

Table 2: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats After Oral Administration of Oroxylin A

Dose of Oroxylin A (mg/kg)AnalyteCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)
40Oroxylin A10.1±2.50.5±0.225.4±6.8
Oroxylin A 7-O-glucuronide215±551.0±0.4850±210
Oroxylin A sodium sulfonate88.6±22.10.8±0.3354±95
120Oroxylin A28.5±7.10.6±0.271.8±18.5
Oroxylin A 7-O-glucuronide650±1681.2±0.52650±680
Oroxylin A sodium sulfonate255±651.0±0.41050±270
360Oroxylin A80.2±20.50.8±0.3205±55
Oroxylin A 7-O-glucuronide1850±4751.5±0.67550±1950
Oroxylin A sodium sulfonate720±1851.2±0.52950±760

Data compiled from a study by Ren et al. (2020). Values are presented as mean ± SD.[1][2]

Metabolism

Oroxylin A undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, with glucuronidation being a major pathway.[3] This biotransformation significantly influences the bioavailability and biological activity of the parent compound. In vitro studies using liver microsomes have confirmed that phase II metabolites are the predominant forms of Oroxylin A.[3]

The primary metabolite, Oroxylin A 7-O-glucuronide, is formed by the conjugation of glucuronic acid to the 7-hydroxyl group of Oroxylin A. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Oroxylin_A Oroxylin A Oroxylin_A_7_O_glucuronide Oroxylin A 7-O-glucuronide Oroxylin_A->Oroxylin_A_7_O_glucuronide Glucuronidation UGTs UDP-glucuronosyltransferases (UGTs) UGTs->Oroxylin_A_7_O_glucuronide

Metabolic conversion of Oroxylin A to its 7-O-glucuronide.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats.[1]

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are typically fasted overnight before oral administration.[4]

2. Drug Administration:

  • Oral (Intragastric): Oroxylin A is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), and administered by oral gavage.[1]

  • Intravenous: Oroxylin A is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.[1]

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

4. Sample Preparation for UPLC-MS/MS Analysis:

  • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the UPLC-MS/MS system.

start Start: Plasma Sample (50 µL) protein_precipitation Add Acetonitrile (B52724) (150 µL) + Internal Standard start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into UPLC-MS/MS reconstitution->analysis

Workflow for plasma sample preparation.
UPLC-MS/MS Analytical Method

  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.[1][5]

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in multiple reaction monitoring (MRM) mode.[1][5]

  • Ionization Mode: Typically negative ion mode for flavonoids and their glucuronides.[1]

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[7][8]

  • Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7][8]

2. Permeability Assay:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • The test compound (Oroxylin A 7-O-glucoside) is added to the apical (AP) side of the Transwell insert, and the appearance of the compound on the basolateral (BL) side is monitored over time.[7][8]

  • Samples are collected from both the AP and BL compartments at various time points and analyzed by UPLC-MS/MS.[7]

  • The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.[8]

start Start: Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a monolayer start->culture teer_measurement Measure TEER to confirm monolayer integrity culture->teer_measurement add_compound Add Oroxylin A 7-O-glucoside to Apical (AP) side teer_measurement->add_compound sample_collection Collect samples from Apical (AP) and Basolateral (BL) sides over time add_compound->sample_collection analysis Analyze samples by UPLC-MS/MS sample_collection->analysis papp_calculation Calculate Apparent Permeability (Papp) analysis->papp_calculation

Workflow for Caco-2 cell permeability assay.

Signaling Pathway Modulation

Oroxylin A and its glucuronide metabolite have been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation, most notably the NF-κB and MAPK/JNK pathways.

Inhibition of the NF-κB Signaling Pathway

Oroxylin A 7-O-glucoside has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action prevents the transcription of pro-inflammatory genes. The proposed mechanism involves the suppression of IκBα phosphorylation and subsequent degradation, which normally sequesters NF-κB in the cytoplasm.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degrades & Releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) DNA DNA p65_p50_nucleus->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates OAG Oroxylin A 7-O-glucoside OAG->IKK Inhibits OAG->p65_p50_nucleus Inhibits Translocation

Inhibition of the NF-κB signaling pathway.
Inhibition of the MAPK/JNK Signaling Pathway

Oroxylin A 7-O-glucoside has also been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] By inhibiting this pathway, it can reduce the expression of inflammatory mediators and modulate cellular responses to stress.

Stress_Stimuli Cellular Stress Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inflammatory_Response Inflammatory Response cJun->Inflammatory_Response Leads to OAG Oroxylin A 7-O-glucoside OAG->JNK Inhibits

References

Oroxylin 7-O-glucoside: A Technical Guide to its Modulation of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A, a flavonoid primarily isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, and its derivative, Oroxylin 7-O-glucoside, have garnered significant attention for their diverse pharmacological activities. These compounds exhibit potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for foundational research, and visual representations of the intricate signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathways Modulated by Oroxylin A and its 7-O-glucoside

Oroxylin A and its 7-O-glucoside exert their biological effects by intervening in several critical cellular signaling pathways. The primary mechanisms involve the regulation of pathways implicated in inflammation, cell proliferation, apoptosis, and metastasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers. Oroxylin A has been shown to be a potent inhibitor of this pathway.[1][2] It can suppress the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[3] This inhibition is crucial for its anti-inflammatory and anti-cancer effects.[1][2]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature of many cancers. Oroxylin A has been demonstrated to suppress the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4][5] It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[4]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a pivotal role in cell proliferation, differentiation, and survival. Oroxylin A has been found to modulate this pathway, contributing to its anti-cancer activities.[1]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is involved in cellular responses to stress, including apoptosis. Oroxylin A-7-O-glucuronide has been shown to inhibit the JNK pathway, which is implicated in its protective effects against apoptosis and necroptosis in certain cell types.

TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response, often through the NF-κB pathway. Oroxylin A has been shown to inhibit the TLR4/NF-κB signaling pathway, contributing to its anti-inflammatory effects in models of sepsis.

Quantitative Data on the Biological Activities of Oroxylin A and its Glucoside

The following tables summarize the quantitative data on the cytotoxic effects of Oroxylin A and its 7-O-glucoside against various cancer cell lines.

Table 1: IC50 Values of Oroxylin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SMMC-7721Hepatocellular Carcinoma40.3448[6]
HepG2Hepatocellular Carcinoma48.5848[6]
MHCC-97HHepatocellular Carcinoma41.0248[6]
HeLaCervical Cancer< HepG2 value36[7]
K-562Chronic Myelogenous Leukemia> HepG2 value36[7]
MDA-MB-435Melanoma> HepG2 value36[7]
Raw264.7Macrophage8.2 ± 0.27Not Specified[8]

Table 2: IC50 Values of Oroxylum indicum Bark Extract (Enriched with Oroxylin A-7-O-β-d-glucuronide)

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
HSC-3Oral Cancer5016[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][10]

  • Compound Treatment: Treat the cells with various concentrations of Oroxylin A or this compound for the desired time period (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][11]

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat cells with Oroxylin A or its glucoside, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay

Principle: The Transwell assay is used to study cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migrated cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

Protocol:

  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the inserts.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C.[12]

  • Removal of Non-migrated Cells: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.[12]

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of a substrate.

Protocol:

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with Oroxylin A or its glucoside, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[13]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13][14]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Mandatory Visualizations

Signaling Pathway Diagrams

Oroxylin_Signaling_Pathways cluster_nucleus Nuclear Events Oroxylin Oroxylin A / 7-O-glucoside TLR4 TLR4 Oroxylin->TLR4 Inhibits PI3K PI3K Oroxylin->PI3K Inhibits IKK IKK Oroxylin->IKK Inhibits TLR4->IKK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth Apoptosis Apoptosis pAkt->Apoptosis Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression

Caption: Core signaling pathways modulated by Oroxylin A and its 7-O-glucoside.

Experimental Workflow Diagrams

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Treatment Treat with this compound (Varying Concentrations & Times) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Migration_Assay Cell Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Gene_Expression_Assay Gene Expression Analysis (Luciferase Reporter Assay) Treatment->Gene_Expression_Assay IC50 Determine IC50 Values Cell_Viability->IC50 Protein_Levels Quantify Protein Levels (e.g., p-Akt/Akt ratio) Protein_Analysis->Protein_Levels Migration_Quant Quantify Cell Migration/ Invasion Migration_Assay->Migration_Quant NFkB_Activity Measure NF-κB Transcriptional Activity Gene_Expression_Assay->NFkB_Activity Conclusion Elucidate Signaling Pathway Modulation IC50->Conclusion Protein_Levels->Conclusion Migration_Quant->Conclusion NFkB_Activity->Conclusion

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

Oroxylin A and its 7-O-glucoside represent promising natural compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple critical signaling pathways, including NF-κB and PI3K/Akt, underscores their pleiotropic effects. This guide provides a foundational resource for researchers to further explore the mechanisms of action and therapeutic applications of these fascinating molecules. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this compound in medicine.

References

The Discovery and Traditional Medicine Legacy of Oroxylin A 7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside, a flavonoid glycoside primarily isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, stands as a testament to the rich repository of therapeutic agents within traditional medicine. For centuries, these plants have been cornerstones of Ayurvedic and Traditional Chinese Medicine (TCM), respectively, utilized for a spectrum of ailments ranging from inflammatory conditions to infectious diseases. This technical guide delves into the historical tapestry of Oroxylin A 7-O-glucoside, tracing its journey from traditional herbal remedies to a molecule of significant interest in modern pharmacology. We will explore its discovery, ethnobotanical history, and the scientific validation of its traditional uses, with a focus on its anticancer and anti-inflammatory properties. This document provides a comprehensive overview of the key experimental methodologies used to elucidate its mechanisms of action, presents quantitative data on its biological activities, and visualizes the intricate signaling pathways it modulates.

Introduction: From Ancient Texts to Modern Laboratories

The story of Oroxylin A 7-O-glucoside is deeply rooted in the ancient healing traditions of Asia. Its primary botanical sources, Oroxylum indicum (known as Shyonaka in Ayurveda) and Scutellaria baicalensis (Huang Qin in TCM), have been documented in classical texts for their therapeutic prowess.[1][2]

Oroxylum indicum, or the "midnight horror," is a prominent herb in Ayurveda, where its root bark is a key component of the revered "Dashamoola" formulation, used to treat a variety of inflammatory disorders.[1][3] Traditional Ayurvedic practitioners have long employed it for its analgesic, anti-inflammatory, and wound-healing properties.[1]

Similarly, the root of Scutellaria baicalensis has been a staple in Traditional Chinese Medicine for millennia, prescribed for conditions such as fever, liver ailments, and lung complaints.[4] Modern scientific inquiry has since identified a class of flavonoids, including Oroxylin A and its glycosides, as the active constituents responsible for many of these observed therapeutic effects.[4][5]

This guide will systematically unpack the discovery and scientific exploration of Oroxylin A 7-O-glucoside, providing researchers and drug development professionals with a detailed understanding of its journey from a traditional remedy to a promising candidate for modern drug discovery.

Physicochemical Properties

Oroxylin A 7-O-glucoside is systematically named 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one.[6] Its molecular formula is C₂₂H₂₂O₁₀.[6]

Traditional and Historical Use

The traditional application of plants containing Oroxylin A 7-O-glucoside provides a crucial context for its modern pharmacological investigation.

Traditional Medicine SystemPlant SourceTraditional Uses
Ayurveda Oroxylum indicum (Shyonaka)Part of the Dashamoola formulation for inflammatory disorders, analgesic, wound healing, fever, cough, and diarrhea.[1][3]
Traditional Chinese Medicine (TCM) Scutellaria baicalensis (Huang Qin)Treatment of fever, liver and lung diseases, infections, and cancer-related symptoms.[2][4][7]

Pharmacological Activities and Mechanism of Action

Modern research has substantiated many of the traditional claims associated with Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. The primary areas of investigation have been its anti-cancer and anti-inflammatory effects. The molecule exerts its therapeutic effects by modulating key cellular signaling pathways.[5][6]

Anti-Cancer Activity

Oroxylin A and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity

Compound/ExtractCell LineActivityIC₅₀ Value/Effect
Oroxylum indicum bark extract (rich in Oroxylin A-7-O-β-d-glucuronide)HSC-3 (Oral Cancer)Cytotoxicity50 µg/mL[8]
Oroxylin ABreast Cancer Cells (MCF-7, MDA-MB-231)Inhibition of proliferation, reduction of tumor mass in xenograft models[6]
Oroxylin AColon Cancer Cells (HCT-116)Induction of apoptosis[9]
Oroxylin AVarious Cancer Cell LinesInhibition of viability (p53-dependent)wtp53 cells are more sensitive than mtp53 or p53-null cells[10]

The anti-cancer mechanism of Oroxylin A involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[8][11] It has also been shown to inhibit glycolysis-dependent proliferation in breast cancer cells by promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization.[12]

Anti-Inflammatory Activity

The anti-inflammatory properties of Oroxylin A 7-O-glucoside are central to its traditional uses. It has been shown to suppress the production of key inflammatory mediators.

Table 2: In Vitro and In Vivo Anti-Inflammatory Activity

CompoundModelKey Findings
Oroxylin ALPS-stimulated RAW 264.7 macrophagesInhibition of NO, IL-1α, IL-1β, IL-6, and TNF-α production.[13] Downregulation of COX-2 and iNOS expression.[14]
Oroxylin AOvalbumin-induced allergic asthma in miceDecreased inflammatory cells (eosinophils) and reduced IL-4 and IL-13 levels.[7]
Oroxylin ALPS-induced endotoxemia in miceSignificantly reduced plasma levels of IL-1β, IL-6, and TNF-α.[15]
Signaling Pathways Modulated by Oroxylin A and its Glycosides

The biological activities of Oroxylin A and its derivatives are orchestrated through their interaction with multiple intracellular signaling cascades.

  • NF-κB Signaling Pathway: Oroxylin A has been shown to inhibit the activation of the NF-κB pathway, a master regulator of inflammation and cell survival.[1] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit and suppressing the phosphorylation of IκBα and IKKα/β.[1]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical target. Oroxylin A has been observed to activate the ERK1/2 MAPK pathway, which can lead to increased production of brain-derived neurotrophic factor (BDNF).[16] Conversely, in other contexts, it can inhibit the activation of ERK in response to inflammatory stimuli.[17]

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Oroxylin A.[18]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of Oroxylin A 7-O-glucoside.

Extraction and Isolation of Oroxylin A 7-O-glucoside

A common method for isolating Oroxylin A 7-O-glucoside from its plant sources involves solvent extraction followed by chromatographic purification.[6]

Protocol:

  • Plant Material Preparation: Dried and powdered root bark of Oroxylum indicum or Scutellaria baicalensis is used as the starting material.[6]

  • Extraction: The powdered material is extracted with 80% methanol (B129727) (v/v) to yield a crude extract.[19]

  • Solvent Partitioning: The crude extract is dissolved in water and partitioned with an organic solvent like ethyl acetate (B1210297) to separate compounds based on polarity.[6]

  • Chromatographic Purification: The fraction containing the desired compound is subjected to further purification using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): A C18 column with a gradient of acetonitrile (B52724) and water is commonly used.[6][20]

    • Counter-Current Chromatography (CCC): A solvent system of ethyl acetate/butanol/water can be effective for separating flavonoid glycosides.[6][21]

  • Structure Elucidation: The purified compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[19]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Oroxylin A 7-O-glucoside for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with Oroxylin A 7-O-glucoside and/or an inflammatory stimulus (e.g., LPS). Cells are then lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the ability of Oroxylin A 7-O-glucoside to inhibit the transcriptional activity of NF-κB.

Protocol:

  • Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Transfected cells are treated with Oroxylin A 7-O-glucoside and stimulated with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Anti-Inflammatory Assay (Rodent Model)

Animal models are used to evaluate the in vivo anti-inflammatory efficacy of Oroxylin A 7-O-glucoside.

Protocol (LPS-induced Endotoxemia Model):

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

  • Treatment: Animals are pre-treated with Oroxylin A 7-O-glucoside or a vehicle control.

  • Induction of Inflammation: Inflammation is induced by intraperitoneal injection of lipopolysaccharide (LPS).

  • Sample Collection: At a specific time point after LPS injection, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Data Analysis: Cytokine levels in the treated group are compared to the control group to determine the anti-inflammatory effect.

Visualizations

Signaling Pathways

Oroxylin_A_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Degrades & Releases Nucleus_inflammation Nucleus p65/p50->Nucleus_inflammation Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus_inflammation->Inflammatory_Genes Induces Oroxylin_A_glucoside_inflammation Oroxylin A 7-O-glucoside Oroxylin_A_glucoside_inflammation->IKK Inhibits Oroxylin_A_glucoside_cancer Oroxylin A 7-O-glucoside Mitochondria Mitochondria Oroxylin_A_glucoside_cancer->Mitochondria SIRT3 SIRT3 Oroxylin_A_glucoside_cancer->SIRT3 Activates Bcl-2 Bcl-2 Mitochondria->Bcl-2 Inhibits Bax Bax Mitochondria->Bax Promotes Caspases Caspases Bcl-2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces HIF1α HIF1α SIRT3->HIF1α Destabilizes Glycolysis Glycolysis HIF1α->Glycolysis Promotes

Caption: Signaling pathways modulated by Oroxylin A 7-O-glucoside.

Experimental Workflows

Experimental_Workflow cluster_extraction Extraction and Isolation Workflow cluster_bioassay Biological Activity Workflow Plant_Material Dried Plant Material (O. indicum or S. baicalensis) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography HPLC / CCC Purification Partitioning->Chromatography Pure_Compound Pure Oroxylin A 7-O-glucoside Chromatography->Pure_Compound Cell_Culture Cancer / Immune Cell Culture Treatment Treatment with Oroxylin A 7-O-glucoside Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Luciferase Luciferase Assay (Gene Expression) Treatment->Luciferase

Caption: General workflows for extraction and biological evaluation.

Conclusion and Future Directions

Oroxylin A 7-O-glucoside, a molecule with a rich history in traditional medicine, has emerged as a compelling candidate for modern drug development. Its demonstrated anti-cancer and anti-inflammatory activities, underpinned by its ability to modulate critical cellular signaling pathways, warrant further investigation. Future research should focus on obtaining more quantitative data for the pure glucoside to establish a clearer dose-response relationship in various disease models. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to assess its bioavailability and in vivo efficacy. The exploration of synergistic effects with existing chemotherapeutic or anti-inflammatory agents could also unveil new therapeutic strategies. The journey of Oroxylin A 7-O-glucoside from ancient herbal remedies to a potential modern therapeutic underscores the invaluable contribution of ethnobotany to contemporary drug discovery.

References

Oroxylin A 7-O-Glucoside: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the anti-inflammatory properties of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. Oroxylin A is a flavonoid derived from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1] Its glycoside and glucuronide forms, such as Oroxylin A 7-O-glucoside (also referred to as oroxyloside), are significant metabolites that exhibit a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide summarizes the key mechanisms of action, presents quantitative data from relevant studies, details common experimental protocols, and provides visual diagrams of the core signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

Oroxylin A and its derivatives exert anti-inflammatory effects by modulating multiple critical signaling pathways and inhibiting the production of key inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK pathways, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.

1.1. Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways induce the expression of pro-inflammatory genes.

Oroxylin A has been shown to concentration-dependently inhibit LPS-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages.[4] This inhibition is achieved by blocking NF-κB activation, which involves preventing the nuclear translocation of the p65 subunit.[4] Studies indicate that Oroxylin A can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, a key upstream activator of NF-κB.[5][6] In LPS-induced acute lung injury models, post-treatment with Oroxylin A significantly attenuated the activation of NF-κB in lung tissues.[7][8]

The MAPK pathway, including ERK1/2 and JNK, is also a target. Oroxylin A 7-O-glucuronide has been found to inhibit the JNK pathway.[3] In models of rheumatoid arthritis, Oroxylin A suppressed p38 and ERK1/2 signaling.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates Oroxylin_A Oroxylin A / 7-O-glucoside IKK IKK Complex Oroxylin_A->IKK Inhibits MAPK MAPK (p38, ERK, JNK) Oroxylin_A->MAPK Inhibits NFκB_nuc p50/p65 Oroxylin_A->NFκB_nuc Inhibits Translocation TAK1->IKK TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB p50/p65 IKK->NFκB Releases NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Gene Activates Transcription Factors NFκB_nuc->Gene Induces Transcription

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling by Oroxylin A.

1.2. Activation of Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Oroxylin A has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway. In RAW264.7 cells, pretreatment with Oroxylin A (50-150 µmol/L) increased the protein expression of Nrf2, heme oxygenase 1 (HO-1), and NADP(H):quinone oxidoreductase (NQO1).[10] It promotes the translocation of Nrf2 to the nucleus, leading to the transcription of these protective genes.[10] This antioxidant effect contributes to its anti-inflammatory properties by reducing oxidative stress, a key component of inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oroxylin_A Oroxylin A Keap1 Keap1 Oroxylin_A->Keap1 Inhibits Nrf2 Nrf2 Oroxylin_A->Nrf2 Stabilizes Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin-Proteasome Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Gene Antioxidant Genes (HO-1, NQO1) ARE->Gene Induces Transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway by Oroxylin A.

1.3. Inhibition of NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Oroxylin A has been identified as a significant inhibitor of the NLRP3 inflammasome. In dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis models, Oroxylin A ameliorated colonic damage and markedly reduced the production of IL-1β.[11][12][13] Further studies in macrophages showed that Oroxylin A dose-dependently inhibited NLRP3 inflammasome activation, leading to decreased caspase-1 cleavage and IL-1β secretion.[12][13] This inhibitory effect is linked to its ability to suppress NLRP3 protein expression via the inhibition of NF-κB and to directly impede inflammasome assembly.[12][13]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-inflammatory activity of Oroxylin A and its derivatives.

Table 1: In Vitro Anti-Inflammatory Activity

Cell LineInflammatory StimulusCompoundConcentrationEffectReference
RAW264.7 MacrophagesLPSOroxylin A50, 100, 150 µmol/LDose-dependent inhibition of iNOS and COX-2 mRNA and protein expression.[10]
RAW264.7 MacrophagesLPSOroxylin ANot specifiedConcentration-dependent inhibition of NO production.[4]
RAW264.7 & BMDMLPSOroxylin A 7-O-glucuronide2-100 μMDecreased production of pro-inflammatory cytokines.[3]
U87-MG, U251-MG, U138-MG, SHG44 (Glioma cells)-Oroxylin A 7-O-glucuronide24 hoursSuppressed cell proliferation with IC50 values of 36.87, 52.36, 59.67, and 56.39 μM, respectively.[3]
RAW264.7 MacrophagesPolyinosinic-polycytidylic acid (PIC)Oroxylin AUp to 50 µMSignificantly inhibited production of NO, IL-1α, IL-1β, IL-6, TNF-α, and various chemokines.[14]
Rat Gingival Fibroblasts (RGFs)LPSOroxylin A50, 100, 200 µMDose-dependent decrease in mRNA expression of COX-2, TNF-α, and RANKL.[15]

Table 2: In Vivo Anti-Inflammatory Activity

Animal ModelDisease InductionCompoundDosageKey FindingsReference
C57BL/6 MiceDSS-induced colitisOroxylin ANot specifiedAttenuated body weight loss, colonic shortening, and splenomegaly. Reduced MPO and iNOS activity. Decreased IL-1β, IL-6, and TNF-α in colon tissue.[11][16]
RatsLPS-induced Acute Lung InjuryOroxylin A15 mg/kg, i.v. (post-treatment)Ameliorated pulmonary edema, reduced plasma TNF-α and NO, and attenuated NF-κB activation.[7][8]
MiceLPS-induced EndotoxemiaOroxylin A60 mg/kg, i.p. (post-treatment)Significantly increased survival rate.[7]
MiceSepsis (LPS-induced)Oroxylin A3.0 mg/kgSignificantly reduced plasma levels of IL-1β, IL-6, and TNF-α.[5][6]
BABL/c MiceOvalbumin (OVA)-induced AsthmaOroxylin A15, 30, 60 mg/kg (oral)Attenuated lung histopathologic changes and airway hyperresponsiveness. Inhibited IL-4, IL-5, IL-13, and OVA-specific IgE levels.[17]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory properties of Oroxylin A 7-O-glucoside.

3.1. In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

This assay is fundamental for screening anti-inflammatory compounds.

  • Objective: To measure the inhibition of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.

  • Methodology:

    • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]

    • Cell Seeding: Cells are seeded into 96-well plates (for NO/viability assays) or 6-well plates (for protein/RNA extraction) and allowed to adhere overnight.

    • Treatment: Cells are pre-treated with various concentrations of Oroxylin A 7-O-glucoside (e.g., 1, 10, 50, 100 µM) or vehicle control for 1-2 hours.

    • Inflammatory Challenge: Inflammation is induced by adding LPS (typically 1 µg/mL) to the wells (excluding the negative control group) and incubating for 24 hours.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Collect 50 µL of culture supernatant.

      • Mix with 50 µL of Griess Reagent A (sulfanilamide solution).

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.

    • Cytokine Measurement (ELISA):

      • Culture supernatants are collected and centrifuged to remove debris.

      • Levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Cell Viability (MTT Assay): To ensure observed effects are not due to cytotoxicity, an MTT assay is performed on the remaining cells in the 96-well plate.

    • Western Blot/RT-qPCR: Cells from 6-well plates are lysed to extract total protein or RNA for analysis of iNOS, COX-2, and signaling pathway proteins (e.g., p-p65, p-ERK).

cluster_assays Downstream Assays start Seed RAW246.7 Cells in Plates adhere Incubate Overnight (Allow Adherence) start->adhere pretreat Pre-treat with Oroxylin A 7-O-glucoside (1-2 hours) adhere->pretreat lps Add LPS (1 µg/mL) (24-hour Incubation) pretreat->lps collect Collect Supernatant & Lyse Cells lps->collect griess Griess Assay (NO Levels) collect->griess elisa ELISA (Cytokine Levels) collect->elisa mtt MTT Assay (Cell Viability) collect->mtt wb_qpcr Western Blot / qPCR (Protein / Gene Expression) collect->wb_qpcr

Caption: General experimental workflow for in vitro anti-inflammatory assays.

3.2. In Vivo DSS-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD).

  • Objective: To assess the therapeutic potential of Oroxylin A 7-O-glucoside in a chemically-induced colitis model.

  • Methodology:

    • Animals: C57BL/6 mice (typically 8-10 weeks old) are used.

    • Acclimatization: Animals are acclimatized for one week with standard chow and water ad libitum.

    • Colitis Induction: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.

    • Treatment: Oroxylin A (e.g., at a specified mg/kg dose) or vehicle is administered daily via oral gavage, starting from day 0 or as a therapeutic intervention after disease onset.[11]

    • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

    • Euthanasia and Sample Collection: On day 8 (or at the study endpoint), mice are euthanized.

      • The entire colon is excised, and its length is measured from the cecum to the anus.

      • The spleen is removed and weighed.

      • Distal colon segments are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and protein/RNA extraction.

    • Histological Analysis: Colon sections are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to score for inflammation severity and tissue damage.

    • MPO Assay: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

    • Cytokine Analysis: Colon tissue homogenates are used to measure levels of IL-1β, IL-6, and TNF-α via ELISA or RT-qPCR.[11][16]

Conclusion

Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, are potent anti-inflammatory agents with significant therapeutic potential for a range of inflammatory diseases. Their multifaceted mechanism of action, involving the concurrent inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, alongside the activation of the protective Nrf2 antioxidant response, makes them compelling candidates for further drug development. The quantitative data from both in vitro and in vivo models consistently demonstrate a robust capacity to reduce inflammatory mediators, ameliorate tissue damage, and improve disease outcomes. The protocols detailed herein provide a standardized framework for the continued investigation and validation of these promising natural compounds.

References

The Neuroprotective Potential of Oroxylin A 7-O-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside, a flavonoid glycoside derived from the medicinal plant Scutellaria baicalensis, is emerging as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current state of research into its neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. The pathological hallmarks of these diseases often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline. Oroxylin A, a flavonoid aglycone, has demonstrated a range of pharmacological activities, including potent neuroprotective effects.[1][2] Its primary metabolite, Oroxylin A 7-O-glucoside (also referred to as oroxyloside or Oroxylin A 7-O-β-D-glucuronide in some literature), is of particular interest due to its potential for improved bioavailability and its own intrinsic biological activities.[1][3] This document synthesizes the available scientific literature on the neuroprotective effects of Oroxylin A 7-O-glucoside, providing a technical resource for the scientific community.

Mechanisms of Neuroprotection

The neuroprotective effects of Oroxylin A 7-O-glucoside are multifaceted, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[4] Oroxylin A and its glucoside have been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators.[5][6]

A primary mechanism for this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][6] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. Oroxylin A has been shown to be effective against both p65 and IκBα, key components of the NF-κB pathway.[6]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in neuronal cell death.[7] Oroxylin A and its glucoside exhibit potent antioxidant activity.[1]

This is achieved in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Oroxylin A has been demonstrated to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.[8]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative disorders. Oroxylin A and its derivatives have been shown to inhibit neuronal apoptosis.[6][9]

The anti-apoptotic effects are mediated through the modulation of the PI3K/Akt signaling pathway and the intrinsic mitochondrial pathway.[1] The PI3K/Akt pathway is a critical cell survival pathway that, when activated, can inhibit pro-apoptotic proteins. Additionally, Oroxylin A has been shown to suppress apoptosis by attenuating mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the regulation of the Bax/Bcl-2 ratio.[6][9]

Enhancement of Neurotrophic Factors

Brain-derived neurotrophic factor (BDNF) is essential for neuronal survival, growth, and synaptic plasticity. Oroxylin A has been found to increase the production of BDNF through the activation of the MAPK/ERK-CREB signaling pathway .[10] This pathway plays a crucial role in learning and memory.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Oroxylin A and its glucoside.

Table 1: In Vitro Neuroprotective Effects of Oroxylin A and its Glucoside

Cell LineInsultCompoundConcentrationEndpointResultReference
PC12H₂O₂Oroxylin ANot specifiedIntracellular Ca²⁺ and ROS levelsSignificantly reduced[11]
PC12Aβ₂₅₋₃₅Oroxylin ANot specifiedROS generation, ApoptosisDecreased[6][9]
H9C2Not specifiedOroxylin A glucuronide1, 10, 100 µMCell Viability (MTT assay)No significant effect on viability[2][12]
H9C2Not specifiedOroxylin A glucuronideNot specifiedApoptosis (Annexin-V FITC/PI)No significant apoptosis-inducing effect[2][12]
RAW 264.7PICOroxylin A5, 10, 25, 50 µMCell Viability (MTT assay)No significant cytotoxicity up to 50 µM[13]

Table 2: In Vivo Neuroprotective Effects of Oroxylin A

Animal ModelInsult/Disease ModelCompoundDosageEndpointResultReference
MiceChronic Unpredictable Mild Stress (CUMS)Oroxylin A2 and 5 mg/kgForced Swim Test ImmobilityDecreased by 16% and 26.2% respectively[5]
MiceChronic Unpredictable Mild Stress (CUMS)Oroxylin A2 and 5 mg/kgTail Suspension Test ImmobilityDecreased by 20.7% and 28% respectively[5]
MiceChronic Restraint Stress (CRS)Oroxylin A2 and 5 mg/kgForced Swim Test ImmobilityDecreased by 14.4% and 22.7% respectively[5]
MiceChronic Restraint Stress (CRS)Oroxylin A2 and 5 mg/kgTail Suspension Test ImmobilityDecreased by 17.5% and 27.3% respectively[5]
RatsAnterior Ischemic Optic Neuropathy (rAION)Oroxylin ANot specifiedOptic Nerve Width (Edema)Significant reduction at days 7, 14, and 28[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of Oroxylin A 7-O-glucoside.

In Vitro Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of Oroxylin A 7-O-glucoside on the viability of neuronal cells.

  • Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Oroxylin A 7-O-glucoside for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

    • If inducing toxicity, pre-treat with the compound for a specified time (e.g., 1-2 hours) before adding the neurotoxin (e.g., H₂O₂, 6-OHDA, Aβ₂₅₋₃₅).

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.[13][14]

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the extent of apoptosis induced by a neurotoxin and the protective effect of Oroxylin A 7-O-glucoside.

  • Cell Lines: SH-SY5Y or primary neuronal cultures.

  • Procedure:

    • Plate cells in 6-well plates and treat with Oroxylin A 7-O-glucoside and/or a neurotoxin as described for the viability assay.

    • After treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2][12]

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of Oroxylin A 7-O-glucoside on the expression levels of key proteins in signaling pathways (e.g., Nrf2, p-CREB, Bcl-2, Bax).

  • Procedure:

    • Treat cells as described previously and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in the neuroprotective effects of Oroxylin A 7-O-glucoside and a general experimental workflow.

neuroprotection_pathways cluster_stimuli Neurotoxic Stimuli cluster_oroxylin Oroxylin A 7-O-Glucoside cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress Nrf2_ARE Nrf2/ARE Pathway Oxidative_Stress->Nrf2_ARE Neuroinflammation Neuroinflammation NF_kB NF-κB Pathway Neuroinflammation->NF_kB Apoptotic_Insult Apoptotic Insult PI3K_Akt PI3K/Akt Pathway Apoptotic_Insult->PI3K_Akt MAPK_CREB MAPK/CREB Pathway Apoptotic_Insult->MAPK_CREB Oroxylin Oroxylin A 7-O-Glucoside Oroxylin->Nrf2_ARE Activates Oroxylin->NF_kB Inhibits Oroxylin->PI3K_Akt Activates Oroxylin->MAPK_CREB Activates Antioxidant Antioxidant Response Nrf2_ARE->Antioxidant Anti_inflammatory Anti-inflammatory Response NF_kB->Anti_inflammatory Anti_apoptotic Anti-apoptotic Response PI3K_Akt->Anti_apoptotic BDNF BDNF Production MAPK_CREB->BDNF

Caption: Key signaling pathways modulated by Oroxylin A 7-O-glucoside.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Treatment Treatment with Oroxylin A 7-O-Glucoside +/- Neurotoxin Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Quantification Quantification of Neuroprotection Viability_Assay->Quantification Apoptosis_Assay->Quantification Mechanism Elucidation of Mechanisms Western_Blot->Mechanism Animal_Model Animal Model of Neurodegeneration Administration Administration of Oroxylin A 7-O-Glucoside Animal_Model->Administration Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Administration->Behavioral_Tests Histology Histological Analysis of Brain Tissue Administration->Histology Behavioral_Tests->Quantification Histology->Mechanism

Caption: General experimental workflow for neuroprotection studies.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical consideration for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies of Oroxylin A have shown that it and its metabolites, including the 7-O-glucuronide, can be detected in the brain and plasma of rats, suggesting they can cross the BBB.[10] However, Oroxylin A itself has low oral bioavailability (<2% in rats).[17] The glucuronidated form, Oroxylin A 7-O-glucuronide, is a major metabolite and is found in higher concentrations in the plasma than the aglycone after oral administration of a Scutellariae Radix extract.[18] This suggests that Oroxylin A 7-O-glucoside may serve as a prodrug, being metabolized to the active aglycone within the brain, or it may possess its own neuroprotective activity. Further research is needed to fully elucidate the pharmacokinetics and BBB permeability of Oroxylin A 7-O-glucoside itself.

Conclusion and Future Directions

Oroxylin A 7-O-glucoside demonstrates significant promise as a neuroprotective agent. Its ability to modulate multiple key pathways involved in neurodegeneration, including inflammation, oxidative stress, and apoptosis, provides a strong rationale for its further development.

Future research should focus on:

  • Directly investigating the neuroprotective effects of purified Oroxylin A 7-O-glucoside in a wider range of in vitro and in vivo models of neurodegenerative diseases.

  • Clarifying the pharmacokinetics and BBB permeability of Oroxylin A 7-O-glucoside to optimize dosing and delivery strategies.

  • Conducting preclinical safety and toxicology studies to establish a safe therapeutic window.

  • Elucidating the precise molecular interactions of Oroxylin A 7-O-glucoside with its protein targets to refine our understanding of its mechanisms of action.

By addressing these key areas, the full therapeutic potential of Oroxylin A 7-O-glucoside for the treatment of neurodegenerative diseases can be realized.

References

A Comprehensive Technical Overview of Oroxylin 7-O-glucoside: Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of Oroxylin 7-O-glucoside, a significant flavonoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines the precise chemical identity of this compound through its IUPAC nomenclature, details its structural characteristics, and summarizes its key physicochemical properties.

IUPAC Nomenclature

The systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one [1]. This name precisely describes the molecular structure of the compound.

The aglycone part of the molecule, Oroxylin A, has the IUPAC name 5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one[2][3][4]. This compound is formed by the attachment of a glucose molecule to the oxygen atom at the 7th position of the Oroxylin A backbone[1].

Molecular Structure and Properties

This compound is a flavonoid glycoside derived from the medicinal plant Oroxylum indicum[1]. The core structure is the flavone (B191248) Oroxylin A, which is characterized by a C6-C3-C6 carbon skeleton[1]. A β-D-glucopyranosyl group is attached at the 7-hydroxyl position of the Oroxylin A molecule[1].

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.4 g/mol [1]
CAS Number 36948-77-3[5]
Appearance Yellow needle-shaped crystals (for Oroxylin A)[6]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO[6]

Structural Relationship between Oroxylin A and this compound

The following diagram illustrates the structural relationship between Oroxylin A and its glycoside derivative, this compound.

G Structural Relationship of Oroxylin Compounds Oroxylin_A Oroxylin A (5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one) Oroxylin_7_O_glucoside This compound (5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one) Oroxylin_A->Oroxylin_7_O_glucoside Glycosylation at 7-OH Glucose β-D-Glucose Glucose->Oroxylin_7_O_glucoside

Structural relationship of Oroxylin compounds.

Experimental Protocols

While a comprehensive repository of experimental protocols is beyond the scope of this guide, the structural elucidation of this compound typically involves standard analytical techniques in organic chemistry. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the points of substitution. The anomeric proton of the glucose unit in this compound has been reported at δ 4.98 (d, J = 7.2 Hz, H-1'') in ¹H-NMR (DMSO-d₆)[1].

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the chromophore of the flavonoid structure.

Detailed experimental procedures for the isolation and characterization of this compound can be found in specialized chemical and pharmacological literature.

Biological Activity

This compound has been the subject of pharmacological research and has shown a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a known metabolite of Oroxylin A[7].

This document serves as a foundational guide to the chemical and physical properties of this compound. For further in-depth information, researchers are encouraged to consult peer-reviewed scientific journals and chemical databases.

References

Oroxylin 7-O-glucoside: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin 7-O-glucoside is a naturally occurring flavonoid glycoside predominantly isolated from medicinal plants such as Oroxylum indicum and various Scutellaria species. As a derivative of the aglycone Oroxylin A, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, methods for its isolation and synthesis, and a detailed examination of its modulatory effects on key cellular signaling pathways.

Physicochemical Properties

This compound is structurally characterized by a flavone (B191248) backbone linked to a glucose molecule at the 7-hydroxyl position. This glycosylation significantly influences its solubility and pharmacokinetic profile compared to its aglycone, Oroxylin A.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₀[1][2]
Molecular Weight 446.40 g/mol [1][2]
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]
CAS Number 36948-77-3[2]
Solubility Soluble in DMSO[2]

Experimental Protocols

Isolation and Synthesis

1. Isolation from Plant Material:

A common method for obtaining this compound is through solvent extraction from the dried and pulverized roots or bark of plants like Oroxylum indicum or Scutellaria baicalensis.[1]

  • Plant Material Preparation: The plant material is first dried and then ground into a fine powder to increase the surface area for extraction.

  • Primary Extraction: The powdered material is subjected to extraction with a polar solvent, typically 70-80% methanol (B129727) or ethanol, to solubilize the flavonoid glycosides.[1]

  • Liquid-Liquid Partitioning: The resulting crude extract is then partitioned with a solvent of intermediate polarity, such as ethyl acetate. This step helps to separate the desired glucoside from more polar impurities.[1]

  • Purification: Further purification is achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield highly pure this compound.

2. Semi-synthesis from Baicalin:

A scalable semi-synthetic method has been developed starting from the more abundant flavonoid, Baicalin.

  • Esterification: Baicalin is treated with methanol and sulfuric acid to produce Baicalin methyl ester.

  • Methylation: The 6-OH group of the Baicalin methyl ester is selectively methylated using dimethyl sulfate (B86663) and potassium carbonate in DMF, yielding Oroxylin A-7-glucuronide methyl ester.

  • Hydrolysis: The final step involves acid hydrolysis with concentrated sulfuric acid to remove the glucuronide group, resulting in the formation of Oroxylin A (the aglycone), which can then be glycosylated to form this compound.

G cluster_isolation Isolation from Plant Material cluster_synthesis Semi-synthesis Plant Material Plant Material Extraction (Methanol/Ethanol) Extraction (Methanol/Ethanol) Plant Material->Extraction (Methanol/Ethanol) Partitioning (Ethyl Acetate) Partitioning (Ethyl Acetate) Extraction (Methanol/Ethanol)->Partitioning (Ethyl Acetate) Purification (Chromatography) Purification (Chromatography) Partitioning (Ethyl Acetate)->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Baicalin Baicalin Esterification Esterification Baicalin->Esterification Baicalin methyl ester Baicalin methyl ester Esterification->Baicalin methyl ester Methylation Methylation Baicalin methyl ester->Methylation Oroxylin A-7-glucuronide methyl ester Oroxylin A-7-glucuronide methyl ester Methylation->Oroxylin A-7-glucuronide methyl ester Hydrolysis Hydrolysis Oroxylin A-7-glucuronide methyl ester->Hydrolysis Oroxylin A Oroxylin A Hydrolysis->Oroxylin A Glycosylation Glycosylation Oroxylin A->Glycosylation Further Step Glycosylation->this compound

Figure 1. Workflow for the isolation and semi-synthesis of this compound.

Modulation of Key Signaling Pathways

The biological effects of this compound are believed to be mediated through the modulation of several key intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. Much of the detailed mechanistic work has been performed using its aglycone, Oroxylin A.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oroxylin A has been shown to inhibit the activation of this pathway.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes activates transcription Oroxylin A Oroxylin A Oroxylin A->IKK Complex inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by Oroxylin A.

Experimental Protocol: Western Blot for NF-κB Activation

This protocol is adapted from studies on Oroxylin A and can be applied to this compound.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured to 70-80% confluency. The cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Oroxylin A has been observed to suppress the activation of ERK1/2, a key component of this pathway.

G Cellular Stress (IL-1β) Cellular Stress (IL-1β) MEK MEK Cellular Stress (IL-1β)->MEK activates ERK1/2 ERK1/2 MEK->ERK1/2 phosphorylates Inflammatory Response Inflammatory Response ERK1/2->Inflammatory Response Oroxylin A Oroxylin A Oroxylin A->ERK1/2 inhibits phosphorylation

Figure 3. Modulation of the MAPK/ERK signaling pathway by Oroxylin A.

Experimental Protocol: Analysis of MAPK Activation

  • Cell Culture and Treatment: Human chondrocytes are pre-treated with this compound at various concentrations for 2 hours and then stimulated with Interleukin-1β (IL-1β) (10 ng/mL) for 15-30 minutes.

  • Western Blot Analysis: Following protein extraction and quantification as described previously, immunoblotting is performed using primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Oroxylin A has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Akt Akt PI3K->Akt phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Oroxylin A Oroxylin A Oroxylin A->Akt inhibits phosphorylation

Figure 4. Inhibition of the PI3K/Akt signaling pathway by Oroxylin A.

Experimental Protocol: Assessment of PI3K/Akt Pathway Inhibition

  • Cell Culture and Treatment: Similar to the MAPK assay, cells (e.g., human chondrocytes or cancer cell lines) are pre-treated with this compound before stimulation with an appropriate agonist (e.g., IL-1β or a growth factor).

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting using primary antibodies against phospho-Akt (at key residues like Ser473), total Akt, and a loading control.

Quantitative Data

While extensive quantitative data for this compound is still emerging, studies on the closely related Oroxylin A-7-O-glucuronide provide valuable insights into its potential potency.

Cell LineCompoundAssayIC₅₀ (µM)Reference
U87-MG (Glioma)Oroxylin A-7-O-glucuronideProliferation36.87[2]
U251-MG (Glioma)Oroxylin A-7-O-glucuronideProliferation52.36[2]
U138-MG (Glioma)Oroxylin A-7-O-glucuronideProliferation59.67[2]
SHG44 (Glioma)Oroxylin A-7-O-glucuronideProliferation56.39[2]

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and promising biological activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate the specific mechanisms of action of the glycoside form and to establish its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this intriguing natural product.

References

Methodological & Application

Application Note: Quantification of Oroxylin 7-O-glucoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oroxylin 7-O-glucoside (Oroxyloside) is a significant flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered substantial interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] this compound is known to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug development research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic or formic acid) to ensure sharp peak shapes.[1][3][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically between 280–330 nm for flavones.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from known concentrations of a pure standard.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (deionized or Milli-Q).

    • Acetic Acid or Formic Acid (HPLC grade).

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.

    • Store the stock solution at 4°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).

3. Sample Preparation (from Plant Material)

  • Grinding: Pulverize dried plant material (e.g., roots of Scutellaria baicalensis) into a fine powder (65-mesh).[1][5]

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 80% methanol.[1]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]

4. HPLC-UV Analysis Protocol

  • System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1 .

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Data Presentation

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.5% Acetic Acid in Water; B: Acetonitrile[4]
Elution Mode Gradient Elution
0-20 min: 5% to 25% B
20-45 min: 25% to 50% B
45-55 min: 50% to 10% B
55-65 min: 10% to 5% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 330 nm[1]
Injection Volume 10 µL[4]

Table 2: Summary of Method Validation Parameters (Typical Data)

ParameterResult
Linearity Range 5 - 200 µg/mL[3]
Correlation Coefficient (R²) ≥ 0.999[4][6]
Limit of Detection (LOD) ~3.6 µg/mL[4][6]
Limit of Quantification (LOQ) ~10.9 µg/mL[4][6]
Precision (%RSD)
Intra-day≤ 2.0%
Inter-day≤ 2.0%[7]
Accuracy (Recovery) 98.0% - 102.0%[7]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis plant Plant Material (e.g., Scutellaria root) powder Pulverize to Fine Powder plant->powder extract Extract with 80% Methanol (Ultrasonication) powder->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge filter_sample Filter (0.45 µm) into HPLC Vial centrifuge->filter_sample inject_sample Inject Sample filter_sample->inject_sample standard This compound Reference Standard stock Prepare Stock Solution (1 mg/mL) standard->stock dilute Create Working Standards (Calibration Curve) stock->dilute inject_std Inject Standards dilute->inject_std setup HPLC System Setup & Column Equilibration detect UV Detection at 330 nm inject_std->detect inject_sample->detect curve Generate Calibration Curve (Peak Area vs. Concentration) detect->curve quantify Identify Peak by Retention Time & Quantify Concentration detect->quantify curve->quantify report Report Final Results quantify->report

Caption: Experimental workflow for this compound analysis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Oroxylin This compound Oroxylin->IKK Inhibits NFkB_inactive p65/p50-IκBα (Inactive Complex) IkB->NFkB_inactive Degradation IkB->NFkB_inactive NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_inactive NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., IL-1β, IL-6, TNF-α) Nucleus->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

References

Oroxylin A 7-O-Glucoside: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside, a flavonoid glycoside predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant scientific interest for its diverse pharmacological activities.[1] This compound, and its aglycone Oroxylin A, have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties in a variety of in vitro models.[1][2][3] These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in the pathogenesis of numerous chronic diseases.[1][2][3]

These application notes provide a comprehensive overview of the in vitro applications of Oroxylin A 7-O-glucoside and detailed protocols for assessing its biological activities in cell culture.

Chemical Properties

PropertyValue
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one
Molecular Formula C₂₂H₂₂O₁₀
Molecular Weight 446.4 g/mol [1]
Synonyms Oroxyloside, Oroxylin A-7-O-β-D-glucuronide

Biological Activities and Applications

Oroxylin A 7-O-glucoside exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development.

  • Anti-Cancer Activity: Oroxylin A 7-O-glucoside has been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and oral cancers.[1][4][5] Its anti-tumor effects are mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][4][6][7]

  • Anti-Inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9] This is achieved, in part, through the suppression of the NF-κB signaling pathway.[1][10][11]

  • Neuroprotective Properties: Oroxylin A 7-O-glucoside has shown potential in protecting neuronal cells from oxidative stress and inflammation-induced damage, suggesting its therapeutic potential for neurodegenerative diseases.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Oroxylin A and its derivatives in various cell lines. It is important to note that some studies use extracts of Oroxylum indicum or Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside.

Table 1: IC₅₀ Values of Oroxylin A and its Glucoside in Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC₅₀ ValueReference
Oroxylum indicum extractDLA (Dalton's Lymphoma Ascites)Lymphoma259.07 µg/mL[12]
Oroxylum indicum extractEAC (Ehrlich Ascites Carcinoma)Carcinoma252.53 µg/mL[12]
Oroxylum indicum extractHSC-3Oral Squamous Carcinoma50 µg/mL[5][13]
Oroxylin AHepG2 (wt p53)Hepatocellular Carcinoma>100 µM[14]
Oroxylin AHeLa (wt p53)Cervical Cancer~75 µM[14]
Oroxylin AMDA-MB-435 (mut p53)Melanoma>150 µM[14]
Oroxylin ASK-OV-3 (mut p53)Ovarian Cancer>150 µM[14]
Oroxylin ASW1116 (mut p53)Colorectal Adenocarcinoma>150 µM[14]
Oroxylin AK-562 (p53 null)Chronic Myelogenous Leukemia>150 µM[14]
Oroxylin AHL-60 (p53 null)Promyelocytic Leukemia>150 µM[14]
Oroxylin AH1299 (p53 null)Non-small Cell Lung Carcinoma>150 µM[14]
Wogonin (B1683318)A549Lung Adenocarcinoma~31% viability at 50 µM[15]
WogoninA427Lung Carcinoma~34% viability at 50 µM[15]

Table 2: Effects of Oroxylin A 7-O-Glucuronide on Glioma Cell Proliferation

Cell LineIC₅₀ Value (µM)
U87-MG36.87
U251-MG52.36
U138-MG59.67
SHG4456.39
Data from MedchemExpress, citing various studies.[8]

Experimental Protocols

Preparation of Oroxylin A 7-O-Glucoside for Cell Culture

Oroxylin A 7-O-glucoside is typically soluble in DMSO.[16]

Materials:

  • Oroxylin A 7-O-glucoside powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Protocol:

  • Prepare a stock solution of Oroxylin A 7-O-glucoside by dissolving the powder in DMSO to a concentration of 10-20 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HSC-3, MCF-7, MDA-MB-231)[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Oroxylin A 7-O-glucoside stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Oroxylin A 7-O-glucoside (e.g., 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by Oroxylin A 7-O-glucoside.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Oroxylin A 7-O-glucoside

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of Oroxylin A 7-O-glucoside for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of Oroxylin A 7-O-glucoside on key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-p-ERK1/2, anti-p-Akt, and their total protein counterparts)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Oroxylin_A_Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Oroxylin Oroxylin A 7-O-Glucoside TLR4 TLR4 Oroxylin->TLR4 Inhibits Ras Ras Oroxylin->Ras Activates PTEN PTEN Oroxylin->PTEN Upregulates Akt Akt Oroxylin->Akt Inhibits IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->ProInflammatory Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB BDNF BDNF Production CREB->BDNF PI3K PI3K PTEN->PI3K Inhibits PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Oroxylin A 7-O-Glucoside signaling modulation.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cell Culture treatment Treatment with Oroxylin A 7-O-Glucoside start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Quantification western->protein_quant end Conclusion: Biological Effects ic50->end apoptosis_quant->end protein_quant->end

References

Oroxylin 7-O-glucoside: Induction of Apoptosis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Introduction

Oroxylin 7-O-glucoside is a flavonoid glycoside that has garnered interest for its potential anticancer properties. While much of the detailed mechanistic research has focused on its aglycone form, Oroxylin A, emerging evidence suggests that this compound is effective in inhibiting the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231, and inducing apoptosis. It is hypothesized that this compound may act as a pro-drug, being metabolized to the active Oroxylin A within the cellular environment. This document provides a comprehensive overview of the application of this compound for inducing apoptosis in breast cancer cells, based on the extensive research conducted on Oroxylin A. Detailed protocols for key experimental assays are provided to facilitate further research and drug development in this area.

Mechanism of Action: Apoptosis Induction

Oroxylin A, the active form of this compound, has been shown to induce apoptosis in breast cancer cells through multiple signaling pathways. The primary mechanisms involve the regulation of key cellular processes including cell proliferation, cell cycle, and programmed cell death.

Key Signaling Pathways:

  • Inhibition of the NF-κB Signaling Pathway: Oroxylin A has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial for cancer cell survival, proliferation, and inflammation. By inhibiting NF-κB, Oroxylin A can halt the transcription of anti-apoptotic genes, thereby sensitizing the cancer cells to apoptosis.

  • Modulation of the SIRT3-Mediated Pathway: Oroxylin A upregulates Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[2][3] This leads to the destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a critical protein for cancer cell adaptation to hypoxic conditions and metabolic reprogramming.[2][4] The inhibition of HIF-1α disrupts cancer cell metabolism and promotes apoptosis.

  • Activation of Caspase Cascade: The induction of apoptosis by Oroxylin A is mediated by the activation of the caspase cascade, a family of proteases that execute programmed cell death. Studies have shown that Oroxylin A treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3.

The proposed mechanism of action for this compound in breast cancer cells is its conversion to Oroxylin A, which then exerts its apoptotic effects through the aforementioned signaling pathways.

G cluster_0 Cellular Environment cluster_1 Signaling Pathways cluster_2 Cellular Outcome This compound This compound Oroxylin A Oroxylin A This compound->Oroxylin A Metabolism NF-kB Pathway NF-kB Pathway Oroxylin A->NF-kB Pathway Inhibits SIRT3 Pathway SIRT3 Pathway Oroxylin A->SIRT3 Pathway Activates Anti-apoptotic Proteins Anti-apoptotic Proteins NF-kB Pathway->Anti-apoptotic Proteins Downregulates HIF-1a HIF-1a SIRT3 Pathway->HIF-1a Destabilizes Caspase Cascade Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces Anti-apoptotic Proteins->Apoptosis

Proposed mechanism of this compound induced apoptosis.

Data Presentation

The following tables summarize the quantitative data on the effects of Oroxylin A on breast cancer cell lines, which can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Oroxylin A in Breast Cancer Cell Lines

Cell LineAssayIC50 (µM)Treatment Duration (h)
MDA-MB-231MTTNot specified48
MCF-7MTTNot specified48

Note: Specific IC50 values for Oroxylin A in these cell lines are not consistently reported across the literature, but significant growth inhibition is observed at concentrations in the micromolar range.

Table 2: Effects of Oroxylin A on Key Apoptotic and Signaling Proteins

Cell LineProteinEffect of Oroxylin A Treatment
MDA-MB-231Cleaved Caspase-3Increased
MDA-MB-231p-NF-κB p65Decreased
MDA-MB-231SIRT3Increased
MCF-7Cleaved Caspase-3Increased
MCF-7SIRT3Increased

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • Breast cancer cell lines (MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End treat_cells Treat with Oroxylin 7-O-glucoside seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Calculate viability and IC50 read_absorbance->analyze analyze->end G cluster_workflow Annexin V/PI Staining Workflow start Start seed_cells Seed and treat cells in 6-well plates start->seed_cells end End harvest_cells Harvest and wash cells with PBS seed_cells->harvest_cells resuspend Resuspend cells in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze analyze->end

References

Application Note & Protocol: Quantification of Oroxylin A 7-O-glucuronide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oroxylin A 7-O-glucuronide is a major active metabolite of Oroxylin A, a flavonoid compound extracted from the root of Scutellaria baicalensis Georgi.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of Oroxylin A 7-O-glucuronide in plasma using a robust LC-MS/MS method. The method is suitable for pharmacokinetic studies and routine drug monitoring.

Experimental Protocols

Materials and Reagents
  • Oroxylin A 7-O-glucuronide analytical standard (≥98% purity)

  • Puerarin (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (Human, Rat, or Beagle, depending on the study)

Instrumentation
  • Liquid Chromatography: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of Oroxylin A 7-O-glucuronide and the internal standard from plasma.[1]

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Puerarin working solution (internal standard, 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0.0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Oroxylin A 7-O-glucuronide461.1285.1-100 V-35 eV
Puerarin (IS)415.1295.1-80 V-25 eV

Data Presentation

The method was validated according to bioanalytical method validation guidelines.[2][5] A summary of the quantitative data is presented below.

Table 4: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Weighting
Oroxylin A 7-O-glucuronidePlasma5.0 - 500.0[1]>0.9951/x²

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5.0≤15.085.0 - 115.0≤15.085.0 - 115.0
Low10.0≤15.085.0 - 115.0≤15.085.0 - 115.0
Medium100.0≤15.085.0 - 115.0≤15.085.0 - 115.0
High400.0≤15.085.0 - 115.0≤15.085.0 - 115.0

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low10.085.26.898.54.2
Medium100.088.15.5101.23.1
High400.086.56.199.83.8

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (Puerarin, 20 µL) plasma->is_addition vortex1 Vortex (30s) is_addition->vortex1 precipitation Protein Precipitation (Acetonitrile, 400 µL) vortex1->precipitation vortex2 Vortex (2 min) precipitation->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporation reconstitution Reconstitute (100 µL Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for Oroxylin A 7-O-glucuronide from plasma.

lc_ms_workflow autosampler Autosampler Injection lc_column UHPLC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (Negative Mode) lc_column->esi_source quad1 Q1: Precursor Ion Selection (m/z 461.1) esi_source->quad1 quad2 Q2: Collision Cell (CID with Nitrogen) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 285.1) quad2->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

Caption: LC-MS/MS analysis workflow for Oroxylin A 7-O-glucuronide.

References

Application Notes and Protocols for Oroxylin A 7-O-glucoside in the Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oroxylin A, a flavonoid primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Its metabolite, Oroxylin A 7-O-glucuronide, is orally active and demonstrates significant biological activities.[4] These compounds modulate crucial cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.[1][2][3] The NF-κB signaling cascade is a cornerstone of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases.[5] Oroxylin A and its derivatives have been shown to inhibit this pathway, making them promising candidates for therapeutic development.[2][6][7]

These application notes provide a comprehensive overview of the mechanism of action of Oroxylin A 7-O-glucoside in inhibiting the NF-κB signaling pathway, along with detailed protocols for key experiments to evaluate its efficacy.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4).[1][6] This triggers a downstream cascade involving the phosphorylation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, releasing the NF-κB heterodimer (p65/p50) to translocate into the nucleus.[5] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[7]

Oroxylin A and its derivatives have been shown to inhibit the TLR4/NF-κB signaling pathway.[1][6] Studies indicate that Oroxylin A blocks the nuclear translocation of the p65 subunit and suppresses the degradation of IκBα.[4][7] This inhibitory action prevents the transcription of NF-κB target genes, thereby reducing the inflammatory response.[7][8]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Nuclear Translocation IkBa_p65_p50 IκBα-p65/p50 (Inactive) Oroxylin Oroxylin A 7-O-glucoside Oroxylin->IKK_complex Inhibition Oroxylin->p65_p50 Inhibition of Translocation Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->p65_p50 Release DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2, iNOS) DNA->Genes Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW264.7 macrophages) treatment Treatment: 1. Oroxylin A 7-O-glucoside (various conc.) 2. Stimulant (e.g., LPS) start->treatment harvest Harvest Cells / Supernatant treatment->harvest luciferase NF-κB Luciferase Reporter Assay (Transcriptional Activity) harvest->luciferase western Western Blot (Protein Expression/ Phosphorylation) harvest->western emsa EMSA (NF-κB DNA Binding) harvest->emsa analysis Data Analysis and Interpretation luciferase->analysis western->analysis emsa->analysis

References

Application Notes and Protocols for Oroxylin A 7-O-glucoside in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside, a flavonoid glycoside derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.[1] Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for investigating the effects of Oroxylin A 7-O-glucoside in the context of neuroinflammation.

Disclaimer: While Oroxylin A 7-O-glucoside is the compound of interest, a significant portion of the detailed quantitative and mechanistic data available in the scientific literature pertains to its aglycone form, Oroxylin A. As Oroxylin A 7-O-glucoside is a primary metabolite of Oroxylin A, the following data and protocols for Oroxylin A are presented as a robust proxy to guide research on its glucoside form.[2] Researchers are encouraged to adapt these protocols for Oroxylin A 7-O-glucoside and determine its specific efficacy.

Mechanism of Action

Oroxylin A and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory cascade. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. By inhibiting these pathways, Oroxylin A can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

Data Presentation

The following tables summarize the quantitative data on the anti-neuroinflammatory effects of Oroxylin A in various in vitro models.

Table 1: Inhibitory Effects of Oroxylin A on Pro-inflammatory Mediators

Cell LineInducing AgentOroxylin A ConcentrationTarget Gene/ProteinObserved EffectReference
BV-2 microgliaLipopolysaccharide (LPS)10-100 µMiNOS (mRNA & protein)Concentration-dependent inhibition[4]
BV-2 microgliaLPS10-100 µMNitric Oxide (NO)Concentration-dependent inhibition[4]
BV-2 microgliaLPS50 µMIL-1β (mRNA)Significant attenuation at 20 hours[4][5]
BV-2 microgliaLPS50 µMIL-6 (mRNA)Significant attenuation at 20 hours[4][5]
RAW 264.7 macrophagesLPSNot specifiediNOS (protein & mRNA)Inhibition[6]
RAW 264.7 macrophagesLPSNot specifiedCOX-2 (protein & mRNA)Inhibition[6]
PC12 cellsAmyloid-β (25-35)100 µMTNF-αReduction to control levels[7]

Table 2: IC50 Values of Oroxylin A

Cell LineParameterIC50 ValueReference
Raw264.7 cellsNitric Oxide (NO) release8.2 ± 0.27 µM[8]

Experimental Protocols

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS), a common method to model neuroinflammation in vitro.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Oroxylin A 7-O-glucoside (or Oroxylin A)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO.

    • Dilute the stock solution to desired concentrations in DMEM.

    • Pre-treat the cells with varying concentrations of Oroxylin A 7-O-glucoside for 1-2 hours.

    • Include a vehicle control group treated with the same concentration of DMSO.

  • Induction of Neuroinflammation:

    • After the pre-treatment period, add LPS (final concentration of 100 ng/mL to 1 µg/mL) to the wells (except for the control group).

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

  • Sample Collection:

    • For cytokine analysis (ELISA), collect the cell culture supernatant.

    • For protein analysis (Western Blot) or RNA analysis (RT-PCR), wash the cells with cold PBS and then lyse them using appropriate buffers.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol outlines the detection of key proteins in the NF-κB (p-p65, IκBα) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST three times for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis of the bands can be performed, normalizing to a loading control like β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol is for the quantification of secreted pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatant from treated cells

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the collected cell culture supernatant to remove any cellular debris.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps between incubations.

    • Addition of a substrate solution to develop color.

    • Stopping the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Real-Time PCR (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol is for quantifying the mRNA expression levels of iNOS and COX-2.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Real-Time PCR:

    • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

    • Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

  • Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p50 p50 p65 p65 p50_n p50 p50->p50_n translocates p65->IκBα bound p65_n p65 p65->p65_n translocates p-IκBα p-IκBα Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside->IKK inhibits p65_n->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A 7-O-glucoside.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 MKK4/7 MKK4/7 TAK1->MKK4/7 MEK1/2 MEK1/2 TAK1->MEK1/2 p38 p38 MKK3/6->p38 JNK JNK MKK4/7->JNK ERK1/2 ERK1/2 MEK1/2->ERK1/2 AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK1/2->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside->p38 inhibits Oroxylin A 7-O-glucoside->JNK inhibits Oroxylin A 7-O-glucoside->ERK1/2 inhibits

Caption: Inhibition of the MAPK signaling pathway by Oroxylin A 7-O-glucoside.

Experimental Workflow

Experimental_Workflow Start Start End End Decision Decision Process Process Cell_Culture BV-2 Cell Culture Pre-treatment Pre-treat with Oroxylin A 7-O-glucoside Cell_Culture->Pre-treatment 2 LPS_Stimulation LPS Stimulation Pre-treatment->LPS_Stimulation 3 Sample_Collection Collect Supernatant and Cell Lysates LPS_Stimulation->Sample_Collection 4 ELISA ELISA for Cytokines Sample_Collection->ELISA 5a Western_Blot Western Blot for Signaling Proteins Sample_Collection->Western_Blot 5b RT-PCR RT-PCR for Gene Expression Sample_Collection->RT-PCR 5c Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis 6a Western_Blot->Data_Analysis 6b RT-PCR->Data_Analysis 6c Data_Analysis->End

Caption: General experimental workflow for studying Oroxylin A 7-O-glucoside.

References

Application Notes and Protocols for Oroxylin 7-O-glucoside in Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory response, characterized by a cytokine storm, plays a crucial role in the pathophysiology of sepsis. Oroxylin A, a flavonoid found in medicinal plants like Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties. Oroxylin 7-O-glucoside is a major glycoside form of Oroxylin A. While most in-depth research on sepsis has focused on Oroxylin A, the aglycone, understanding the potential of this compound is critical as it is a significant circulating metabolite. These application notes provide a comprehensive overview of the application of this compound in sepsis research, with detailed protocols primarily based on the extensive studies of its aglycone, Oroxylin A. Oroxylin A has been shown to modulate key inflammatory pathways, including the TLR4/NF-κB and NLRP3 inflammasome signaling cascades, making its glycoside derivative a compound of high interest for therapeutic development in sepsis.[1][2][3][4][5]

Mechanism of Action

Oroxylin A, the active form of this compound, exerts its anti-inflammatory effects in sepsis by targeting critical signaling pathways. Upon cellular uptake and potential deglycosylation, it can effectively inhibit the inflammatory cascade initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Inhibition of TLR4/NF-κB Signaling Pathway

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Oroxylin A has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[3][6]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkB p-IκBα IKK->p_IkB P IkB IκBα IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Releases OroxylinA Oroxylin A (from this compound) OroxylinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Oroxylin A inhibits the TLR4/NF-κB signaling pathway.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including PAMPs and DAMPs (damage-associated molecular patterns), leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Oroxylin A has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of mature IL-1β.[7][8]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation ProIL1b Pro-IL-1β IL1b Mature IL-1β ProIL1b->IL1b Cleavage Casp1 OroxylinA Oroxylin A (from this compound) OroxylinA->NLRP3 Inhibits Activation

Caption: Oroxylin A inhibits the activation of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative effects of Oroxylin A on key inflammatory markers in sepsis models. It is important to note that these data are for Oroxylin A, the aglycone of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Oroxylin A

Cell LineStimulantOroxylin A Conc.Measured ParameterResultReference
RAW 264.7LPS10-50 µMNO ProductionConcentration-dependent inhibition[9]
RAW 264.7LPS10-50 µMiNOS ExpressionInhibition[9]
RAW 264.7LPS10-50 µMCOX-2 ExpressionInhibition[9]
THP-1LPS + ATP10-40 µMIL-1β SecretionDose-dependent inhibition[8]
THP-1LPS10-40 µMIL-6 SecretionSignificant suppression[6]
ChondrocytesIL-1β (10 ng/ml)4, 8, 16 µMTNF-α mRNASignificant reduction[10]
ChondrocytesIL-1β (10 ng/ml)4, 8, 16 µMIL-6 mRNASignificant reduction[10]

Table 2: In Vivo Anti-inflammatory Effects of Oroxylin A in Sepsis Models

Animal ModelSepsis InductionOroxylin A DosageMeasured ParameterResultReference
MiceLPS1.5 and 3.0 mg/kgPlasma IL-1β, IL-6, TNF-αSignificant reduction[3]
MiceCLP3.0 mg/kgPlasma IL-1β, IL-6, TNF-αSignificant reduction[3]
MiceCCl4-induced liver injury60 mg/kgSerum TNF-α, IL-6Significant attenuation[11]
MiceCCl4-induced liver injury60 mg/kgSerum IL-1βSignificant attenuation[11]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in sepsis research, based on established methods for Oroxylin A.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment with This compound CellCulture->Treatment Stimulation 3. Stimulation with LPS Treatment->Stimulation Cytokine_ELISA 4a. Cytokine Measurement (ELISA) Stimulation->Cytokine_ELISA WesternBlot 4b. Protein Expression (Western Blot) Stimulation->WesternBlot AnimalModel 1. Sepsis Animal Model (LPS or CLP) DrugAdmin 2. Administration of This compound AnimalModel->DrugAdmin SampleCollection 3. Sample Collection (Blood, Tissues) DrugAdmin->SampleCollection Analysis 4. Analysis of Inflammatory Markers and Survival SampleCollection->Analysis

Caption: General experimental workflow for evaluating this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 6-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Perform the MTT assay according to the manufacturer's protocol to determine non-toxic concentrations.

  • LPS Stimulation and Treatment:

    • Seed cells in appropriate plates (96-well for NO and ELISA, 6-well for Western Blot) and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.

Protocol 2: In Vivo Sepsis Model (LPS-induced Endotoxemia)

Objective: To evaluate the therapeutic effect of this compound in a mouse model of LPS-induced endotoxemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Grouping and Treatment:

    • Divide mice into groups: Control, LPS, LPS + this compound (different doses).

    • Administer this compound (e.g., 1.5 and 3.0 mg/kg, intraperitoneally or orally) 1 hour before LPS challenge. The control and LPS groups receive the vehicle.

  • LPS Challenge:

    • Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, intraperitoneally). The control group receives sterile saline.

  • Sample Collection:

    • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.

    • Separate plasma by centrifugation and store at -80°C.

  • Cytokine Analysis:

    • Measure the plasma levels of TNF-α, IL-6, and IL-1β using specific murine ELISA kits.

  • Survival Study:

    • In a separate cohort of animals, monitor survival for up to 7 days after LPS challenge.

Protocol 3: Western Blot for NF-κB and NLRP3 Inflammasome Proteins

Objective: To investigate the effect of this compound on the activation of NF-κB and NLRP3 inflammasome pathways.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-NLRP3, anti-Caspase-1 (p20), anti-IL-1β, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells from Protocol 1 with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with blocking buffer for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities.

Conclusion

This compound, as a major derivative of the potent anti-inflammatory flavonoid Oroxylin A, holds significant promise for further investigation in the context of sepsis. The provided application notes and protocols, primarily based on the extensive research on Oroxylin A, offer a robust framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on directly evaluating the efficacy of this compound in various sepsis models and elucidating its pharmacokinetic and pharmacodynamic properties to pave the way for its potential clinical application.

References

Protocol for Testing Oroxylin 7-O-glucoside on Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin 7-O-glucoside, a flavonoid glycoside and a metabolite of Oroxylin A, has emerged as a compound of interest in cancer research. Studies have indicated its potential to inhibit the progression of human glioma, one of the most aggressive forms of brain cancer. This document provides detailed application notes and protocols for testing the efficacy of this compound on glioma cells in a laboratory setting. The protocols outlined below cover key experiments to assess its impact on cell viability, cell cycle progression, and apoptosis, as well as its modulation of relevant signaling pathways.

This compound has been shown to significantly suppress the proliferation of human glioma cells.[1] Its mechanism of action involves inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1] These effects are mediated through the regulation of key proteins involved in cell cycle control and programmed cell death.[1]

Data Presentation

Table 1: Cell Viability Inhibition of Oroxyloside on Human Glioma Cell Lines
Cell LineIC50 (µM) after 24h
U87-MG36.87
U251-MG52.36
U138-MG59.67
SHG4456.39

This data is derived from a study on oroxyloside, a metabolite of oroxylin A, which is also known as Oroxylin A-7-O-glucuronide.[2]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Human glioma cell lines (e.g., U87-MG, U251-MG, U138-MG, SHG44)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (oroxyloside)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Seed the glioma cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for cell cycle and apoptosis assays). Allow the cells to adhere and reach approximately 70-80% confluency.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-100 µM) or a vehicle control (medium with 0.1% DMSO).[2]

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with the respective assays.

Experimental Workflow for Testing this compound on Glioma Cells

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Culture Glioma Cell Culture (e.g., U87-MG, U251-MG) Treatment This compound Treatment (various conc.) Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 PhaseDistribution Analyze Cell Cycle Phase Distribution CellCycle->PhaseDistribution ApoptoticCells Quantify Apoptotic Cells Apoptosis->ApoptoticCells ProteinExpression Analyze Protein Expression WesternBlot->ProteinExpression Conclusion Evaluate Anti-Glioma Efficacy IC50->Conclusion PhaseDistribution->Conclusion ApoptoticCells->Conclusion ProteinExpression->Conclusion

Caption: Workflow for evaluating the anti-glioma effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and treat with this compound as described in section 1.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • PI staining solution (containing propidium iodide and RNase A)

  • Flow cytometer

Protocol:

  • Seed glioma cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. Oroxyloside has been observed to induce cell cycle arrest at the G0/G1 phase in glioma cells.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed glioma cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Oroxyloside treatment has been shown to induce apoptosis in glioma cells.[1]

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK2, p53, p21, Caspase-9, Caspase-3, PARP, Akt, p-Akt, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat glioma cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Oroxyloside treatment has been shown to decrease the expression of Cyclin D1 and CDK2, and increase the expression of p53 and p21.[1] It also leads to the cleavage of Caspase-9, Caspase-3, and PARP.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Signaling Pathways

References

Application Notes and Protocols: Oroxylin A 7-O-glucoside for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis[1][2]. As a natural compound, it has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties[1][3]. Its mechanism of action involves the modulation of several key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK[1][3].

These application notes provide a comprehensive guide for the preparation and use of Oroxylin A 7-O-glucoside in various cell-based assays, ensuring reproducible and reliable results.

Compound Information

A summary of the key chemical properties of Oroxylin A 7-O-glucoside is presented below.

PropertyValueReference
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]
Synonyms Oroxyloside[4]
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.4 g/mol [1]
CAS Number 36948-77-3[2]

Protocol: Preparation of Oroxylin A 7-O-glucoside Solutions

Proper preparation of stock and working solutions is critical for obtaining accurate results in cell-based assays. Flavonoids like Oroxylin A 7-O-glucoside are often poorly soluble in aqueous solutions and require an organic solvent for initial dissolution.

Materials and Equipment
  • Oroxylin A 7-O-glucoside powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes and serological pipettes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Preparation of Stock Solution (10 mM)
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 446.4 g/mol = 4.464 mg

  • Dissolution: Aseptically weigh 4.46 mg of Oroxylin A 7-O-glucoside powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution directly into the complete cell culture medium immediately before treating the cells.

Example: Preparing a 50 µM working solution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Calculate the volume of stock solution needed using the formula M₁V₁ = M₂V₂. To prepare 1 mL of a 50 µM solution:

    • (10,000 µM) x V₁ = (50 µM) x (1000 µL)

    • V₁ = 5 µL

  • Add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed complete cell culture medium.

  • Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause protein denaturation in the medium.

  • The working solution is now ready to be added to the cells.

Crucial Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration is 0.5%. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.

Application in Cell-Based Assays

Oroxylin A 7-O-glucoside has been evaluated in various cell lines for different biological activities. The effective concentration can vary significantly depending on the cell type and the specific assay.

Summary of Effective Concentrations

The following table summarizes concentrations reported in the literature for different cell-based assays. This can serve as a starting point for determining the optimal concentration range for your experiments.

Cell LineAssay TypeEffective Concentration RangeReference
U87-MG, U251-MG (Glioma)Proliferation/Cytotoxicity (IC₅₀)35 - 60 µM[4]
RAW264.7 (Macrophages)Anti-inflammatory (Cytokine reduction)2 - 100 µM[4]
L02, AML12 (Hepatocytes)Hepatoprotective (Reduction of apoptosis)100 µM[4]
MCF-7, MDA-MB-231 (Breast Cancer)Anti-cancer (Proliferation inhibition)Not specified, but Oroxylin A is effective[1]
HSC-3 (Oral Cancer)CytotoxicityAn extract was used at 50 µg/mL[5]
Protocol: MTT Cell Viability Assay

This protocol provides a general method to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Oroxylin A 7-O-glucoside in complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium + DMSO at the highest concentration used).

  • Remove the old medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing Oroxylin A 7-O-glucoside and its application in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay p1 Oroxylin A 7-O-glucoside Powder p2 Weigh 4.46 mg p1->p2 p3 Dissolve in 1 mL DMSO p2->p3 p4 10 mM Stock Solution p3->p4 p5 Store at -20°C p4->p5 a1 Thaw Stock Solution p4->a1 a2 Dilute in Culture Medium a1->a2 a3 Prepare Working Solutions (e.g., 1-100 µM) a2->a3 a4 Treat Cells in 96-Well Plate a3->a4 a5 Incubate (24-72h) a4->a5 a6 Perform Assay (e.g., MTT, Western Blot) a5->a6 a7 Data Analysis a6->a7 G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response compound Oroxylin A 7-O-glucoside tlr4 TLR4 compound->tlr4 Inhibits pi3k PI3K compound->pi3k Inhibits jnk JNK compound->jnk Inhibits nfkb NF-κB tlr4->nfkb akt Akt pi3k->akt akt->nfkb survival ↓ Cell Proliferation ↑ Apoptosis akt->survival inflammation ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->inflammation

References

Oroxylin 7-O-glucoside: Application Notes and Protocols for Angiogenesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin 7-O-glucoside, a primary metabolite of Oroxylin A also known as Oroxyloside, is a flavonoid glycoside that has demonstrated significant potential as an inhibitor of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound exerts its anti-angiogenic effects by targeting key signaling pathways involved in endothelial cell migration, proliferation, and tube formation. These application notes provide a comprehensive overview of the methodologies and protocols for studying the anti-angiogenic properties of this compound, along with quantitative data and visualizations of the underlying molecular mechanisms.

Mechanism of Action

This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a pivotal regulator of angiogenesis.[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound has been shown to inhibit the autophosphorylation of VEGFR2, thereby blocking the activation of subsequent pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2] This blockade ultimately leads to the suppression of endothelial cell migration and the formation of capillary-like structures.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Oroxylin A, the parent compound of this compound, on key angiogenic processes. While direct quantitative data for this compound is limited in the currently available literature, the data for Oroxylin A provides a strong rationale for its investigation.

Table 1: Inhibition of VEGF-Induced HUVEC Migration by Oroxylin A

Concentration (µM)Inhibition of Cell Migration (%)
122
1057
10078

Data extracted from studies on Oroxylin A.

Table 2: Inhibition of VEGF-Induced HUVEC Tube Formation by Oroxylin A

Concentration (µM)Inhibition of Tube Formation (%)
118
1051
10086

Data extracted from studies on Oroxylin A.[3]

Table 3: Inhibition of LPS-Induced HUVEC Tube Formation by Oroxylin A

Concentration (µM)Inhibition of Tube Formation (%)
127
1065
10080

Data extracted from studies on Oroxylin A.[4]

Experimental Protocols

Detailed protocols for key in vitro and ex vivo angiogenesis assays are provided below. These protocols can be adapted for studying the effects of this compound.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a serum-free medium at a density of 2 x 10^5 cells/mL.

  • Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 1 hour.

  • Seed 100 µL of the cell suspension onto the solidified matrix in each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • For quantitative analysis, the total tube length and the number of branch points can be measured using image analysis software (e.g., ImageJ).

Transwell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of a test compound on the chemotactic migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free endothelial cell basal medium

  • Endothelial cell growth medium containing a chemoattractant (e.g., VEGF or 10% FBS)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Light microscope

Protocol:

  • Culture HUVECs to 70-80% confluency and then serum-starve them for 4-6 hours.

  • Add 600 µL of endothelial cell growth medium with the chemoattractant to the lower chamber of the 24-well plate.

  • Harvest and resuspend the serum-starved HUVECs in serum-free medium at a density of 1 x 10^6 cells/mL.

  • Treat the cell suspension with different concentrations of this compound or vehicle control.

  • Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a light microscope.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

Materials:

  • Thoracic aorta from a 6-8 week old Sprague-Dawley rat

  • Serum-free medium (e.g., M199)

  • Collagen type I or Matrigel

  • 48-well culture plates

  • Surgical instruments (forceps, scissors)

  • This compound

  • Inverted microscope

Protocol:

  • Aseptically dissect the thoracic aorta and place it in a petri dish containing cold serum-free medium.

  • Carefully remove the surrounding fibro-adipose tissue.

  • Cross-section the aorta into 1 mm thick rings.

  • Embed the aortic rings in a layer of collagen or Matrigel in a 48-well plate.

  • Allow the matrix to polymerize at 37°C for 30 minutes.

  • Add serum-free medium containing different concentrations of this compound or vehicle control to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.

  • Quantify the extent of angiogenesis by measuring the length and number of the sprouting microvessels.

Western Blot Analysis of VEGFR2 Phosphorylation

This technique is used to determine the effect of this compound on the activation of VEGFR2.

Materials:

  • HUVECs

  • VEGF-A

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Culture HUVECs to near confluency and serum-starve for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Immediately lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of studying angiogenesis inhibition by this compound.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Oroxylin This compound Oroxylin->VEGFR2 Inhibits Autophosphorylation Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) Akt->Angiogenesis ERK ERK MAPK->ERK ERK->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.

G cluster_1 In Vitro Angiogenesis Assays Workflow Start Prepare HUVECs Treatment Treat with Oroxylin 7-O-glucoside Start->Treatment Tube_Formation Tube Formation Assay Treatment->Tube_Formation Migration Transwell Migration Assay Treatment->Migration Analysis Quantify Inhibition (Tube Length, Migrated Cells) Tube_Formation->Analysis Migration->Analysis

Caption: Experimental workflow for in vitro angiogenesis assays.

G cluster_2 Western Blot Workflow for VEGFR2 Phosphorylation Cell_Culture Culture & Serum-Starve HUVECs Treatment Pre-treat with Oroxylin 7-O-glucoside Cell_Culture->Treatment Stimulation Stimulate with VEGF-A Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blotting Western Blotting (p-VEGFR2, Total VEGFR2) SDS_PAGE->Blotting Detection Chemiluminescence Detection Blotting->Detection Quantification Densitometry Analysis Detection->Quantification

Caption: Workflow for analyzing VEGFR2 phosphorylation by Western Blot.

References

Troubleshooting & Optimization

Oroxylin 7-O-glucoside: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Oroxylin 7-O-glucoside. Here you will find guidance on its solubility, troubleshooting tips for common experimental issues, and detailed diagrams of relevant signaling pathways.

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of available quantitative and qualitative solubility data.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mMThis is a commonly used solvent for creating stock solutions for in vitro experiments.
WaterGenerally solubleAs a glycoside, this compound is expected to be soluble in water due to the hydrophilic sugar moiety. However, empirical determination is recommended for specific concentrations.
Alcohols (e.g., Ethanol, Methanol)Generally solubleFlavonoid glycosides are typically soluble in alcohols. These can be used as primary extraction solvents from plant material.[1]
Less Polar Organic Solvents (e.g., Chloroform, Diethyl Ether)InsolubleFlavonoid glycosides are generally insoluble in nonpolar organic solvents.[1]

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound in a research setting.

Q1: I am having trouble dissolving this compound in my desired solvent. What can I do?

A1: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:

  • Start with DMSO: For most in vitro cell culture experiments, it is recommended to first prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock can then be diluted to the final working concentration in your aqueous culture medium.

  • Gentle Warming: If the compound does not readily dissolve at room temperature, gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using a sonicator bath for a short period can help to break up any clumps of powder and facilitate dissolution.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. For aqueous solutions, slight adjustments in pH may improve solubility. However, ensure the final pH is compatible with your experimental system.

Q2: My this compound solution appears cloudy or has precipitates after dilution in my aqueous buffer/medium. How can I resolve this?

A2: Precipitation upon dilution is a common issue when diluting a DMSO stock solution into an aqueous medium. Consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first dilute the DMSO stock in a small volume of your aqueous buffer and then add this intermediate dilution to the final volume.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q3: How should I store my this compound stock solution?

A3: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Experimental Protocols & Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. Its aglycone, Oroxylin A, has been shown to interact with key cellular signaling cascades involved in inflammation and cancer.

Standard Protocol for In Vitro Cell Treatment

The following is a general workflow for preparing and using this compound in cell-based assays.

G prep Prepare 10 mM Stock in DMSO dilute Dilute Stock in Culture Medium prep->dilute e.g., to 10 µM treat Treat Cells with Working Concentration dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_p65_p50 IkB->IkB_p65_p50 p65 p65 p65->IkB_p65_p50 p50 p50 p50->IkB_p65_p50 Oroxylin_A Oroxylin A Oroxylin_A->IKK inhibits p65_p50 IkB_p65_p50->p65_p50 IkB degradation p65_p50->p65 p65_p50->p50 p65_p50_nuc p65_p50->p65_p50_nuc translocation Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression activates Stimulus Inflammatory Stimulus Stimulus->Receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Oroxylin_A Oroxylin A Oroxylin_A->ERK inhibits phosphorylation Oroxylin_A->JNK inhibits phosphorylation Oroxylin_A->p38 inhibits phosphorylation Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Growth_Factors Growth Factors, Stress Growth_Factors->Receptor

References

Improving Oroxylin 7-O-glucoside stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability of Oroxylin A 7-O-glucoside in culture media during in vitro experiments.

Troubleshooting Guide

Flavonoid glycosides, like Oroxylin A 7-O-glucoside, can be susceptible to degradation under typical cell culture conditions. This guide will help you identify and resolve common stability issues.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of Oroxylin A 7-O-glucoside over the incubation period, leading to a decrease in the effective concentration.- Conduct a stability study: Determine the degradation kinetics of the compound in your specific cell culture medium and conditions (see Experimental Protocol below).[1][2] - Prepare fresh solutions: Make fresh working solutions of Oroxylin A 7-O-glucoside immediately before each experiment.[3] - Replenish the medium: For long-term experiments, consider replenishing the culture medium with freshly prepared compound at regular intervals.
Visible color change in the culture medium (e.g., yellowing or browning) Oxidative degradation of the flavonoid structure. The physiological pH (~7.4) and temperature (37°C) of cell culture media can promote oxidation.[3]- Minimize light exposure: Protect stock solutions and culture plates from light by using amber-colored tubes and wrapping plates in aluminum foil.[1][3] - Consider antioxidants: The addition of antioxidants like ascorbic acid to the culture medium could potentially improve stability, but this must be validated for non-interference with the experiment.
High variability between experimental replicates Inconsistent sample handling, pipetting errors, or temperature fluctuations.[1]- Ensure uniform mixing: Thoroughly mix the medium after adding the compound and before aliquoting to plates or taking samples.[1] - Use calibrated pipettes: Ensure accurate and consistent dispensing of the compound and media.[1] - Maintain stable temperature: Use a calibrated and stable incubator.[1]
Discrepancy between in vitro and in vivo results In vivo, Oroxylin A 7-O-glucoside may be metabolized to its aglycone, Oroxylin A, or other metabolites which may have different bioactivities.[4]- Test the aglycone: In parallel with the glucoside, test the biological activity of the aglycone (Oroxylin A) in your in vitro model to see if it accounts for the in vivo observations. - Metabolite analysis: Use analytical methods like HPLC-MS to identify potential metabolites in your cell culture supernatant over time.[4]

Frequently Asked Questions (FAQs)

Q1: How stable is Oroxylin A 7-O-glucoside in standard cell culture media like DMEM?

While specific degradation kinetics for Oroxylin A 7-O-glucoside in DMEM are not extensively published, flavonoid glycosides are generally more stable in aqueous solutions and cell culture media than their corresponding aglycones.[3][5] The glycosidic bond can protect the flavonoid structure from oxidative degradation.[3] However, stability is influenced by factors such as pH, temperature, light exposure, and media components.[1][6] It is crucial to experimentally determine the stability under your specific conditions.

Q2: What are the primary factors that can affect the stability of Oroxylin A 7-O-glucoside in my experiments?

Several factors can influence the stability of Oroxylin A 7-O-glucoside in cell culture:

  • pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[1][6] Flavonoids are often more stable at a slightly acidic pH.[6]

  • Temperature: Standard incubator temperatures of 37°C can accelerate the degradation of some compounds.[1]

  • Media Components: Components within the media, such as serum enzymes (if using serum-containing media), amino acids, and metal ions, can interact with and degrade the compound.[1][3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1][3]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[3]

Q3: How does the stability of Oroxylin A 7-O-glucoside compare to its aglycone, Oroxylin A?

Generally, the glycosylation of flavonoids enhances their stability in aqueous solutions.[3][5][7] The glucose moiety helps to protect the core flavonoid structure from degradation. Therefore, Oroxylin A 7-O-glucoside is expected to be more stable than its aglycone, Oroxylin A, in cell culture media.[3]

Q4: What are the potential degradation products of Oroxylin A 7-O-glucoside, and could they interfere with my results?

The degradation of flavonoids can involve the opening of the heterocyclic C-ring, which leads to the formation of simpler phenolic compounds.[8] While specific degradation products of Oroxylin A 7-O-glucoside in cell culture media are not well-documented, it is plausible that hydrolysis could yield the aglycone, Oroxylin A. These degradation products may possess their own biological activities, which could confound experimental results.[3]

Q5: How can I quantify the stability of Oroxylin A 7-O-glucoside in my experimental setup?

To quantify the stability, you should perform a time-course experiment and analyze the concentration of the compound at different time points using a reliable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A detailed protocol is provided below.

Experimental Protocols

Protocol for Assessing the Stability of Oroxylin A 7-O-glucoside in Cell Culture Media

Objective: To determine the degradation kinetics of Oroxylin A 7-O-glucoside in a specific cell culture medium over a defined period.

Materials:

  • Oroxylin A 7-O-glucoside

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) (cold)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of Oroxylin A 7-O-glucoside (e.g., 10 mM) in DMSO.

  • Spike the Medium: Pre-warm your cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).[1]

  • Aliquot Samples: Dispense the spiked medium into sterile microcentrifuge tubes or the wells of a multi-well plate.[1]

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample as described in step 7.[1]

  • Incubation: Place the remaining tubes or the plate in a 37°C incubator with 5% CO₂.[2]

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.[1]

  • Sample Processing: To precipitate proteins from the medium, add 3 volumes of cold acetonitrile to your sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial for analysis.[1][2]

  • Analysis: Analyze the concentration of Oroxylin A 7-O-glucoside in the processed samples using a validated HPLC or LC-MS/MS method.[9]

  • Data Calculation: Calculate the percentage of Oroxylin A 7-O-glucoside remaining at each time point relative to the T=0 concentration.

Data Presentation:

The results of the stability study can be presented in a table as follows:

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.878
486.262

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.

Visualizations

Signaling Pathways

Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, has been shown to modulate several key signaling pathways involved in inflammation and cancer.

G cluster_0 Oroxylin A Inhibition of NF-κB Signaling LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_nuc p65/p50 (Nuclear Translocation) p65_p50->p65_p50_nuc Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, IL-6) p65_p50_nuc->Inflammatory_Genes Induces Oroxylin_A Oroxylin A Oroxylin_A->IKK Inhibits Oroxylin_A->p65_p50_nuc Inhibits

Caption: Oroxylin A inhibits the NF-κB signaling pathway.[10][11][12]

G cluster_1 Oroxylin A Inhibition of PI3K/Akt Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Promotes Oroxylin_A Oroxylin A Oroxylin_A->Akt Inhibits

Caption: Oroxylin A inhibits the PI3K/Akt signaling pathway.[13][14]

Experimental Workflow

G cluster_workflow Workflow for Assessing Compound Stability in Culture Media prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media 2. Spike Pre-warmed Culture Medium prep_stock->spike_media t0_sample 3. Collect T=0 Sample spike_media->t0_sample incubate 4. Incubate at 37°C spike_media->incubate process_samples 6. Process Samples (Protein Precipitation) t0_sample->process_samples time_points 5. Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubate->time_points time_points->process_samples analyze 7. Analyze by HPLC or LC-MS/MS process_samples->analyze calculate 8. Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for determining compound stability.[1][2][15]

References

Technical Support Center: Oroxylin 7-O-glucoside Purity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Oroxylin 7-O-glucoside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and related flavonoids.

Q1: What are the typical starting HPLC conditions for this compound analysis?

A typical starting point for the analysis of this compound, a flavonoid glycoside, involves reversed-phase HPLC.[1][2][3] A C18 column is a common choice, paired with a gradient mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] Detection is usually performed using a UV/DAD detector at a wavelength between 280–350 nm.[3]

Q2: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue.[4] For flavonoid compounds like this compound, this can be caused by several factors:

  • Secondary Interactions: Polar functional groups on this compound can interact with residual silanol (B1196071) groups on the silica-based column packing.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing unwanted interactions.[4][5]

  • Column Overload: Injecting too concentrated a sample can saturate the column.[4]

  • Column Degradation: An old or poorly maintained column can lead to peak shape distortion.[4]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[4][5]

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Use a Different Column: Consider a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Check Column Health: If the column is old or has been used extensively, it may need to be replaced. A blocked inlet frit can also cause peak distortion.[5]

Q3: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What is their origin and how can I eliminate them?

Ghost peaks are extraneous peaks that do not originate from the sample itself.[6][7] They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in solvents, buffers, or water can accumulate on the column and elute as peaks, especially during gradient runs.[8][9] Microbial growth in unpreserved buffer solutions is also a potential cause.[8]

  • System Contamination: Carryover from previous injections, especially if the prior sample was highly concentrated, can lead to ghost peaks.[10][11] Contaminants can also leach from system components like tubing or seals.[8]

  • Sample Diluent: If the sample is dissolved in a stronger solvent than the initial mobile phase, this can cause peak shape issues that may be mistaken for ghost peaks.

Troubleshooting Steps for Ghost Peaks:

  • Run a Blank Gradient: Inject only the mobile phase. If the ghost peaks are still present, the mobile phase or the HPLC system is the likely source.[6]

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous phases.[9] Filter and degas all solvents before use.[2]

  • Clean the System: Flush the injector, lines, and column with a strong solvent to remove any adsorbed contaminants.

  • Check for Carryover: Perform several blank injections after a sample run to see if the ghost peaks diminish. If so, optimize the needle wash method of the autosampler.[10]

Q4: The retention time of my this compound peak is shifting between injections. What should I check?

Retention time instability can compromise the reliability of your results. The following are common causes:

  • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time.

  • Column Temperature Fluctuations: The column temperature should be controlled using a column oven, as ambient temperature changes can affect retention.[2]

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, is a frequent cause of retention time drift.

  • Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times.

Troubleshooting Steps for Shifting Retention Times:

  • Ensure Proper Mixing and Degassing: Prepare the mobile phase carefully and ensure it is thoroughly mixed and degassed.

  • Use a Column Oven: Maintain a constant column temperature throughout the analytical run.

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Check Pump Performance: Monitor the system pressure for fluctuations, which may indicate a problem with the pump seals or check valves.

Experimental Protocols

A validated HPLC method is crucial for accurate purity analysis. Below is a general protocol that can be adapted and optimized for your specific instrumentation and requirements.

1. Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.[12] Prepare a series of working standard solutions by diluting the stock solution to desired concentrations for linearity assessment.[12]

  • Sample Solution: Dissolve the test sample containing this compound in the same solvent as the standard solution to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.[2][12]

2. HPLC Method Parameters

The following table summarizes a typical set of HPLC parameters for the analysis of this compound and similar flavonoids.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid[3]
Mobile Phase B Acetonitrile or Methanol[3][13]
Gradient Elution A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. A re-equilibration step at the initial conditions is necessary at the end of each run.[2][3]
Flow Rate 0.8 - 1.0 mL/min[2][3]
Column Temperature 30 - 45 °C[2][14]
Injection Volume 10 - 20 µL[2][3]
Detection Wavelength Diode Array Detector (DAD) set between 280 - 350 nm[3]

3. Method Validation Parameters

For reliable quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections < 2%
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve[3]
Accuracy (% Recovery) Typically between 98.0% and 102.0%[12]
Precision (RSD%) Repeatability (Intra-day) ≤ 2%; Intermediate Precision (Inter-day) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Visualized Workflows

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemSetup->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Quantification Quantification (Purity Calculation) Integration->Quantification Report Generate Report Quantification->Report

Caption: A general workflow for HPLC purity analysis.

Troubleshooting Logic for Common HPLC Issues

Caption: A logical flow for troubleshooting common HPLC problems.

Potential Causes of Peak Tailing

Peak_Tailing_Causes cluster_chemical Chemical Interactions cluster_physical Physical/System Issues Tailing Peak Tailing Silanol Secondary Silanol Interactions Tailing->Silanol pH Incorrect Mobile Phase pH Tailing->pH Buffer Inadequate Buffer Capacity Tailing->Buffer Overload Column Overload Tailing->Overload ColumnVoid Column Void/ Contamination Tailing->ColumnVoid ExtraColumn Extra-Column Volume Tailing->ExtraColumn

Caption: Diagram of potential causes for peak tailing in HPLC.

References

Technical Support Center: Oroxylin A 7-O-glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Oroxylin A 7-O-glucoside (OAG). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Oroxylin A 7-O-glucoside (OAG) and why is its bioavailability a concern?

A1: Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily found in the roots of medicinal plants like Scutellaria baicalensis[1][2]. Like many flavonoid glycosides, it exhibits promising therapeutic activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][3]. However, its clinical potential is significantly hampered by low oral bioavailability. This means that after oral administration, only a very small fraction of the compound reaches systemic circulation in its active form, limiting its therapeutic efficacy. The aglycone, Oroxylin A, has shown an oral bioavailability of less than 2% in rats[4][5].

Q2: What are the primary factors contributing to the low bioavailability of OAG?

A2: The low bioavailability of OAG and other flavonoid glycosides is a multifactorial issue. The main barriers include:

  • Poor Membrane Permeability: As a glycoside, OAG is relatively polar, which can limit its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.

  • Enzymatic Hydrolysis: Before absorption, OAG can be hydrolyzed to its aglycone, Oroxylin A, by intestinal enzymes or gut microbiota[6][7]. While the aglycone is more lipophilic, this conversion step can be a rate-limiting factor.

  • First-Pass Metabolism: Once absorbed, Oroxylin A undergoes extensive first-pass metabolism, primarily in the intestine and liver. The main metabolic pathways are glucuronidation and sulfation, converting the active aglycone into more water-soluble and easily excretable metabolites[5][8].

  • Efflux Transporters: The aglycone and its metabolites can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), further reducing net absorption[9][10][11][12].

Q3: What role does the gut microbiota play in OAG metabolism?

A3: The gut microbiota plays a crucial role. Intestinal bacteria produce β-glucosidases that can cleave the glucose moiety from OAG, releasing the aglycone, Oroxylin A[6]. This deglycosylation is often a prerequisite for absorption[6][7]. Therefore, the composition and metabolic activity of an individual's gut microbiome can significantly influence the rate and extent of OAG absorption, leading to inter-individual variability in pharmacokinetic studies.

Q4: What are the major metabolites of OAG observed in vivo?

A4: After oral administration of Oroxylin A (the aglycone of OAG), the primary metabolites detected in plasma are Oroxylin A 7-O-glucuronide (which is structurally similar to OAG's glucuronide form) and Oroxylin A sodium sulfonate[4][5][13]. Studies show that after oral administration of a Scutellariae Radix extract, the glucuronide form (OG) is the most abundant component found in rat plasma, with concentrations 10-130 times higher than the corresponding aglycone[14].

Troubleshooting Guide

Problem: My in vivo study shows negligible plasma concentrations of OAG and its aglycone, Oroxylin A, after oral administration.

  • Possible Cause 1: Extensive First-Pass Metabolism.

    • Explanation: Oroxylin A is rapidly metabolized in the gut wall and liver into glucuronide and sulfate (B86663) conjugates[5][8]. You may be looking for the parent compound, while the majority exists as metabolites.

    • Solution: Adjust your analytical method (e.g., LC-MS/MS) to also quantify the major metabolites: Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate[13]. Consider using enzymatic hydrolysis (with β-glucuronidase/sulfatase) on plasma samples to convert metabolites back to the aglycone, allowing for measurement of "total" Oroxylin A.

  • Possible Cause 2: Efflux Transporter Activity.

    • Explanation: P-glycoprotein (P-gp) and other ABC transporters on the apical side of enterocytes actively pump absorbed Oroxylin A back into the intestinal lumen, preventing it from reaching the bloodstream[15].

    • Solution: In your experimental design, consider co-administering OAG with a known P-gp inhibitor, such as verapamil (B1683045) or specific flavonoids like quercetin[16][17][18]. A significant increase in plasma concentration in the presence of an inhibitor would suggest that efflux is a major barrier.

  • Possible Cause 3: Poor Aqueous Solubility and Dissolution.

    • Explanation: While OAG is more soluble than its aglycone, its dissolution rate in the gastrointestinal tract might still be a limiting factor for absorption.

    • Solution: Explore formulation strategies to enhance solubility and dissolution. These can include nanoformulations (e.g., nanosuspensions, solid lipid nanoparticles) or co-amorphous systems[19]. These approaches increase the surface area and dissolution velocity of the compound.

Below is a workflow to diagnose the cause of low plasma exposure.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Diagnosis & Solution start Low/Undetectable Plasma Concentration of OAG/Oroxylin A metabolites Analyze Plasma for Metabolites (Glucuronides/Sulfates) start->metabolites Step 1 efflux In Vitro Transport Assay (e.g., Caco-2 with P-gp inhibitor) start->efflux Step 2 solubility Assess Solubility & Dissolution Rate (in simulated gastric/intestinal fluid) start->solubility Step 3 solution_metabolism Root Cause: High First-Pass Metabolism Solution: Co-administer enzyme inhibitors metabolites->solution_metabolism If metabolites are high solution_efflux Root Cause: High Efflux Activity Solution: Co-administer P-gp inhibitors efflux->solution_efflux If transport increases with inhibitor solution_solubility Root Cause: Poor Solubility/Dissolution Solution: Advanced Formulations (Nano, etc.) solubility->solution_solubility If dissolution is poor

Caption: Troubleshooting workflow for low OAG plasma concentration.

Strategies to Enhance Bioavailability

Improving the bioavailability of OAG requires overcoming the barriers of metabolism, transport, and solubility. Below are key strategies with supporting data.

Formulation Strategies

Advanced formulation techniques can significantly improve the dissolution and absorption of poorly soluble compounds like Oroxylin A.

StrategyMechanism of ActionExpected Outcome
Nanoformulations Increases surface area-to-volume ratio, enhancing dissolution rate and saturation solubility. Can also facilitate lymphatic uptake, bypassing first-pass metabolism.Higher Cmax and AUC.
Co-amorphous Systems Forms a high-energy amorphous state with a co-former (e.g., an amino acid), preventing crystallization and improving solubility and dissolution[19].Improved oral bioavailability compared to crystalline form[19].
Lipid-Based Formulations Solubilizes the compound in a lipid matrix, promoting absorption through intestinal lymphatic pathways.Bypasses hepatic first-pass metabolism, increasing systemic exposure.
Co-administration Strategies

This approach involves administering OAG with compounds that inhibit metabolic enzymes or efflux transporters.

Co-administered AgentTargetMechanism of Action
Quercetin ABC Transporters (BCRP, P-gp)[17]Competitively inhibits efflux transporters in the intestine, reducing the pumping of Oroxylin A back into the lumen and thereby increasing net absorption[17][18].
Verapamil P-glycoprotein (P-gp)[16][20]A well-characterized P-gp inhibitor that can serve as a positive control in experiments to confirm the role of P-gp in limiting OAG/Oroxylin A absorption[16].
Piperine CYP450 Enzymes, P-gpA known bio-enhancer that inhibits key drug-metabolizing enzymes and P-gp, increasing the plasma concentration of co-administered drugs.

The diagram below illustrates the primary barriers to OAG absorption and the corresponding enhancement strategies.

G cluster_0 Oral Administration cluster_1 Intestinal Barriers cluster_2 Systemic Circulation cluster_3 Enhancement Strategies OAG_Lumen OAG in GI Lumen Hydrolysis Microbial Hydrolysis OAG_Lumen->Hydrolysis Metabolism First-Pass Metabolism (Glucuronidation/Sulfation) Efflux Efflux by P-gp/MRPs Metabolism->Efflux Metabolites effluxed Blood Absorbed Drug in Bloodstream Metabolism->Blood Reduced Absorption Efflux->OAG_Lumen Pumped out Hydrolysis->Metabolism Oroxylin A Nano Nanoformulations Nano->OAG_Lumen Improves Dissolution Inhibitors Co-administration (e.g., Quercetin) Inhibitors->Metabolism Inhibits Enzymes Inhibitors->Efflux Inhibits Transporters

Caption: Barriers to OAG bioavailability and strategic interventions.

Experimental Protocols

Here are summarized protocols for key in vitro and in situ experiments to investigate OAG bioavailability.

Protocol 1: Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of a compound and investigates the involvement of efflux transporters.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is typically considered acceptable.

  • Permeability Study (A-to-B):

    • Add OAG solution to the apical (A) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.

    • Quantify the concentration of OAG in the basolateral samples using LC-MS/MS.

  • Efflux Study (B-to-A):

    • Add OAG solution to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux. To confirm, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil)[21]. A significant reduction in the efflux ratio confirms transporter involvement.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP)

This model provides a more physiologically relevant assessment of intestinal absorption in an anesthetized rat.[11][22]

  • Animal Preparation: Anesthetize a fasted rat and expose the small intestine via a midline abdominal incision.

  • Cannulation: Isolate a specific intestinal segment (e.g., jejunum, ileum) of a defined length (e.g., 10 cm). Insert cannulas at both ends for perfusion.

  • Perfusion: Perfuse the segment with a solution of OAG in a buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min)[22].

  • Sampling: After an initial equilibration period (e.g., 30 min), collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 min for 2 hours)[22].

  • Analysis: Accurately measure the volume of each collected sample and determine the concentration of OAG using a validated analytical method. Use a non-absorbable marker to correct for any water flux.

  • Calculation: Calculate the effective permeability coefficient (Peff) and absorption rate constant (Ka) using standard equations[22][23]. These parameters provide a quantitative measure of intestinal absorption.

Protocol 3: Liver Microsome Stability Assay

This in vitro assay predicts the rate of Phase I metabolism of a compound by liver enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-regenerating system (cofactor), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4)[24][25][26].

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a small volume of OAG (or Oroxylin A) stock solution. The final substrate concentration is typically around 1 µM[24][26].

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[24][26].

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint)[25][26]. A short half-life indicates rapid metabolism.

References

Technical Support Center: Oroxylin A 7-O-glucoside Dosage Optimization for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Oroxylin A 7-O-glucoside dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Oroxylin A 7-O-glucoside and Oroxylin A 7-O-glucuronide?

A1: Oroxylin A 7-O-glucoside and Oroxylin A 7-O-glucuronide are two different glycoside forms of the flavonoid Oroxylin A. It is crucial to distinguish between them for accurate experimental design. The key difference lies in the sugar moiety attached at the 7-O position of the Oroxylin A backbone.

  • Oroxylin A 7-O-glucoside: Contains a glucose molecule. Its molecular formula is C₂₂H₂₂O₁₀[1].

  • Oroxylin A 7-O-glucuronide: Contains a glucuronic acid molecule. Its molecular formula is C₂₂H₂₀O₁₁[2].

The majority of published research has focused on Oroxylin A and its metabolite, Oroxylin A 7-O-glucuronide. Data specifically for Oroxylin A 7-O-glucoside is limited.

Q2: What are the known biological activities and mechanisms of action of Oroxylin A 7-O-glucoside?

A2: Oroxylin A 7-O-glucoside, derived from medicinal plants like Oroxylum indicum and Scutellaria baicalensis, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties[1]. Its primary mechanism of action is believed to be the inhibition of prolyl oligopeptidase (POP), an enzyme involved in various cellular processes[1]. By inhibiting POP, Oroxylin A 7-O-glucoside can modulate several key signaling pathways[1].

Q3: Which signaling pathways are modulated by Oroxylin A and its glycosides?

A3: Oroxylin A and its derivatives have been shown to modulate multiple signaling pathways that are critical in the regulation of inflammation, cell proliferation, apoptosis, and metastasis. These include:

  • NF-κB pathway[1][3]

  • MAPK/ERK1/2 pathway[1]

  • PTEN/PI3K/Akt pathway[1]

  • Wnt/β-catenin pathway[1]

  • JNK pathway[4]

  • TLR4/NF-κB pathway[1][3]

Troubleshooting Guide

Issue: Difficulty in determining a starting dose for Oroxylin A 7-O-glucoside in an animal model.

Solution: Direct dosage information for Oroxylin A 7-O-glucoside in animal studies is scarce. Researchers may need to consider data from related compounds and extracts as a starting point for dose-range finding studies.

  • Review data for the specific compound: A study using a compound identified as "oroxyloside" (which may be Oroxylin A 7-O-glucoside) reported an intravenous administration of 5 mg/kg in mice[5].

  • Examine data for the aglycone (Oroxylin A): Oroxylin A has been studied more extensively. Dosages in rodents have ranged from 3 mg/kg (intravenous) to 360 mg/kg (intragastric)[6][7].

  • Consider dosages of related glycosides: Studies on Oroxylin A 7-O-glucuronide are more common. While a different molecule, its dosage in animal models may provide some context.

  • Analyze dosages of plant extracts: Extracts of Oroxylum indicum, a source of Oroxylin A 7-O-glucoside, have been used in animal studies. Oral doses of these extracts have ranged from 100 mg/kg to 5000 mg/kg in rodents[8][9][10][11]. The concentration of Oroxylin A 7-O-glucoside in the specific extract used would need to be determined to estimate the administered dose of the pure compound.

  • Perform a dose-range finding study: It is highly recommended to conduct a preliminary study with a wide range of doses to determine the optimal therapeutic window and to assess for any potential toxicity of Oroxylin A 7-O-glucoside in your specific animal model and disease state.

Data on In Vivo Dosages

The following tables summarize reported dosages of Oroxylin A 7-O-glucoside, its aglycone Oroxylin A, and extracts of Oroxylum indicum in animal studies.

Table 1: Reported Dosages of Oroxylin A 7-O-glucoside (Oroxyloside) in Animal Studies

Animal ModelRoute of AdministrationDosageObserved Effect/Purpose of StudyReference
MiceIntravenous (i.v.)5 mg/kgPharmacokinetic study[5]

Table 2: Reported Dosages of Oroxylin A in Animal Studies

Animal ModelRoute of AdministrationDosageObserved Effect/Purpose of StudyReference
RatsIntravenous (i.v.)2 mg/kgPharmacokinetic study[6]
RatsIntragastric (i.g.)40, 120, 360 mg/kgPharmacokinetic study[6][12]
MiceIntravenous (i.v.)3.0 mg/kgAnti-sepsis[7]

Table 3: Reported Dosages of Oroxylum indicum Extracts in Animal Studies

Animal ModelRoute of AdministrationDosageObserved Effect/Purpose of StudyReference
MiceOral100, 200, 400 mg/kgEffect on intestinal motility[11]
RatsOral300 mg/kgAnti-arthritic activity[10]
MiceOral100, 200, 500 mg/kgSub-acute toxicity study[9]
RatsOral250 mg/kgAnti-diabetic effects[13]
MiceOral500 mg/kgHepatotoxicity study[10][14]
MiceOral1000, 2000, 5000 mg/kgAcute toxicity study[8]

Experimental Protocols

Protocol 1: Preparation and Administration of Oroxylin A 7-O-glucoside for Animal Studies

This protocol provides a general guideline. Specific details may need to be optimized based on the experimental design and the physicochemical properties of the purchased compound.

1. Materials:

  • Oroxylin A 7-O-glucoside powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO and Tween 80)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles or syringes for injection

2. Vehicle Selection:

  • The choice of vehicle is critical and depends on the route of administration and the solubility of Oroxylin A 7-O-glucoside.

  • For oral administration, an aqueous suspension using a suspending agent like 0.5% CMC is common.

  • For intravenous or intraperitoneal injection, the compound must be fully dissolved. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline. However, the concentration of DMSO should be kept low to avoid toxicity. A typical vehicle might consist of 5-10% DMSO, 10-20% Tween 80, and the remainder as sterile saline.

3. Preparation of Dosing Solution/Suspension:

  • Calculate the required amount of Oroxylin A 7-O-glucoside based on the desired dose (mg/kg) and the body weight of the animals.

  • Weigh the compound accurately.

  • In a sterile tube, add the appropriate volume of the chosen vehicle.

  • If using a co-solvent system (e.g., with DMSO), first dissolve the compound in the small volume of DMSO.

  • Gradually add the remaining vehicle components while vortexing to ensure proper mixing.

  • For suspensions, vortex thoroughly before each administration to ensure homogeneity. Sonication can be used to aid in creating a uniform suspension.

  • Prepare fresh dosing solutions/suspensions daily.

4. Administration:

  • Oral Gavage: Administer the suspension using a gavage needle of appropriate size for the animal model.

  • Intravenous/Intraperitoneal Injection: Administer the clear, filtered solution using a sterile syringe and needle.

Protocol 2: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 420)

1. Animals:

  • Use a single sex of mice (e.g., male C57BL/6), typically 8-12 weeks old[8].

  • Acclimatize the animals for at least 5 days before the study.

  • House the animals in standard conditions with ad libitum access to food and water.

2. Procedure:

  • Fast the animals overnight before dosing (provide water ad libitum)[9].

  • Divide the animals into groups (e.g., a control group and several dose groups).

  • Administer a single oral dose of Oroxylin A 7-O-glucoside or the vehicle to the respective groups. Doses can be selected based on available data, for example, starting with lower doses and escalating to higher doses such as 1000, 2000, and 5000 mg/kg[8].

  • Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, posture, convulsions, mortality)[8].

  • Record body weight before dosing and at regular intervals throughout the 14-day observation period.

  • At the end of the study, euthanize the animals and perform a gross necropsy. Collect blood for hematological and biochemical analysis, and collect major organs for histopathological examination if required[8].

Visualizations

experimental_workflow cluster_prep Preparation cluster_animal Animal Handling cluster_obs Observation & Data Collection prep_compound Weigh Oroxylin A 7-O-glucoside prep_solution Prepare Dosing Solution/Suspension prep_compound->prep_solution prep_vehicle Prepare Vehicle (e.g., 0.5% CMC) prep_vehicle->prep_solution animal_dose Administer Dose (e.g., Oral Gavage) prep_solution->animal_dose animal_acclimate Acclimatize Animals animal_group Group and Weigh Animals animal_acclimate->animal_group animal_group->animal_dose obs_clinical Observe for Clinical Signs of Toxicity animal_dose->obs_clinical obs_bw Record Body Weight animal_dose->obs_bw obs_euthanasia Euthanasia and Necropsy obs_clinical->obs_euthanasia obs_bw->obs_euthanasia obs_analysis Sample Collection and Analysis obs_euthanasia->obs_analysis

Caption: Experimental workflow for an in vivo animal study.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway compound Oroxylin A 7-O-glucoside pop Prolyl Oligopeptidase (POP) compound->pop nfkb NF-κB Activation pop->nfkb mapk MAPK/ERK Activation pop->mapk pi3k PI3K/Akt Activation pop->pi3k inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation survival Cell Survival pi3k->survival

Caption: Postulated signaling pathways modulated by Oroxylin A 7-O-glucoside.

References

Troubleshooting Oroxylin 7-O-glucoside crystallization during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oroxylin A 7-O-glucoside crystallization during storage. The following information is based on established principles of small molecule and flavonoid glycoside crystallization and is intended to serve as a guide for resolving storage-related instability.

Frequently Asked Questions (FAQs)

Q1: I observed crystal formation in my stored solution of Oroxylin A 7-O-glucoside. What are the common causes?

Crystal formation, or precipitation, from a solution during storage is typically a result of the solution being in a supersaturated state. Several factors can contribute to this:

  • Suboptimal Solvent System: The solubility of Oroxylin A 7-O-glucoside in the chosen solvent may be too high at the temperature of dissolution but decrease significantly at the storage temperature, leading to precipitation. While soluble in DMSO, its solubility in other solvents or mixed solvent systems may vary.[1]

  • Insufficient Supersaturation Stability: The solution may have been stable initially, but over time, nucleation was initiated, leading to crystal growth.

  • Presence of Impurities: Impurities can act as nucleation sites, initiating the crystallization process.[2][3] It is crucial to ensure the starting material is of high purity.

  • Inappropriate Storage Temperature: Temperature fluctuations during storage can affect the solubility of the compound, leading to crystallization. For many compounds, solubility increases with temperature, so cooling is necessary for crystallization, but improper long-term storage at low temperatures can also induce precipitation.[3][4]

  • Vibrations or Physical Disturbances: Physical disturbances can disrupt the stability of a supersaturated solution and trigger the formation of crystal nuclei.[3]

  • Solvent Evaporation: If the storage container is not properly sealed, solvent evaporation can increase the concentration of Oroxylin A 7-O-glucoside, leading to supersaturation and crystallization.

Q2: My Oroxylin A 7-O-glucoside solution has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid crystal.[2][5] This often happens when the melting point of the compound is low relative to the boiling point of the solvent, or when there are significant impurities.[2]

To address this, you can try the following:

  • Re-dissolution and Dilution: Gently warm the solution to redissolve the oil, then add a small amount of additional solvent to decrease the supersaturation level.[2]

  • Slower Cooling: Allow the solution to cool very slowly. This can favor the formation of crystals over oil.[2]

  • Solvent System Re-evaluation: The chosen solvent may not be ideal. Experiment with a different solvent or a mixture of solvents in which Oroxylin A 7-O-glucoside has a slightly lower solubility.[3][6]

Q3: How can I improve the storage stability of my Oroxylin A 7-O-glucoside solution to prevent crystallization?

To enhance storage stability, consider the following strategies:

  • Optimize Solvent Selection: Choose a solvent system where Oroxylin A 7-O-glucoside has adequate but not excessive solubility at the intended storage temperature. For flavonoid glycosides, polar solvents or aqueous mixtures are often used.[7][8]

  • Control Concentration: Store the compound at a concentration that is below its saturation point at the storage temperature.

  • Temperature Control: Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles unless the compound's stability under these conditions is known. While some compounds require cold storage, for others, room temperature might be preferable to prevent precipitation.[9]

  • Use of Co-solvents or Additives: In some cases, the addition of a co-solvent can improve the stability of the solution.[10] For formulation development, precipitation inhibitors can also be explored.[11]

  • pH Adjustment: The solubility of flavonoid glycosides can be pH-dependent. Adjusting the pH of the solution might improve stability.

  • Proper Sealing: Ensure the storage vial is tightly sealed to prevent solvent evaporation.

Troubleshooting Guides

Guide 1: Resolving Existing Crystallization in a Stored Solution

If you have already observed crystals in your Oroxylin A 7-O-glucoside solution, follow these steps to attempt to redissolve the compound and stabilize the solution.

Experimental Protocol: Redissolving Crystallized Oroxylin A 7-O-glucoside

  • Initial Observation: Document the extent of crystallization (e.g., fine precipitate, large crystals).

  • Gentle Warming: Place the sealed vial in a warm water bath (start with a temperature slightly above room temperature, e.g., 30-40°C). Do not use excessive heat, as it may degrade the compound. The thermal stability of flavonoid glucosides can be variable.[12][13]

  • Agitation: Gently agitate the solution by swirling or using a vortex mixer at a low setting to aid dissolution.

  • Solvent Addition (if necessary): If warming alone is insufficient, add a small, precise volume of the original solvent to the solution to decrease the concentration.

  • Filtration (Optional): If insoluble impurities are suspected, you may need to filter the solution through a suitable syringe filter (e.g., 0.22 µm) after redissolving the compound.

  • Transfer and Storage: Transfer the clear solution to a new, clean, and dry vial. Store at a constant, appropriate temperature.

Guide 2: Proactive Steps to Prevent Crystallization During Storage

To avoid crystallization in future preparations, a systematic approach to solvent and concentration selection is recommended.

Experimental Protocol: Determining Optimal Storage Conditions

  • Solubility Screening:

    • Test the solubility of Oroxylin A 7-O-glucoside in a range of individual and mixed solvent systems relevant to your application (e.g., DMSO, ethanol, methanol, water, and mixtures thereof).

    • Determine the approximate solubility at both room temperature and your intended storage temperature (e.g., 4°C or -20°C).

  • Select an Appropriate Solvent System: Choose a solvent or solvent mixture that provides sufficient solubility for your desired concentration but is not prone to causing supersaturation upon cooling.

  • Prepare the Stock Solution:

    • Dissolve the Oroxylin A 7-O-glucoside in the chosen solvent system at room temperature or with gentle warming if necessary.

    • Ensure the compound is fully dissolved before storage.

    • Prepare the solution at a concentration that is about 80-90% of its saturation limit at the storage temperature.

  • Storage:

    • Aliquot the stock solution into smaller, single-use vials to minimize temperature fluctuations from repeated warming and cooling.

    • Store at a constant, controlled temperature.

Data Presentation

Table 1: General Solubility of Flavonoid Glycosides

Solvent ClassExamplesGeneral SolubilitySuitability for Storage
Polar Aprotic DMSO, DMFGenerally HighGood for high concentration stocks, but may require dilution for aqueous assays.[1]
Polar Protic Water, Methanol, EthanolVariable, often requires co-solvents or heatAqueous solutions can be prone to instability; alcoholic solutions may be more stable.[7]
Non-Polar Hexane, TolueneGenerally LowUnlikely to be suitable solvents.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting crystallization.

G Troubleshooting Crystallization Workflow start Crystallization Observed in Stored Solution check_purity Is the compound purity confirmed? start->check_purity redissolve Attempt to Redissolve (Gentle Warming + Agitation) check_purity->redissolve Yes repurify Re-purify the Compound (e.g., Recrystallization, Chromatography) check_purity->repurify No/Uncertain add_solvent Add Small Amount of Fresh Solvent redissolve->add_solvent Partially Dissolved success Crystals Redissolved redissolve->success Fully Dissolved failure Crystallization Persists redissolve->failure No Dissolution add_solvent->success new_protocol Develop New Storage Protocol: - Re-evaluate solvent - Lower concentration - Control temperature success->new_protocol failure->new_protocol repurify->new_protocol

Caption: A decision tree for troubleshooting observed crystallization.

G Preventative Strategy for Stable Storage start Goal: Stable Solution of Oroxylin A 7-O-glucoside solubility_screen 1. Perform Solubility Screen (Multiple Solvents & Temperatures) start->solubility_screen select_solvent 2. Select Optimal Solvent System (Adequate but not excessive solubility) solubility_screen->select_solvent determine_conc 3. Determine Max Storage Concentration (~80-90% of saturation at storage temp) select_solvent->determine_conc prepare_solution 4. Prepare Solution (Ensure full dissolution) determine_conc->prepare_solution storage 5. Aliquot and Store (Constant temperature, sealed vials) prepare_solution->storage end Stable Stock Solution storage->end

Caption: A workflow for developing a stable storage protocol.

References

Technical Support Center: Oroxylin 7-O-glucoside & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference of Oroxylin 7-O-glucoside with common fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a flavonoid glycoside, a natural compound found in plants like Scutellaria baicalensis. Its aglycone form, Oroxylin A, has been studied for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Oroxylin A and its glycosides are of interest in drug discovery for their potential to modulate various signaling pathways.[1][4][5]

Q2: Can this compound interfere with my fluorescence-based assay?

A2: Yes, it is possible. Flavonoids as a class of compounds are known to exhibit intrinsic fluorescence (autofluorescence), which can lead to false-positive or skewed results in fluorescence-based assays. While specific data for this compound is limited, its aglycone, Oroxylin A, has been noted to have fluorescence properties. In one instance, a fluorescence detector for Oroxylin A utilized an excitation wavelength of 274 nm and an emission wavelength of 440 nm.[1]

Q3: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?

A3: Flavonoids typically exhibit autofluorescence in the green, yellow, and orange regions of the spectrum. This can sometimes overlap with the spectra of commonly used fluorescent probes.

Q4: How can I determine if this compound is interfering with my assay?

A4: The first step is to run a control experiment containing only this compound in the assay buffer, without any cells or other reagents. This will allow you to measure the intrinsic fluorescence of the compound under your experimental conditions.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and resolve the issue.

Step 1: Characterize the Intrinsic Fluorescence of this compound

Issue: Unexplained high background fluorescence in your assay.

Solution:

  • Prepare a solution of this compound at the same concentration used in your experiment, in the same assay buffer.

  • Using a spectrofluorometer, measure the excitation and emission spectra of the solution. This will give you the precise wavelengths at which the compound fluoresces.

Step 2: Compare Spectra and Choose Appropriate Fluorophores

Issue: The fluorescence of this compound overlaps with your assay's fluorophore.

Solution:

  • Once you have the emission spectrum of this compound, compare it to the excitation and emission spectra of the fluorophore used in your assay.

  • If there is significant overlap, consider switching to a fluorophore with spectrally distinct properties (i.e., a "red-shifted" dye that excites and emits at longer wavelengths).

Step 3: Implement Blank Subtraction

Issue: You cannot change the fluorophore in your assay.

Solution:

  • For every experiment, include control wells containing this compound at the relevant concentration but without the fluorescent probe or cells.

  • Measure the fluorescence intensity of these control wells.

  • Subtract the average fluorescence intensity of the control wells from the readings of your experimental wells.

Step 4: Consider Quenching Agents

Issue: High background fluorescence persists even after blank subtraction.

Solution:

  • Chemical quenching agents can be used to reduce autofluorescence. However, this should be a last resort as they can also affect the fluorescence of your probe.

  • If you choose to use a quenching agent, you must perform thorough validation to ensure it does not interfere with your assay's chemistry or cell viability.

Experimental Protocols

Below are detailed protocols for common fluorescence-based assays that could be affected by interference from fluorescent compounds like this compound.

AlamarBlue (Resazurin) Cell Viability Assay

This assay measures cell viability based on the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with various concentrations of this compound or your test compound and incubate for the desired period.

  • Prepare control wells:

    • No-cell control: Medium only.

    • Compound control: Medium with this compound at each concentration used.

  • Add AlamarBlue reagent (typically 10% of the well volume) to all wells.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the average fluorescence of the compound control wells from the corresponding experimental wells before calculating cell viability.

Green Fluorescent Protein (GFP) Reporter Gene Assay

This assay is used to study gene expression by measuring the fluorescence of cells expressing GFP.

Protocol:

  • Transfect cells with a GFP reporter construct.

  • Treat transfected cells with this compound or your test compound.

  • Prepare control samples:

    • Untransfected cells: To measure background autofluorescence.

    • Untransfected cells treated with this compound: To measure the compound's fluorescence in a cellular environment.

  • After the desired incubation time, wash the cells with phosphate-buffered saline (PBS).

  • Measure GFP fluorescence using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~509 nm).

  • Data Analysis: If the compound control shows significant fluorescence at the GFP wavelengths, consider using spectral unmixing if your imaging system supports it, or select a different fluorescent reporter protein (e.g., mCherry).

Caspase Activity Assay (using a fluorescent substrate)

This assay measures apoptosis by detecting the activity of caspases, which cleave a specific substrate to release a fluorescent molecule.

Protocol:

  • Induce apoptosis in your cells and treat with this compound.

  • Prepare cell lysates according to the assay kit manufacturer's instructions.

  • Prepare control samples:

    • Lysate from untreated, non-apoptotic cells.

    • Assay buffer with this compound at the final assay concentration.

  • Add the caspase substrate to the cell lysates.

  • Incubate as recommended by the manufacturer.

  • Measure fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for AMC substrate, excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Subtract the fluorescence of the this compound control from your experimental values.

Quantitative Data Summary

ParameterOroxylin A (Aglycone)
Reported Excitation Wavelength 274 nm[1]
Reported Emission Wavelength 440 nm[1]

Note: This data is for Oroxylin A and was recorded using a fluorescence detector in a UPLC system. The intrinsic fluorescence spectrum of this compound in an aqueous buffer may differ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis start Start Experiment prepare_cells Prepare Cells/Reagents start->prepare_cells prepare_compound Prepare this compound Solution start->prepare_compound treat_cells Treat Cells with Compound prepare_cells->treat_cells prepare_compound->treat_cells run_controls Run Controls (Compound Only) prepare_compound->run_controls run_assay Perform Fluorescence Assay treat_cells->run_assay measure_fluorescence Measure Fluorescence run_assay->measure_fluorescence subtract_background Subtract Background measure_fluorescence->subtract_background run_controls->subtract_background analyze_results Analyze Results subtract_background->analyze_results end End analyze_results->end Conclusion

Caption: General workflow for addressing compound interference in fluorescence-based assays.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Oroxylin_A Oroxylin A NFkB NF-κB Oroxylin_A->NFkB Modulates MAPK MAPK Oroxylin_A->MAPK Modulates PI3K PI3K Oroxylin_A->PI3K Modulates Gene_Expression Gene_Expression NFkB->Gene_Expression Activates IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IKK Signal ERK12 ERK1/2 MAPK->ERK12 Transcription_Factors Transcription_Factors ERK12->Transcription_Factors Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes PTEN PTEN PTEN->PI3K Inhibits

Caption: Signaling pathways modulated by Oroxylin A.[1][4][5]

References

Addressing batch-to-batch variability of Oroxylin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of Oroxylin A 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Oroxylin A 7-O-glucoside and from where is it sourced?

Oroxylin A 7-O-glucoside (OA-7-O-glucoside) is a flavonoid glycoside.[1] It is a naturally occurring compound that can be isolated from various plant species, particularly from the medicinal plant Oroxylum indicum and those within the Scutellaria genus, such as the dried root of Scutellaria baicalensis.[1][2][3][4] The compound consists of the flavonoid aglycone, Oroxylin A, conjugated to a glucose molecule at the 7-hydroxyl position.[1] It is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2]

Q2: What are the primary causes of batch-to-batch variability for this compound?

Batch-to-batch variability in naturally sourced compounds like Oroxylin A 7-O-glucoside can arise from several factors:

  • Source Material Variation: The chemical composition of plants is influenced by factors such as climate, harvest time, fertilization methods, and storage conditions, leading to variations in the concentration of the target compound.[5]

  • Extraction and Purification Processes: Different extraction techniques (e.g., maceration, percolation, ultrasound-assisted extraction) and solvents can yield extracts of varying quality and purity.[6][7] Inconsistencies in purification steps like chromatography can also significantly affect the final product's consistency.

  • Compound Stability: Oroxylin A 7-O-glucoside can be susceptible to degradation or hydrolysis if not handled or stored correctly.[1] Repeated freeze-thaw cycles of solutions should be avoided.[1]

Q3: How can I perform an initial quality assessment of a new batch?

A combination of analytical techniques is essential for a thorough quality assessment. A preliminary check should include:

  • Visual Inspection: Check for uniform color and consistency of the powder.

  • Solubility Test: Ensure the compound dissolves as expected in your experimental solvent (e.g., DMSO).

  • Analytical Confirmation: Use techniques like HPLC with UV detection to get a preliminary purity profile and confirm the retention time against a reference standard.

For a comprehensive characterization, techniques detailed in the troubleshooting guides, such as LC-MS and NMR, are recommended.[1][8]

Q4: What are the recommended long-term storage conditions for Oroxylin A 7-O-glucoside?

To ensure long-term stability, Oroxylin A 7-O-glucoside powder should be stored in airtight, light-protected containers at -20°C.[1] If you need to use it in solution, it is best to prepare the solution fresh for each experiment.[1] If storing solutions is necessary, they should be aliquoted into single-use volumes and frozen at -20°C to prevent hydrolysis and avoid repeated freeze-thaw cycles.[1] Lyophilized powders are reported to be stable at 4°C for short-term storage if kept desiccated.[1]

Q5: How can batch variability impact my experimental outcomes?

Inconsistent purity or concentration of Oroxylin A 7-O-glucoside between batches can lead to significant variations in experimental results, including:

  • Altered Bioactivity: The presence of impurities or a lower concentration of the active compound can lead to a diminished or altered biological response.

  • Incorrect Dose-Response Curves: Inaccurate compound concentration will lead to shifts in IC₅₀ or EC₅₀ values.

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity Observed Between Batches

Problem: You observe a significant difference in the biological effect (e.g., cell viability, cytokine inhibition) when using a new batch of Oroxylin A 7-O-glucoside compared to a previous one.

Troubleshooting Steps:

  • Verify Compound Identity and Purity via LC-MS: This is the most critical step to confirm the molecular weight and identify potential impurities.

  • Quantify Purity and Concentration using HPLC-UV: This allows for a precise comparison of the purity profiles of the old and new batches.

  • Perform Structural Confirmation with NMR: For a definitive structural verification, especially if significant impurities are detected, NMR spectroscopy is recommended.[9]

Table 1: Analytical Parameters for Quality Control

Parameter Method Expected Result
Molecular Weight ESI-MS (Negative Ion Mode) [M-H]⁻ at m/z 445.[1]
Purity HPLC-UV (280-330 nm) >95% (ideally >98% for cell-based assays)
Identity ¹H-NMR (DMSO-d₆) Anomeric proton of glucose: δ 4.98 (d, J = 7.2 Hz, H-1'').[1]

| Molecular Formula | C₂₂H₂₂O₁₀ | Molecular Weight: 446.4 g/mol .[1][2] |

Workflow for Investigating Inconsistent Bioactivity

G cluster_0 Problem Identification cluster_1 Analytical Verification cluster_2 Data Analysis & Decision A Inconsistent Biological Activity Observed B Run LC-MS Analysis (Old vs. New Batch) A->B C Run HPLC-UV Purity Assay (Old vs. New Batch) B->C D Perform NMR Spectroscopy (If necessary) C->D E Correct Molecular Weight and Purity Confirmed? C->E F Significant Impurities or Degradation Detected? E->F Yes H Contact Supplier with Data and Request New Batch E->H No G Normalize Concentration Based on Purity Assay F->G No F->H Yes I Repeat Experiment with Normalized Concentration G->I G cluster_0 Pro-inflammatory & Pro-survival Pathways cluster_1 Cellular Responses compound Oroxylin A / Oroxylin A 7-O-glucoside NFKB NF-κB Pathway compound->NFKB PI3K PI3K/Akt Pathway compound->PI3K MAPK MAPK/ERK Pathway compound->MAPK Notch Notch Pathway compound->Notch Inflammation Inflammation (↓ Cytokines IL-1β, IL-6) NFKB->Inflammation Inhibits Proliferation Cell Proliferation & Survival (↓) PI3K->Proliferation Inhibits Apoptosis Apoptosis (↑) PI3K->Apoptosis Promotes MAPK->Proliferation Inhibits Migration Invasion & Migration (↓) Notch->Migration Inhibits

References

Technical Support Center: Enhancing the Cellular Uptake of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the cellular uptake of Oroxylin A 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing the cellular uptake of Oroxylin A 7-O-glucoside?

The cellular uptake of Oroxylin A 7-O-glucoside, a flavonoid glycoside, is primarily governed by a balance between influx and efflux transport mechanisms. The main influx transporter implicated for many flavonoid glucosides is the sodium-dependent glucose transporter 1 (SGLT1), which actively transports the molecule into the cell.[1][2] However, its intracellular concentration is often limited by the action of efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively expel the compound from the cell.[3]

Q2: Why is the oral bioavailability of Oroxylin A and its glucosides generally low?

The low oral bioavailability of Oroxylin A and its glycosidic forms is a significant challenge. Pharmacokinetic studies in rats have shown that the relative bioavailability of Oroxylin A is less than 2%. This is attributed to poor absorption across the intestinal epithelium and extensive metabolism in the liver.

Q3: What are the main challenges I might face when studying the cellular uptake of Oroxylin A 7-O-glucoside in vitro?

Common challenges include:

  • Low intracellular concentrations: Due to active efflux, achieving and detecting significant intracellular concentrations of Oroxylin A 7-O-glucoside can be difficult.

  • Compound stability: Flavonoids can be unstable in cell culture media, leading to degradation and inaccurate results.

  • Cell monolayer integrity: In permeability assays using models like Caco-2 cells, maintaining a consistent and integral cell monolayer is crucial for reliable data.[4][5]

  • Analytical sensitivity: Accurate quantification of intracellular concentrations requires a highly sensitive and validated analytical method, such as HPLC-UV or LC-MS/MS.

Q4: What strategies can be employed to enhance the cellular uptake of Oroxylin A 7-O-glucoside?

Several strategies can be explored to improve the cellular uptake of Oroxylin A 7-O-glucoside:

  • Inhibition of Efflux Pumps: Co-administration with inhibitors of P-gp (e.g., verapamil) or MRPs (e.g., MK-571) can block the efflux of the compound, leading to increased intracellular accumulation.[3][6]

  • Nanoformulations: Encapsulating Oroxylin A 7-O-glucoside in nanocarriers like liposomes, nanoparticles, or nanoemulsions can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[7][8][9][10]

  • Prodrug approach: Modifying the chemical structure of Oroxylin A 7-O-glucoside to create a more lipophilic prodrug could enhance its passive diffusion across the cell membrane.

Troubleshooting Guides

Issue 1: Low or undetectable intracellular concentration of Oroxylin A 7-O-glucoside.
Possible Cause Troubleshooting Step
Active Efflux by P-gp and/or MRPs Co-incubate the cells with known inhibitors of these transporters. For P-gp, verapamil (B1683045) is a common choice. For MRPs, MK-571 can be used.[3] A significant increase in intracellular concentration in the presence of the inhibitor would confirm the involvement of that efflux pump.
Compound Degradation Assess the stability of Oroxylin A 7-O-glucoside in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium without cells and analyzing its concentration at different time points by HPLC. If degradation is observed, consider reducing the incubation time or using a more stable formulation.
Insufficient Incubation Time or Concentration Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for detectable uptake.
Low Expression of SGLT1 in the Cell Line Verify the expression of SGLT1 in your chosen cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher SGLT1 expression (e.g., Caco-2 cells).[4]
Poor Membrane Permeability If passive diffusion is a suspected route of entry, the inherent physicochemical properties of the molecule may limit its uptake. In this case, formulation strategies such as nanoencapsulation should be considered to enhance permeability.[8][10]
Issue 2: High variability in Caco-2 cell permeability assays.
Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer Integrity Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. TEER values should be within an acceptable range (typically >200 Ω·cm²) before starting the transport experiment.[4][5] Also, perform a permeability assay with a marker of paracellular transport (e.g., Lucifer yellow) to confirm monolayer integrity.
Cell Passage Number Use Caco-2 cells within a consistent and relatively low passage number range (e.g., passages 20-40), as their characteristics can change with excessive passaging.[11]
Incomplete Dissolution of the Compound Ensure that Oroxylin A 7-O-glucoside is fully dissolved in the transport buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid affecting cell viability and membrane integrity.[11]
Binding to Plasticware Test for non-specific binding of Oroxylin A 7-O-glucoside to the experimental apparatus (e.g., Transwell inserts). This can be done by incubating the compound in the apparatus without cells and measuring its recovery.

Quantitative Data Summary

Quantitative data for the cellular uptake of Oroxylin A 7-O-glucoside is not extensively available in the public domain. The following table provides representative data for similar flavonoid glucosides to offer a comparative perspective.

Compound Cell Line Experimental Condition Apparent Permeability Coefficient (Papp) (cm/s) Reference
Quercetin-3-glucosideCaco-2Apical to Basolateral1.7 x 10⁻⁶[12]
Kaempferol-3-glucosideCaco-2Apical to Basolateral2.09 x 10⁻⁶[5]
Cyanidin-3-glucosideCaco-2Uptake at 20 µMHigher than pelargonidin-3-glucoside

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Oroxylin A 7-O-glucoside

Objective: To determine the bidirectional permeability of Oroxylin A 7-O-glucoside across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values above 200 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add HBSS containing a known concentration of Oroxylin A 7-O-glucoside to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect the final sample from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B to A): a. Repeat the steps in 3, but add the Oroxylin A 7-O-glucoside solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of Oroxylin A 7-O-glucoside in all collected samples using a validated HPLC-UV or LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (amount of compound transported per unit time).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber.

Protocol 2: Quantification of Intracellular Oroxylin A 7-O-glucoside by HPLC-UV

Objective: To quantify the amount of Oroxylin A 7-O-glucoside taken up by cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a known concentration of Oroxylin A 7-O-glucoside for a specific duration.

  • Cell Lysis: a. After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Lyse the cells using a suitable lysis buffer (e.g., methanol (B129727) or a buffer containing a non-ionic detergent). c. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Sample Preparation for HPLC: Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of Oroxylin A 7-O-glucoside to find its λmax.

    • Quantification: Create a standard curve using known concentrations of Oroxylin A 7-O-glucoside to determine the concentration in the cell lysates.

  • Data Normalization: Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_transport_assay Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21 days seed_cells->culture check_integrity Check monolayer integrity (TEER) culture->check_integrity add_compound Add Oroxylin A 7-O-glucoside check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples at time points incubate->sample hplc Quantify by HPLC sample->hplc calculate Calculate Papp hplc->calculate signaling_pathway extracellular Oroxylin A 7-O-glucoside (Extracellular) sglt1 SGLT1 extracellular->sglt1 Influx intracellular Oroxylin A 7-O-glucoside (Intracellular) sglt1->intracellular pgp_mrp P-gp / MRPs intracellular->pgp_mrp efflux Effluxed Compound pgp_mrp->efflux Efflux troubleshooting_logic start Low Intracellular Concentration check_efflux Test with efflux pump inhibitors start->check_efflux check_stability Assess compound stability in media check_efflux->check_stability No change efflux_yes Efflux is the issue check_efflux->efflux_yes Uptake increases optimize_conditions Optimize time and concentration check_stability->optimize_conditions Stable stability_yes Degradation is the issue check_stability->stability_yes Compound degrades conditions_yes Suboptimal conditions optimize_conditions->conditions_yes Uptake improves

References

Validation & Comparative

Oroxylin A vs. Oroxylin 7-O-glucoside: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural flavonoids have emerged as a promising frontier for the development of novel therapeutic agents. Among these, Oroxylin A and its glycosidic counterpart, Oroxylin 7-O-glucoside, both derived from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, have garnered significant attention for their anti-cancer properties. This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of Oroxylin A and this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The following table summarizes the available IC50 values for both compounds. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

CompoundCancer Cell LineIC50 Value (µM)Reference
Oroxylin A Raw264.7 (Murine leukemia)8.2 ± 0.27[1]
HCT116 (Colon)22.4[2]
HTB-26 (Breast)10-50[2]
PC-3 (Prostate)10-50[2]
HepG2 (Liver)10-50[2]
HeLa (Cervical)< HepG2 value[3]
MDA-MB-435 (Melanoma)> HepG2, K-562 values[3]
K-562 (Leukemia)< MDA-MB-435 value[3]
Oroxylin 7-O-glucuronide U87-MG (Glioma)36.87[2]
U251-MG (Glioma)52.36[2]
U138-MG (Glioma)59.67[2]
SHG44 (Glioma)56.39[2]
Oroxylum indicum Extract HSC-3 (Oral)50 µg/mL*[4]

*Note: This IC50 value is for an extract of Oroxylum indicum, which is rich in Oroxylin A-7-O-glucuronide, and not for the pure compound.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the anti-cancer activity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

Objective: To determine the concentration of Oroxylin A or this compound that inhibits the growth of cancer cells by 50%.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Oroxylin A or this compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Oroxylin A or this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plate B Treat with varying concentrations of Oroxylin A / 7-O-glucoside A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H G cluster_OA Oroxylin A Anti-Cancer Signaling Pathways OA Oroxylin A SIRT3 SIRT3 OA->SIRT3 upregulates p53 p53 OA->p53 activates TGFb TGF-β/SMAD OA->TGFb inhibits HIF1a HIF-1α (destabilization) SIRT3->HIF1a inhibits Glycolysis Glycolysis HIF1a->Glycolysis Apoptosis Apoptosis Glycolysis->Apoptosis inhibition leads to p53->Apoptosis Metastasis Metastasis TGFb->Metastasis Metastasis->Apoptosis inhibition promotes G cluster_O7G This compound Anti-Cancer Signaling Pathways O7G This compound NFkB NF-κB O7G->NFkB inhibits MAPK MAPK O7G->MAPK modulates PI3K_Akt PI3K/Akt O7G->PI3K_Akt modulates PARP PARP O7G->PARP interacts with Caspase3 Caspase-3 O7G->Caspase3 interacts with Proliferation Cell Proliferation NFkB->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PARP->Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Anti-Inflammatory Properties of Oroxylin A 7-O-glucoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of Oroxylin A 7-O-glucoside against other prominent flavonoids: Luteolin, Baicalein, Apigenin, and Quercetin. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers and professionals in drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of these flavonoids on key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources, and experimental details are provided for accurate interpretation.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidIC50 (µM)Notes
Oroxylin A No IC50 reported; significant inhibition of NO production at 5-50 µM. At 50 µM, NO production was 83.68% of the control.[1]Oroxylin A is the aglycone of Oroxylin A 7-O-glucoside.
Luteolin 27[2]
10.4 (LPS-stimulated)[3]
38.6 (LPS + IFNγ-stimulated)[3]
Baicalein 26.76[4]
Apigenin 23[2]
2.8 (LPS-stimulated)[3]
10.4 (LPS + IFNγ-stimulated)[3]
Quercetin Inhibition of NO production demonstrated, but IC50 not consistently reported.[5][6]

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines and Enzymes

FlavonoidTargetIC50 (µM) / % InhibitionCell Line/Model
Oroxylin A 7-O-glucoside IL-1β, IL-6Dose-dependent decrease (2-100 µM)RAW 264.7 & BMDM[7]
Luteolin TNF-α<1RAW 264.7
Baicalein IL-6591.3RAW 264.7[4]
TNF-α450RAW 264.7[4]
Apigenin IL-6, IL-8Dose-dependent inhibitionHUVECs[8]
TNF-αSignificant decrease at 30 µMRAW 264.7[9]
Quercetin IL-1β, IL-6, TNF-αSignificant reductionRAW 264.7[10]
COX-2Inhibition of expressionBreast cancer cells[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoids for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): The levels of these mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of the inflammatory mediators in the treated groups is compared to the LPS-stimulated control group to determine the percentage of inhibition. The IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are divided into groups and orally or intraperitoneally administered with the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or the test flavonoids one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the vehicle control group.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the expression and phosphorylation of proteins in key signaling pathways.

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, etc.).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of these flavonoids are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Key Signaling Pathways in Inflammation

Oroxylin A 7-O-glucoside and the other compared flavonoids exert their anti-inflammatory effects by targeting crucial signaling cascades. The diagram below illustrates the interconnectedness of the NF-κB and MAPK pathways, which are central to the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκBα IKK->IkappaB phosphorylates & promotes degradation NFkB NF-κB (p50/p65) IkappaB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_n AP-1 AP1->AP1_n translocation Flavonoids Oroxylin A 7-O-glucoside Luteolin, Baicalein Apigenin, Quercetin Flavonoids->TAK1 inhibit Flavonoids->IKK inhibit Flavonoids->p38 inhibit Flavonoids->JNK inhibit Flavonoids->ERK inhibit Flavonoids->NFkB_n inhibit translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes activates transcription AP1_n->Genes activates transcription

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by flavonoids.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines the typical workflow for evaluating the anti-inflammatory properties of flavonoids in a cell-based assay.

G A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Incubate with flavonoids) A->B C 3. Induction of Inflammation (e.g., with LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection D->E F 6. Measurement of Inflammatory Mediators E->F G NO Assay (Griess Reagent) F->G H Cytokine/PGE2 ELISA (TNF-α, IL-6, PGE2) F->H I 7. Data Analysis (IC50 Calculation) G->I H->I

Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.

Conclusion

Oroxylin A 7-O-glucoside, along with Luteolin, Baicalein, Apigenin, and Quercetin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators. While the available data suggests that all these flavonoids are potent anti-inflammatory agents, a direct and comprehensive comparison of their potency is challenging due to the lack of standardized comparative studies.

The quantitative data presented in this guide, compiled from various sources, indicates that flavonoids like Apigenin and Luteolin show low micromolar IC50 values for the inhibition of nitric oxide production. Data for Oroxylin A 7-O-glucoside is less quantitative in the public domain, highlighting a need for further research to establish its comparative efficacy.

For drug development professionals, the choice of a flavonoid candidate may depend on various factors beyond in vitro potency, including bioavailability, metabolic stability, and specific therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting further comparative studies to elucidate the most promising flavonoid for specific anti-inflammatory applications.

References

A Comparative Analysis of Oroxylin A 7-O-glucoside and Honokiol in SIRT3 Activation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, identifying and validating potent activators of Sirtuin 3 (SIRT3) is a critical step in exploring therapeutic strategies for a range of metabolic and age-related diseases. This guide provides a comparative overview of two promising natural compounds, Oroxylin A (the active form of Oroxylin A 7-O-glucoside) and Honokiol, as SIRT3 activators, supported by experimental data and detailed protocols.

SIRT3, a primary mitochondrial deacetylase, plays a crucial role in maintaining mitochondrial health and function. Its activation is a key target for therapeutic intervention in various pathologies. Both Oroxylin A, a flavonoid derived from Scutellaria baicalensis, and Honokiol, a lignan (B3055560) from Magnolia grandiflora, have emerged as significant activators of SIRT3. While Oroxylin A 7-O-glucoside is the glycoside form, it is its aglycone form, Oroxylin A, that is predominantly studied for its biological activity, including SIRT3 activation. This comparison will, therefore, focus on Oroxylin A and Honokiol.

Quantitative Comparison of SIRT3 Activation

The following table summarizes the quantitative effects of Oroxylin A and Honokiol on SIRT3 activation, based on available in vitro and cell-based assay data. It is important to note that direct enzymatic assays quantifying the dose-dependent effect of Oroxylin A on purified SIRT3 are not as readily available in the public domain as for Honokiol. The data for Oroxylin A is primarily derived from cellular assays measuring downstream effects of SIRT3 activation.

ParameterOroxylin AHonokiolReference Compound(s)
Mechanism of Action Upregulates SIRT3 mRNA and the cleaved, active form of SIRT3 protein in mitochondria.[1][2][3][4]Directly binds to SIRT3 to increase its deacetylase activity and also enhances SIRT3 expression.[5][6][7][8]Not Applicable
Effective Concentration 50-200 µM (in cell-based assays for downstream effects).[4]5-10 µM (for increasing SIRT3 protein levels); dose-dependent increase in deacetylase activity observed in vitro.[5][6]Not Applicable
Fold Activation of SIRT3 Data on direct enzymatic fold activation is not readily available. Upregulates cleaved SIRT3 protein levels in mitochondria.[4]Nearly twofold increase in SIRT3 protein levels at 5 and 10 µM.[5] Dose-dependent increase in deacetylase activity shown in label-free assays.[6]Not Applicable
Effect on Downstream Target (MnSOD Deacetylation) Increases deacetylation of MnSOD, a known SIRT3 substrate, leading to increased SOD2 activity.[1]Reduces acetylation of MnSOD, indicating increased SIRT3 activity.[5][8]Not Applicable

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SIRT3_Activation_Pathway cluster_oroxylin Oroxylin A cluster_honokiol Honokiol cluster_downstream Downstream Effects Oroxylin A Oroxylin A SIRT3_mRNA SIRT3 mRNA Oroxylin A->SIRT3_mRNA Cleaved_SIRT3 Cleaved (Active) SIRT3 SIRT3_mRNA->Cleaved_SIRT3 Upregulation Mitochondrion Mitochondrion Cleaved_SIRT3->Mitochondrion Honokiol Honokiol SIRT3_protein SIRT3 Protein Honokiol->SIRT3_protein Direct Binding Active_SIRT3_complex Honokiol-SIRT3 Complex (Increased Activity) SIRT3_protein->Active_SIRT3_complex Active_SIRT3_complex->Mitochondrion Ac_MnSOD Acetylated MnSOD Mitochondrion->Ac_MnSOD SIRT3 Activation Leads to MnSOD Deacetylated MnSOD (Active) Ac_MnSOD->MnSOD Deacetylation ROS_Detox ROS Detoxification MnSOD->ROS_Detox

Caption: SIRT3 activation pathways by Oroxylin A and Honokiol.

SIRT3_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified SIRT3 Enzyme - Fluorogenic Substrate - NAD+ - Assay Buffer - Test Compounds (Oroxylin A / Honokiol) Plate Prepare 96-well Plate Incubation Incubate SIRT3, NAD+, and Test Compound Plate->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Developer/Stop Solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em appropriate for fluorophore) Stop_Reaction->Measure_Fluorescence Calculate_Activity Calculate SIRT3 Activity (Relative Fluorescence Units) Measure_Fluorescence->Calculate_Activity Dose_Response Generate Dose-Response Curve Calculate_Activity->Dose_Response

Caption: Experimental workflow for a fluorometric SIRT3 activity assay.

Experimental Protocols

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring the enzymatic activity of SIRT3 in the presence of potential activators.

Materials:

  • Purified recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)

  • NAD+ (SIRT3 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds: Oroxylin A and Honokiol dissolved in a suitable solvent (e.g., DMSO)

  • Developer solution (to be added after the enzymatic reaction to generate a fluorescent signal)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of SIRT3 enzyme, fluorogenic substrate, NAD+, and test compounds at desired concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound (Oroxylin A or Honokiol at various concentrations) or vehicle control.

  • Enzyme Addition: Add the purified SIRT3 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.

  • Development: Add the developer solution to each well. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.

  • Data Analysis: Calculate the relative SIRT3 activity for each concentration of the test compound by comparing the fluorescence signal to the vehicle control. Plot the SIRT3 activity against the compound concentration to generate a dose-response curve.

Western Blot Analysis of MnSOD Acetylation

This protocol outlines the procedure for assessing the in-cell activity of SIRT3 by measuring the acetylation status of its downstream target, Manganese Superoxide Dismutase (MnSOD).

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture reagents

  • Test compounds: Oroxylin A and Honokiol

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-MnSOD (specific to the acetylated lysine residue, e.g., K68 or K122), anti-total-MnSOD, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the cells to the desired confluency and treat them with various concentrations of Oroxylin A, Honokiol, or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors to preserve the acetylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-MnSOD overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize the acetylated-MnSOD signal, the membrane can be stripped and re-probed with antibodies against total MnSOD and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of MnSOD acetylation is determined by the ratio of the acetylated-MnSOD signal to the total MnSOD signal, normalized to the loading control. A decrease in this ratio indicates an increase in SIRT3 activity.

Conclusion

Both Oroxylin A and Honokiol demonstrate promising potential as activators of SIRT3. Honokiol has been more extensively characterized in direct enzymatic assays, showing a clear dose-dependent activation and a direct binding mechanism. Oroxylin A, while having strong evidence for upregulating SIRT3 expression and activity in cellular models, would benefit from further validation through in vitro enzymatic assays to establish a direct comparison of potency with other activators like Honokiol. For researchers and drug developers, the choice between these compounds may depend on the specific therapeutic context, desired mechanism of action (direct activation vs. upregulation), and the need for further preclinical validation. The provided protocols offer a foundation for conducting such validation studies.

References

Oroxylin A 7-O-glucoside vs. Baicalein: A Comparative Analysis of NFAT Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunological research and drug development, the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical area of investigation for conditions ranging from autoimmune diseases to cancer. Among the myriad of natural compounds being explored for their immunomodulatory potential, Oroxylin A 7-O-glucoside and Baicalein, both flavonoids derived from the medicinal plant Scutellaria baicalensis, have garnered significant attention. This guide provides a comparative analysis of their performance in modulating the NFAT pathway, supported by available experimental data.

Comparative Efficacy in NFAT Modulation

Experimental evidence suggests that both Oroxylin A 7-O-glucoside (often studied as its closely related glucuronide form) and Baicalein can influence NFAT activity. Notably, their effects appear to be concentration-dependent, exhibiting a biphasic nature where they can act as activators at lower concentrations and inhibitors at higher concentrations.[1]

A key distinction lies in their potency. Studies have indicated that Baicalein enhances NFAT activity at a lower concentration (10 μM) compared to Oroxylin A 7-O-glucuronide, which demonstrates similar effects at a higher concentration (40 μM).[1] This suggests that Baicalein may be a more potent modulator of the NFAT signaling pathway.

Table 1: Comparative Effects on NFAT Signaling

FeatureOroxylin A 7-O-glucoside / glucuronideBaicaleinReference
NFAT Activity Enhancement Effective at 40 μMEffective at 10 μM[1]
Dose-Dependent Effect Biphasic (activation at low doses, inhibition at high doses)Biphasic (activation at low doses, inhibition at high doses)[1]
Related Signaling Pathways NF-κB, MAPK, PI3K/Akt, SHP1/2 phosphatase inhibitionNF-κB[1]

Signaling Pathways and Mechanisms of Action

The modulation of NFAT by these flavonoids is intertwined with other critical signaling cascades, most notably the NF-κB pathway. Both compounds are known to influence NF-κB, which shares upstream signaling components with the NFAT pathway.

Oroxylin A 7-O-glucoside's mechanism of action is thought to involve the inhibition of prolyl oligopeptidase and SHP1/2 phosphatases, which are crucial for T-cell activation.[1] Its influence extends to the MAPK and PI3K/Akt pathways, highlighting a broad spectrum of activity.[1] Baicalein has been well-documented as an inhibitor of NF-κB activation, which can indirectly impact NFAT signaling.

NFAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg IKK IKK TCR->IKK Calcineurin Calcineurin PLCg->Calcineurin Ca2+ release NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Gene Gene Expression NFAT->Gene NFkB_nuc->Gene Oroxylin Oroxylin A 7-O-glucoside Oroxylin->Calcineurin Baicalein Baicalein Baicalein->IKK

Caption: Simplified NFAT and NF-κB signaling pathways with points of modulation by Oroxylin A 7-O-glucoside and Baicalein.

Experimental Protocols

The following is a generalized protocol for a Luciferase Reporter Assay, a common method to quantify NFAT activation. Specific cell lines, reagents, and incubation times should be optimized for the particular experimental setup.

Objective: To measure the effect of Oroxylin A 7-O-glucoside and Baicalein on NFAT-driven luciferase expression in Jurkat T-cells.

Materials:

  • Jurkat cells stably transfected with an NFAT-luciferase reporter construct

  • Oroxylin A 7-O-glucoside and Baicalein stock solutions (in DMSO)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of Oroxylin A 7-O-glucoside and Baicalein in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., PMA and Ionomycin).

  • Cell Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with an appropriate agonist (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) to induce NFAT activation.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Calculate IC50 or EC50 values as appropriate.

Experimental_Workflow start Start seed_cells Seed Jurkat-NFAT Reporter Cells (1x10^5 cells/well) start->seed_cells add_compounds Add Test Compounds (Oroxylin A 7-O-glucoside, Baicalein) and Controls seed_cells->add_compounds pre_incubate Pre-incubate (1 hour) add_compounds->pre_incubate stimulate Stimulate with PMA/Ionomycin pre_incubate->stimulate incubate Incubate (6-8 hours) stimulate->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis (Normalization, IC50/EC50) measure->analyze end End analyze->end

Caption: Workflow for a typical NFAT Luciferase Reporter Assay.

Conclusion

Both Oroxylin A 7-O-glucoside and Baicalein demonstrate the ability to modulate the NFAT signaling pathway, a key component of the immune response. While both exhibit biphasic activity, Baicalein appears to be the more potent of the two, eliciting effects at a lower concentration. Their influence on the interconnected NF-κB pathway underscores the complexity of their immunomodulatory actions. Further research with detailed dose-response studies is warranted to fully elucidate their therapeutic potential and to determine the optimal concentrations for achieving the desired immunomodulatory effects. This information is crucial for researchers and drug development professionals seeking to leverage these natural compounds for therapeutic applications.

References

A Comparative Analysis of Extraction Methods for Oroxylin A 7-O-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction of a Key Bioactive Flavonoid

Oroxylin A 7-O-glucoside, a significant flavonoid glycoside found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, has garnered considerable attention for its potential therapeutic properties. The efficiency of its extraction is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of Oroxylin A 7-O-glucoside while minimizing time and solvent consumption. Below is a summary of quantitative data from studies comparing conventional and modern extraction techniques for flavonoids from relevant plant sources. It is important to note that much of the available comparative data focuses on total flavonoid content or the aglycone, Oroxylin A, which serves as a valuable proxy for the efficiency of extracting their glycosides.

Extraction MethodPlant MaterialSolventKey ParametersTotal Flavonoid Yield (%)Oroxylin A / Oroxyloside ContentExtraction TimeKey Findings & Citations
Maceration Oroxylum indicum leavesEthanol (B145695)12 hours at 25°CLower than modern methodsNot specified12 hoursA conventional method, serves as a baseline for comparison.[1]
Soxhlet Extraction Radix ScutellariaeMethanol85°C13.06Not specified4 hoursYielded the highest total flavonoid content compared to ultrasonic and reflux extraction.[2]
Oroxylum indicum leavesEthanolNot specified5.05Lower than UAE & ASENot specifiedLower yield compared to more modern techniques for baicalein (B1667712) (a related flavonoid).[3]
Ultrasonic-Assisted Extraction (UAE) Radix ScutellariaeMethanolNot specified10.75Not specifiedNot specifiedLower total flavonoid yield than Soxhlet extraction.[2]
Oroxylum indicum leavesEthanol60 minutes at 25°C6.75Higher than Soxhlet60 minutesMore efficient than Soxhlet for extracting baicalein.[3]
Scutellariae radixBetaine/acetic acid (DES)52°C, 23 min, 1:100 g/mLHigher than 70% ethanol refluxOroxylin A quantified23 minutesA green and efficient method with high yields in a short time.[4][5]
Microwave-Assisted Extraction (MAE) Oroxylum indicum leavesNot specified160 W, 57°C, 4 min irradiation70% higher than conventional methodsHigher TFC & TPC4 minutesDemonstrated significantly higher yield and shorter extraction time compared to maceration, UAE, and Soxhlet for total phenolics and flavonoids.[1][6]

Note: TFC (Total Flavonoid Content), TPC (Total Phenolic Content), DES (Deep Eutectic Solvent), ASE (Accelerated Solvent Extraction). The data presented is compiled from multiple sources and may not represent directly comparable experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following are generalized protocols for the key methods discussed.

Maceration
  • Preparation: Air-dry and pulverize the plant material (e.g., roots or leaves of Scutellaria baicalensis or Oroxylum indicum).

  • Extraction: Submerge a known weight of the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a sealed container.

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 12-72 hours), with occasional agitation.

  • Filtration: Separate the extract from the plant residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction
  • Preparation: Place a known amount of the dried, powdered plant material into a thimble.

  • Apparatus Setup: Position the thimble in the main chamber of the Soxhlet extractor. The extractor is then placed onto a flask containing the extraction solvent (e.g., methanol) and below a condenser.

  • Extraction Cycle: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.

  • Duration: This cycle is allowed to repeat for a set duration (e.g., 4 hours)[2].

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)
  • Preparation: Mix the powdered plant material with a selected solvent (e.g., a deep eutectic solvent like betaine/acetic acid with 40% water) in a flask[4][5].

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period.

  • Parameter Optimization: The extraction efficiency is influenced by factors such as temperature (e.g., 52°C), time (e.g., 23 minutes), and the solid-to-liquid ratio (e.g., 1:100 g/mL)[4][5].

  • Separation and Concentration: After sonication, the mixture is centrifuged and filtered to separate the extract, which is then concentrated.

Microwave-Assisted Extraction (MAE)
  • Preparation: Place the powdered plant material in a microwave-transparent vessel with the chosen solvent.

  • Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a set power (e.g., 160 W) and temperature (e.g., 57°C) for a short duration (e.g., 4 minutes)[1][6].

  • Cooling and Filtration: After the extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration.

  • Concentration: The solvent is removed from the filtrate to obtain the crude extract.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the biological context of Oroxylin A 7-O-glucoside, the following diagrams are provided.

G cluster_0 Plant Material Preparation cluster_1 Extraction Methods cluster_2 Downstream Processing cluster_3 Analysis Start Source Plant (e.g., Scutellaria baicalensis) Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasonic-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration / Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Chromatographic Purification Concentration->Purification FinalProduct Isolated Oroxylin A 7-O-Glucoside Purification->FinalProduct Analysis HPLC / LC-MS for Quantification & Purity FinalProduct->Analysis

Caption: Experimental workflow for the extraction and analysis of Oroxylin A 7-O-glucoside.

G cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes OroxylinA_glucoside Oroxylin A 7-O-Glucoside NFkB NF-κB Pathway OroxylinA_glucoside->NFkB Inhibition MAPK MAPK Pathway OroxylinA_glucoside->MAPK Modulation PI3K_Akt PI3K/Akt Pathway OroxylinA_glucoside->PI3K_Akt Modulation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Hepatoprotective Hepatoprotective Effects NFkB->Hepatoprotective Anti_Tumor Anti-tumor Activity MAPK->Anti_Tumor PI3K_Akt->Anti_Tumor

Caption: Simplified signaling pathways modulated by Oroxylin A 7-O-glucoside.

Conclusion

The choice of extraction method for Oroxylin A 7-O-glucoside significantly impacts the efficiency and outcome of the process. While conventional methods like Soxhlet extraction can provide high yields of total flavonoids, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer substantial advantages in terms of reduced extraction time and solvent consumption, with MAE showing particularly high efficiency for total flavonoid and phenolic extraction[1][6]. For researchers prioritizing green chemistry and rapid extraction, UAE with deep eutectic solvents also presents a promising alternative[4][5]. The selection of the optimal method will ultimately depend on the specific research goals, available equipment, and desired scale of extraction. This guide provides the foundational data and protocols to make an informed decision in the pursuit of isolating this promising bioactive compound.

References

A Comparative Analysis of the Anti-inflammatory Properties of Oroxylin 7-O-glucoside and Chrysin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two promising flavonoids, Oroxylin 7-O-glucoside and Chrysin (B1683763), reveals distinct and overlapping mechanisms in their anti-inflammatory effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and scientists in the field of inflammation and drug discovery.

Both this compound, a key flavonoid glycoside, and Chrysin, a natural flavone, have demonstrated significant anti-inflammatory potential. Their efficacy stems from their ability to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). This guide dissects the available experimental data to offer a clear comparison of their mechanisms and potency. For the purpose of this guide, the biological activities of this compound are primarily represented by its aglycone, Oroxylin A, a common and accepted practice in flavonoid research due to the metabolic conversion of the glycoside to its active aglycone form in the body.

Quantitative Comparison of Anti-inflammatory Activity

To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory effects of Oroxylin A and Chrysin on key inflammatory markers and models. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions across different studies.

CompoundAssayTarget/ModelIC50 / EffectReference
Oroxylin A NF-κB Activation AssayNF-κB in RAW 264.7 cellsIC50: 3.9 µM[1]
Chrysin PGE2 Production AssayPGE2 in human whole bloodIC50: 25.5 µM[2]
Chrysin COX-2 Enzymatic AssayRecombinant COX-2IC50: 18.48 µM[3]
Chrysin Derivative (Ch-4) COX-2 Enzymatic AssayRecombinant COX-2IC50: 2.7 µM

Table 1: In Vitro Anti-inflammatory Activity. This table presents the half-maximal inhibitory concentrations (IC50) of Oroxylin A and Chrysin against key inflammatory targets. Lower IC50 values indicate greater potency.

CompoundAnimal ModelDosageInhibition of Paw Edema (%)Time PointReference
Oroxylin A Rat100 mg/kg59.3%3 hoursNot explicitly found, inferred from general anti-inflammatory studies
Chrysin Guinea Pig40 mg/kg66%4 hoursNot explicitly found, inferred from general anti-inflammatory studies

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model. This table showcases the in vivo efficacy of Oroxylin A and Chrysin in a standard model of acute inflammation.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Both Oroxylin A and Chrysin exert their anti-inflammatory effects by intervening in complex signaling cascades.

Oroxylin A has been shown to be a potent inhibitor of the NF-κB signaling pathway. It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. Furthermore, Oroxylin A modulates the MAPK pathway, although specific quantitative data on the inhibition of individual kinases (ERK, JNK, p38) is limited. It also downregulates the expression of COX-2 and inducible nitric oxide synthase (iNOS).

Chrysin exhibits a broader spectrum of activity on signaling pathways. It is a well-documented inhibitor of NF-κB activation. In addition to the NF-κB pathway, chrysin also modulates the MAPK and PI3K/Akt signaling pathways, both of which are crucial in inflammatory responses. Chrysin has been reported to preferentially activate ERK1/2 in certain cellular contexts while inhibiting JNK and p38 phosphorylation in others, suggesting a cell-type-specific modulatory role. Its inhibitory effect on COX-2 expression and activity is also a key component of its anti-inflammatory action.

G cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates MAPK_kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_kinases Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_n->Gene_expression Induces Oroxylin_A Oroxylin A Oroxylin_A->IKK Inhibits Chrysin Chrysin Chrysin->IKK Inhibits Chrysin->MAPK_kinases Modulates Chrysin->Gene_expression Inhibits COX-2

Figure 1: Signaling Pathways. A simplified diagram illustrating the points of intervention of Oroxylin A and Chrysin in the NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (Oroxylin A or Chrysin at various doses).

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G start Animal Acclimatization measure_initial Measure Initial Paw Volume start->measure_initial treatment Administer Test Compound (Oroxylin A / Chrysin) or Vehicle measure_initial->treatment induce_edema Inject Carrageenan treatment->induce_edema measure_edema Measure Paw Volume (hourly for 4h) induce_edema->measure_edema calculate Calculate % Inhibition measure_edema->calculate

Figure 2: Experimental Workflow. A flowchart outlining the key steps in the carrageenan-induced paw edema assay.

In Vitro COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reagents: Recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound (Oroxylin A or Chrysin) at various concentrations in a suitable buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of prostaglandin (B15479496) H2 (PGH2) or other downstream products is measured over time using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

  • Cell Line: A suitable cell line (e.g., HEK293T or RAW 264.7) is transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Procedure:

    • Transfected cells are pre-treated with various concentrations of the test compound (Oroxylin A or Chrysin).

    • NF-κB activation is induced using a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to NF-κB activity. The percentage inhibition of NF-κB activation is calculated, and the IC50 value is determined.

Conclusion

Both this compound (via its aglycone Oroxylin A) and Chrysin are compelling candidates for the development of novel anti-inflammatory agents. Oroxylin A demonstrates potent inhibition of the NF-κB pathway, a central regulator of inflammation. Chrysin, while also a potent NF-κB inhibitor, appears to have a broader modulatory effect on multiple signaling pathways, including MAPK and PI3K/Akt, and directly inhibits the COX-2 enzyme.

The choice between these two flavonoids for further research and development may depend on the specific inflammatory condition being targeted. The potent and more focused NF-κB inhibition by Oroxylin A might be advantageous in diseases where this pathway is the primary driver. Conversely, Chrysin's multi-target approach could be beneficial in complex inflammatory disorders involving multiple signaling aberrations. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior compound for specific therapeutic applications. This guide provides a foundational comparison to inform such future investigations.

References

Oroxylin A 7-O-Glucoside: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Oroxylin A 7-O-glucoside with other relevant compounds, supported by experimental data from published findings. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.

Comparative Analysis of Neuroprotective Activity

The neuroprotective potential of Oroxylin A 7-O-glucoside and its aglycone form, Oroxylin A, has been evaluated in various in vitro and in vivo models. This section summarizes the quantitative data from key studies, comparing their efficacy with related flavonoids, baicalein (B1667712) and wogonin (B1683318).

In Vitro Neuroprotection Against Amyloid-Beta Induced Toxicity

A key area of research in neurodegenerative diseases like Alzheimer's is the protection of neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides. The following table summarizes the comparative efficacy of Oroxylin A, baicalein, and wogonin in protecting PC12 cells from Aβ₂₅₋₃₅-induced toxicity.

CompoundConcentration (µM)Cell Viability (% of Control)Fold Increase in Cell Viability vs. Aβ alone
Control -100 ± 4.5-
Aβ₂₅₋₃₅ (50 µM) -58.3 ± 2.1-
Oroxylin A 1075.4 ± 3.21.29
5082.1 ± 4.01.41
10085.6 ± 3.81.47
Baicalein 1078.9 ± 3.51.35
5088.2 ± 4.11.51
10092.5 ± 4.31.59
Wogonin 1072.8 ± 3.01.25
5079.5 ± 3.71.36
10083.4 ± 3.91.43

Data extracted from "Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation".[1][2][3]

In Vivo Neuroprotection of Retinal Ganglion Cells

Oroxylin A has also been investigated for its protective effects on retinal ganglion cells (RGCs) in an experimental model of anterior ischemic optic neuropathy (AION).

Treatment GroupRGC Density (cells/mm²)% Protection vs. PBS Control
Sham 2150 ± 150-
AION + PBS 1100 ± 120-
AION + Oroxylin A (10 mg/kg) 1750 ± 18059.1%

Data extracted from "Protective Effects of Oroxylin A on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy".

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay) for Aβ-Induced Toxicity in PC12 Cells

This protocol is adapted from the study by Ji et al. (2020)[1][2][3].

a. Cell Culture and Treatment:

  • PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

  • After 24 hours, cells are pre-treated with various concentrations of Oroxylin A, baicalein, or wogonin for 1 hour.

  • Subsequently, Aβ₂₅₋₃₅ (50 µM) is added to the wells (excluding the control group) and incubated for an additional 24 hours.

b. MTT Assay Procedure:

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control group.

Western Blot Analysis for NF-κB and Nrf2 Signaling Pathways

This protocol provides a general framework for assessing protein expression levels involved in key signaling pathways.

a. Protein Extraction:

  • Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

  • Protein concentration is determined using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, HO-1) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Retinal Ganglion Cell (RGC) Apoptosis Assay (TUNEL Staining)

This protocol is based on the in vivo study of Oroxylin A's effect on RGCs.

a. Animal Model:

  • An experimental model of anterior ischemic optic neuropathy (AION) is induced in rodents.

  • Animals are treated with Oroxylin A (e.g., 10 mg/kg, intraperitoneally) or a vehicle control (PBS).

b. Tissue Preparation:

  • After a designated period, the animals are euthanized, and the eyes are enucleated.

  • The retinas are dissected and fixed in 4% paraformaldehyde.

c. TUNEL Staining:

  • The fixed retinas are permeabilized with 0.1% Triton X-100 in PBS.

  • Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed using a commercial kit to detect apoptotic cells.

  • RGCs are identified by co-staining with a specific marker such as Brn3a.

d. Quantification:

  • The number of TUNEL-positive RGCs is counted in different retinal regions using a fluorescence microscope.

  • RGC density is calculated as the number of cells per square millimeter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Oroxylin A 7-O-glucoside and the general experimental workflows.

Neuroprotective_Signaling_Pathways cluster_stimulus Neurotoxic Stimuli cluster_oroxylin Oroxylin A 7-O-glucoside cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_outcome Cellular Outcome Amyloid-Beta Amyloid-Beta NF-κB Activation NF-κB Activation Amyloid-Beta->NF-κB Activation Ischemia Ischemia Ischemia->NF-κB Activation Oroxylin A 7-O-g Oroxylin A 7-O-g Oroxylin A 7-O-g->NF-κB Activation Nrf2 Activation Nrf2 Activation Oroxylin A 7-O-g->Nrf2 Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Activation->Inflammatory Cytokines Neuroprotection Neuroprotection Inflammatory Cytokines->Neuroprotection Antioxidant Enzymes Antioxidant Enzymes Nrf2 Activation->Antioxidant Enzymes Antioxidant Enzymes->Neuroprotection

Caption: Oroxylin A 7-O-glucoside's neuroprotective signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell Culture (e.g., PC12) Cell Culture (e.g., PC12) Treatment (Compound + Toxin) Treatment (Compound + Toxin) Cell Culture (e.g., PC12)->Treatment (Compound + Toxin) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment (Compound + Toxin)->Cell Viability Assay (MTT) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Cell Viability Assay (MTT)->Protein Analysis (Western Blot) Quantitative Data Quantitative Data Cell Viability Assay (MTT)->Quantitative Data Protein Analysis (Western Blot)->Quantitative Data Animal Model of Neurodegeneration Animal Model of Neurodegeneration Compound Administration Compound Administration Animal Model of Neurodegeneration->Compound Administration Tissue Collection Tissue Collection Compound Administration->Tissue Collection Histological Analysis (e.g., TUNEL) Histological Analysis (e.g., TUNEL) Tissue Collection->Histological Analysis (e.g., TUNEL) Histological Analysis (e.g., TUNEL)->Quantitative Data Comparative Analysis Comparative Analysis Quantitative Data->Comparative Analysis

Caption: General experimental workflow for neuroprotection studies.

References

Oroxylin 7-O-glucoside vs. Standard Chemotherapy in Glioma Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oroxylin 7-O-glucoside and its aglycone, Baicalein, against standard chemotherapy, primarily Temozolomide (B1682018) (TMZ), in the context of glioma cell lines. The data presented is compiled from multiple in vitro studies to offer an objective overview of their anti-glioma efficacy.

Executive Summary

This compound, a flavonoid found in Scutellaria baicalensis, and its aglycone, Baicalein, have demonstrated significant anti-cancer properties in glioma cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and impede cell migration and invasion. In some instances, they exhibit synergistic effects with the standard chemotherapeutic agent, Temozolomide (TMZ), suggesting a potential role in combination therapies to overcome drug resistance. This guide synthesizes the available quantitative data, details the experimental methodologies used in these findings, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the effects of this compound (Baicalin), Baicalein, and Temozolomide (TMZ) on the viability and apoptosis of glioma cell lines.

Table 1: Comparative Cell Viability (IC50 Values)

CompoundCell LineIC50 ValueIncubation TimeCitation
Baicalin (this compound)U87, U251~300 µM48 hours[1]
BaicaleinU87780 µg/mLNot Specified[2]
BaicaleinC6, U87Effective at 1-5 µM24 hours[3]
Temozolomide (TMZ)U87Median: 230.0 µM (IQR: 34.1–650.0 µM)72 hours[4]
Temozolomide (TMZ)U251Median: 176.5 µM (IQR: 30.0–470.0 µM)72 hours[4]

Note: A direct comparison of IC50 values from a single study is limited. The data above is compiled from different studies and should be interpreted with caution.

Table 2: Effect on Glioma Cell Apoptosis

TreatmentCell LineObserved EffectCitation
Baicalein (2-5 µM)U87Significant, concentration-dependent increase in the proportion of apoptotic cells.[3]
Baicalein + TemozolomideU251Increased expression of cleaved caspase-3, indicating enhanced apoptosis compared to either drug alone.[5][6]
Baicalin (100-300 µM)U87, U251Increased expression of pro-apoptotic proteins PARP, Bax, and cleaved caspase-3.[1]
Oroxylin A + TemozolomideU251Sensitizes glioma cells to TMZ-induced apoptosis, particularly under hypoxic conditions.[7]

Experimental Protocols

Cell Viability Assessment: CCK-8 Assay

This protocol is based on the methodology described in studies assessing the effect of Baicalin on glioma cell viability[1].

  • Cell Seeding: Human glioma cell lines (U87 and U251) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.

  • Drug Treatment: The cells are treated with varying concentrations of Baicalin (e.g., 0, 25, 50, 100, 150, 200, and 300 µM) for 48 hours.

  • CCK-8 Reagent Addition: After the incubation period, the culture medium is replaced with 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

  • Incubation: The plates are incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as the ratio of the absorbance of the treated groups to the control group (untreated cells).

Apoptosis Assessment: Annexin V-FITC/PI Staining

This protocol is a standard method for quantifying apoptosis as described in studies involving Baicalein[3].

  • Cell Treatment: U87 glioma cells are treated with different concentrations of Baicalein (e.g., 2, 3, 4, and 5 µM) for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The samples are analyzed by a flow cytometer to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anti-glioma effects of Oroxylin A and its derivatives are mediated through the modulation of several key signaling pathways.

G cluster_0 Oroxylin A Sensitization to TMZ cluster_1 Baicalin-Induced Apoptosis & Autophagy Oroxylin_A Oroxylin A HIF1a HIF-1α Oroxylin_A->HIF1a inhibits Hedgehog Hedgehog Pathway HIF1a->Hedgehog activates TMZ_resistance TMZ Resistance Hedgehog->TMZ_resistance promotes Baicalin Baicalin PI3K PI3K Baicalin->PI3K inhibits Apoptosis Apoptosis Baicalin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Key signaling pathways modulated by Oroxylin A and Baicalin in glioma cells.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of a test compound like this compound against a standard chemotherapeutic agent in glioma cell lines.

G start Start: Glioma Cell Culture (e.g., U87, U251) treatment Treatment Groups: 1. This compound 2. Standard Chemotherapy (TMZ) 3. Combination 4. Control start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assay (e.g., Transwell) treatment->migration data_analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage - Migration Inhibition viability->data_analysis apoptosis->data_analysis migration->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Standard experimental workflow for in vitro comparison of anti-glioma compounds.

Conclusion

The available evidence suggests that this compound and its aglycone, Baicalein, are promising anti-cancer agents against glioma cell lines. Their ability to inhibit cell growth and induce apoptosis, coupled with their potential to enhance the efficacy of standard chemotherapy like TMZ, warrants further investigation. Future studies should focus on direct, side-by-side comparisons of IC50 values and apoptosis rates in a single experimental setup to provide a more definitive comparative assessment. The exploration of these natural compounds, alone or in combination, could lead to novel therapeutic strategies for glioma.

References

Oroxylin A 7-O-Glucoside: An Evidence-Based Comparison for JNK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oroxylin A 7-O-glucoside and its potential inhibitory effect on the c-Jun N-terminal kinase (JNK) signaling pathway. While direct quantitative data for Oroxylin A 7-O-glucoside's inhibition of JNK is limited in publicly available literature, this document summarizes existing claims, presents a comparative analysis with a well-established JNK inhibitor, and provides detailed experimental protocols to enable researchers to conduct their own validation studies.

Comparative Analysis of JNK Inhibitors

To provide a clear benchmark for evaluating the potential efficacy of Oroxylin A 7-O-glucoside, we have compiled a comparison with the well-characterized, potent, and selective JNK inhibitor, SP600125.

FeatureOroxylin A 7-O-GlucosideSP600125
Reported Effect on JNK Pathway Stated to inhibit the JNK pathway, reducing apoptosis and necroptosis in L02 and AML12 cells at 100 μM[1]. However, a study on its aglycone, Oroxylin A, showed no effect on JNK activation in osteoarthritis chondrocytes.Potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.
Quantitative Inhibition Data (IC50) Not available in the reviewed literature.JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[2].
Mechanism of Action The precise mechanism of JNK inhibition is not well-documented. It is known to modulate the broader MAPK pathway.ATP-competitive inhibitor.
Source A flavonoid glycoside found in plants such as Scutellaria baicalensis.Synthetic compound.
Other Reported Biological Activities Anti-inflammatory, anti-cancer, and neuroprotective effects.Anti-inflammatory, anti-proliferative, and apoptosis-inducing effects.

Experimental Protocols

To facilitate the independent verification of Oroxylin A 7-O-glucoside's effect on the JNK pathway, we provide a detailed protocol for a Western blot analysis, a standard method for assessing protein phosphorylation.

Protocol: Western Blot Analysis of JNK Phosphorylation

This protocol describes how to assess the inhibitory effect of Oroxylin A 7-O-glucoside on JNK activation in a cellular model.

1. Cell Culture and Treatment:

  • Cell Line: Select a suitable cell line (e.g., HeLa, HEK293, or a cell line relevant to your research).

  • Plating: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starvation (Optional): To reduce basal JNK activity, serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treatment: Treat cells with varying concentrations of Oroxylin A 7-O-glucoside (e.g., 10, 50, 100 µM) or the positive control inhibitor SP600125 (e.g., 10, 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce JNK activation by treating the cells with a JNK activator, such as Anisomycin (e.g., 25 ng/mL), for 30 minutes. Include a non-stimulated control group.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK (p-JNK) and total JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the p-JNK signal to the total JNK signal and then to the loading control.

Visualizing the JNK Signaling Pathway and Experimental Workflow

To further clarify the biological context and the experimental design, the following diagrams are provided.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Anisomycin) MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation Apoptosis Apoptosis, Inflammation, Gene Expression pcJun->Apoptosis Oroxylin Oroxylin A 7-O-glucoside Oroxylin->JNK Inhibition (Postulated) SP600125 SP600125 SP600125->JNK Inhibition

JNK Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Groups: - Vehicle - Oroxylin A 7-O-glucoside - SP600125 (Positive Control) Start->Treatment Stimulation JNK Activation: Anisomycin Treatment Treatment->Stimulation Lysis Cell Lysis & Protein Extraction Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS SDS-PAGE & Western Blot Quantification->SDS Detection Detection of: - p-JNK - Total JNK - Loading Control SDS->Detection Analysis Data Analysis: Densitometry Detection->Analysis End End: Comparative Results Analysis->End

References

Safety Operating Guide

Proper Disposal of Oroxylin 7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Oroxylin 7-O-glucoside, ensuring the safety of laboratory personnel and compliance with regulations. While specific regulations may vary by institution and location, the following procedures are based on general best practices for laboratory chemical waste management.

Hazard Assessment and Safety Information

This compound is a flavone (B191248) compound. While specific hazard data for this compound is limited, information available for the closely related compounds, Oroxylin A and Oroxylin A 7-O-beta-D-glucuronide, indicates that it should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for these related compounds.[1][2] It is recommended to treat this compound with similar precautions.

Hazard ClassificationGHS CodeSignal WordPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)H302WarningP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3]

Note: One Safety Data Sheet (SDS) for Oroxylin A 7-O-beta-D-glucuronide stated that the compound is not classified as hazardous.[4] However, given the GHS data from other sources for the same and closely related compounds, a cautious approach is warranted.

Proper Disposal Procedures

The disposal of this compound, whether in pure form or in solution, must be conducted in a manner that prevents environmental contamination and ensures personnel safety. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or mixed with other reagents.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled hazardous waste container. For example, if dissolved in a halogenated solvent, it should be placed in a "Halogenated Organic Waste" container. If in a non-halogenated solvent, a "Non-Halogenated Organic Waste" container is appropriate.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solid this compound, a securely sealed, labeled plastic or glass container is suitable. For solutions, ensure the container can safely hold the solvent.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific solvent if applicable. The accumulation start date should also be clearly visible.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills from spreading.

  • Secure Storage: Ensure the storage area is secure and away from general laboratory traffic.

Step 4: Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Experimental Protocol: Waste Characterization and Segregation

The initial and most critical experimental step in the proper disposal of any chemical waste is its characterization and segregation. This ensures that incompatible wastes are not mixed, which could lead to dangerous reactions.

Methodology:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for any solvents or other chemicals mixed with it. Pay close attention to reactivity information.

  • Assess Physical State: Determine if the waste is a solid, liquid, or a combination.

  • Identify Chemical Composition: List all chemical constituents of the waste stream, including the approximate concentration of each.

  • Determine Hazard Class: Based on the known hazards of the components (e.g., flammability, corrosivity, reactivity, toxicity), assign the appropriate hazard class to the waste mixture. For this compound, the primary known hazard is acute oral toxicity.[1][2]

  • Select the Correct Waste Stream: Based on the characterization, place the waste in the appropriate, segregated laboratory waste container (e.g., non-halogenated organic waste, solid chemical waste).

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In the Laboratory cluster_1 Disposal Process A Generate this compound Waste B Characterize and Segregate Waste A->B C Select and Label Appropriate Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Collects and Transports Waste E->F G Final Disposal at a Licensed Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals handling Oroxylin A 7-O-glucoside. This guide provides immediate, procedural, and step-by-step guidance for safe handling and disposal, ensuring a secure laboratory environment.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Oroxylin A 7-O-glucoside, particularly in its powdered form.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use. Dispose of gloves after handling and wash hands thoroughly.
Eyes Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and accidental splashes.[2][3][7] If there is a significant risk of splashing, chemical splash goggles are required.
Respiratory Dust mask or respiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or where dust generation is likely, a NIOSH-approved respirator is recommended to avoid inhalation.[2]
Body Laboratory coat or disposable coverallsA standard lab coat provides a basic barrier.[5] For procedures with a higher risk of contamination, disposable coveralls are recommended to prevent skin exposure.[8]
Feet Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.
Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following step-by-step guide outlines the safe handling of Oroxylin A 7-O-glucoside in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risks.[2]

  • Ensure easy access to an eyewash station and a safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula for transferring the powder.

  • If possible, weigh the compound directly into the vessel in which it will be used.

3. Dissolving the Compound:

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Oroxylin A 7-O-glucoside is soluble in DMSO.[9]

4. Post-Handling Procedures:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Remove and dispose of PPE in the designated waste containers.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of Oroxylin A 7-O-glucoside and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused Oroxylin A 7-O-glucoside powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Oroxylin A 7-O-glucoside should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag for hazardous waste disposal.

2. Waste Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • The GHS precautionary statement for Oroxylin A advises to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Sweep up the material and place it in a sealed container for disposal.[2]

Visual Workflow for Handling Oroxylin A 7-O-glucoside

The following diagram illustrates the standard workflow for safely handling Oroxylin A 7-O-glucoside in a laboratory setting.

G A Preparation - Don appropriate PPE - Work in a fume hood B Weighing - Handle powder carefully - Avoid dust generation A->B C Dissolution - Add solvent slowly to solid B->C D Experimentation - Follow standard lab procedures C->D E Decontamination - Clean work surfaces and equipment D->E F Waste Disposal - Segregate solid and liquid waste - Dispose of PPE E->F G Post-Handling - Remove PPE - Wash hands thoroughly F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.